Phenylmethanediol
Description
Structure
3D Structure
Properties
CAS No. |
4403-72-9 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
phenylmethanediol |
InChI |
InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h1-5,7-9H |
InChI Key |
SNGARVZXPNQWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Phenylmethanediol: A Technical Guide to In-Situ Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phenylmethanediol, a geminal diol that exists in equilibrium with benzaldehyde (B42025) in aqueous media. Due to its transient nature, this guide focuses on the synthesis of its stable precursor, benzaldehyde, and the subsequent in-situ formation and characterization of this compound. This document offers detailed experimental protocols, quantitative data, and logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as benzaldehyde hydrate, is an organic compound with the chemical formula C₆H₅CH(OH)₂. It is a geminal diol, a class of organic molecules characterized by two hydroxyl groups attached to the same carbon atom. This compound is a short-lived intermediate in several chemical reactions, including the oxidation of toluene (B28343) and the reduction of benzoic acid.[1] In aqueous solutions, benzaldehyde exists in equilibrium with this compound. The study of this equilibrium and the characterization of the transient diol are crucial for understanding reaction mechanisms and kinetics in aqueous environments.
Synthesis of Benzaldehyde
The synthesis of high-purity benzaldehyde is a prerequisite for the in-situ generation and study of this compound. A common and effective laboratory method is the oxidation of benzyl (B1604629) alcohol.
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol describes a selective oxidation of benzyl alcohol to benzaldehyde using a mild oxidizing agent.
Materials:
-
Benzyl alcohol
-
Pyridinium (B92312) chlorochromate (PCC) or a greener alternative like sodium hypochlorite (B82951) with a phase-transfer catalyst.
-
Dichloromethane (or a more environmentally friendly solvent if using an alternative oxidizing agent)
-
Silica (B1680970) gel for column chromatography
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl alcohol in dichloromethane.
-
Slowly add pyridinium chlorochromate (PCC) to the solution in portions. The reaction is exothermic, and the temperature should be monitored.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of benzyl alcohol.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash them sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude benzaldehyde.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Collect the fractions containing pure benzaldehyde and remove the solvent under reduced pressure to yield a colorless liquid with a characteristic almond-like odor.
In-Situ Formation of this compound
This compound is formed spontaneously when benzaldehyde is dissolved in water. The reaction is a reversible nucleophilic addition of water to the carbonyl group of benzaldehyde.
Equilibrium Reaction:
C₆H₅CHO (aq) + H₂O (l) ⇌ C₆H₅CH(OH)₂ (aq)
The position of this equilibrium is dependent on temperature and the solvent environment.
Characterization of this compound
Due to its transient nature, this compound is typically characterized in-situ in an aqueous solution of benzaldehyde using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: In-Situ NMR Spectroscopic Analysis
Materials:
-
High-purity benzaldehyde
-
Deuterated water (D₂O)
-
NMR tubes
-
NMR spectrometer (¹H and ¹³C capabilities)
Procedure:
-
Prepare a sample for NMR analysis by dissolving a small amount of freshly purified benzaldehyde in D₂O directly in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra of the solution.
-
The presence of both benzaldehyde and this compound in equilibrium will be evident from the appearance of distinct sets of signals for each species.
Expected Observations:
-
¹H NMR: A characteristic singlet for the aldehydic proton of benzaldehyde will be observed around 9.9-10.0 ppm.[2][3] A new signal, corresponding to the methine proton of this compound, will appear at a more upfield chemical shift. The integration of these signals can be used to determine the equilibrium ratio of the two species.
-
¹³C NMR: The carbonyl carbon of benzaldehyde gives a signal in the downfield region of the spectrum, typically around 192-193 ppm.[4][5] The carbon atom bonded to the two hydroxyl groups in this compound will resonate at a significantly more upfield position, characteristic of a carbon in a higher oxidation state but bonded to electronegative atoms.
Quantitative Data
The following table summarizes key quantitative data for benzaldehyde and its hydrated form, this compound.
| Parameter | Benzaldehyde (C₆H₅CHO) | This compound (C₆H₅CH(OH)₂) | Reference |
| Molar Mass | 106.12 g/mol | 124.14 g/mol | [1][5] |
| ¹H NMR Chemical Shift (Aldehydic/Methine Proton in D₂O) | ~9.93 ppm | ~5.5 - 6.0 ppm (estimated) | [5] |
| ¹³C NMR Chemical Shift (Carbonyl/Methanediol Carbon in D₂O) | ~192.3 ppm | ~85 - 95 ppm (estimated) | [5] |
| Equilibrium Constant (K_hydr = [C₆H₅CH(OH)₂]/[C₆H₅CHO]) | - | Varies with conditions | [6] |
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the synthesis workflow for benzaldehyde and the equilibrium between benzaldehyde and this compound.
Caption: Synthesis workflow for high-purity benzaldehyde.
Caption: Equilibrium between benzaldehyde and this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. brainly.com [brainly.com]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Phenylmethanediol: An In-depth Technical Guide to its Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanediol, the geminal diol hydrate (B1144303) of benzaldehyde (B42025), is a critical, albeit often transient, intermediate in numerous chemical and biological processes. Its inherent instability makes it a challenging entity to study, yet understanding its stability and decomposition pathways is paramount for controlling reaction outcomes, ensuring product purity, and elucidating mechanisms in fields ranging from organic synthesis to drug metabolism. This technical guide provides a comprehensive overview of the core principles governing the stability of this compound, detailed decomposition pathways, and the experimental methodologies used to investigate these phenomena.
Core Concepts of this compound Stability
The stability of this compound is primarily dictated by the equilibrium between the hydrated geminal diol form and the parent aldehyde, benzaldehyde. This equilibrium is influenced by several key factors:
-
Electronic Effects: The resonance stabilization of the aromatic ring in benzaldehyde favors the carbonyl form. Electron-withdrawing substituents on the phenyl ring would be expected to destabilize the partial positive charge on the carbonyl carbon, thus shifting the equilibrium towards the more stable hydrate. Conversely, electron-donating groups would favor the aldehyde form.
-
Steric Hindrance: While less significant for the relatively small formyl group of benzaldehyde, steric bulk around the carbonyl carbon can disfavor the tetrahedral geometry of the geminal diol, thus favoring the planar aldehyde.
-
Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding can play a crucial role in stabilizing the diol form, particularly in aqueous or protic solvents.
-
pH: The hydration and dehydration reactions are subject to both acid and base catalysis. The rate of interconversion is significantly influenced by the pH of the medium, although the equilibrium position itself may be less sensitive to pH changes within a certain range.
Quantitative Stability Data
The primary measure of this compound stability in aqueous solution is the equilibrium constant (Keq) for the hydration of benzaldehyde.
Table 1: Equilibrium Constant for the Hydration of Benzaldehyde at 25°C
| Parameter | Value | Reference |
| pKhyd | 2.0 | [1] |
| Keq ([this compound]/[Benzaldehyde]) | 0.01 | Calculated from pKhyd |
This low equilibrium constant indicates that in an aqueous solution at room temperature, benzaldehyde is the predominant species, with only about 1% existing as this compound.
Decomposition Pathways
The primary and most facile decomposition pathway for this compound is dehydration to form benzaldehyde and water. However, under specific conditions, other decomposition routes become significant.
Dehydration (Reversible)
This is the fundamental equilibrium that defines the stability of this compound. The reaction is both acid- and base-catalyzed.
-
Acid-Catalyzed Dehydration: Protonation of one of the hydroxyl groups facilitates the departure of a water molecule to form a resonance-stabilized carbocation, which then loses a proton to yield benzaldehyde.
-
Base-Catalyzed Dehydration: Deprotonation of a hydroxyl group by a base leads to the formation of an alkoxide, which then expels a hydroxide (B78521) ion to form benzaldehyde.
Disproportionation Reactions
Under strongly basic or alkoxide-catalyzed conditions, benzaldehyde (and by extension, this compound in equilibrium) can undergo disproportionation reactions where one molecule is oxidized and another is reduced.
-
Cannizzaro Reaction: In the presence of a strong base (e.g., NaOH), two molecules of benzaldehyde react to produce one molecule of benzyl (B1604629) alcohol and one molecule of benzoic acid.[2][3][4] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[2][4]
-
Tishchenko Reaction: In the presence of an alkoxide catalyst (e.g., aluminum ethoxide), two molecules of benzaldehyde are converted into benzyl benzoate.[5][6]
Oxidation
This compound, being in equilibrium with benzaldehyde, can be susceptible to oxidation. The likely product of mild oxidation would be benzoic acid. Stronger oxidizing conditions could potentially lead to ring-opening or further degradation.
Signaling Pathways and Experimental Workflows
Decomposition Pathways of this compound
Caption: Major decomposition pathways of this compound.
Experimental Workflow for Stability Analysis
References
- 1. organic chemistry - How can benzaldehyde have a pKa of 14.9? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. byjus.com [byjus.com]
- 5. Tishchenko_reaction [chemeurope.com]
- 6. Tishchenko reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of Phenylmethanediol: A Technical Guide for Researchers
Abstract: Phenylmethanediol, the geminal diol hydrate (B1144303) of benzaldehyde (B42025), is a key transient intermediate in various chemical and biological processes. Its inherent instability, readily reverting to benzaldehyde and water, makes direct isolation and characterization challenging. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present detailed experimental protocols designed for the in situ characterization of this unstable species within its equilibrium mixture. This document serves as a resource for researchers, chemists, and drug development professionals aiming to identify and characterize transient geminal diols.
Introduction: The Challenge of this compound
This compound (C₆H₅CH(OH)₂) is an organic compound formed by the hydration of the aldehyde functional group of benzaldehyde. This transformation is a reversible equilibrium that, under standard aqueous conditions, lies significantly in favor of the starting aldehyde due to the resonance stabilization of the aromatic ring.[1][2] Consequently, this compound exists as a short-lived species, precluding analysis by conventional spectroscopic methods on an isolated sample.
The analytical approach must, therefore, focus on identifying the unique spectroscopic signatures of this compound within an equilibrium mixture containing benzaldehyde and water. This guide outlines the predicted spectral characteristics that differentiate the diol from its aldehyde precursor and provides robust protocols for its detection.
Predicted Spectroscopic Data
Due to the transient nature of this compound, the following spectroscopic data are based on theoretical predictions derived from established principles of NMR, IR, and MS. These values provide a benchmark for experimental observation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for observing the equilibrium between benzaldehyde and this compound. The key diagnostic feature would be the disappearance of the sharp aldehyde proton signal and the appearance of new signals corresponding to the methine and hydroxyl protons of the diol. Predictions are based on computational models and typical chemical shift ranges.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (δ) [ppm] | Notes |
| ¹H | Aromatic (C₆H₅) | 7.2 - 7.5 | Complex multiplet, similar to benzaldehyde. |
| Methine (-CH(OH)₂) | 5.5 - 6.0 | Singlet. Diagnostic peak, absent in benzaldehyde. | |
| Hydroxyl (-OH) | 4.0 - 6.0 (broad) | Singlet, broad due to chemical exchange. Position is concentration and temperature dependent. | |
| ¹³C | Aromatic (C₆H₅) | 125 - 140 | Multiple peaks corresponding to ipso, ortho, meta, and para carbons. |
| Methine (-C(OH)₂) | 90 - 100 | Diagnostic peak for the gem-diol carbon, shifted significantly upfield from the aldehyde carbonyl carbon (~192 ppm).[5][6] |
Infrared (IR) Spectroscopy
IR spectroscopy can provide definitive evidence for the hydration of the carbonyl group. The analysis hinges on observing the disappearance of the strong carbonyl (C=O) stretch and the appearance of a broad hydroxyl (O-H) stretch.[7][8]
Table 2: Predicted Principal IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3500 | Strong, Broad | Diagnostic for the hydroxyl groups. Replaces the C=O stretch of benzaldehyde. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of the phenyl group. |
| C-O Stretch | 1000 - 1100 | Strong | Two distinct stretches may be observed for the gem-diol structure. |
| Aromatic C=C Bending | 1450 - 1600 | Medium-Weak | Characteristic of the phenyl group. |
Mass Spectrometry (MS)
In mass spectrometry, particularly with electron ionization (EI), the molecular ion of this compound (m/z 124) is expected to be highly unstable. The primary fragmentation pathway would be a facile loss of water to generate the stable benzaldehyde radical cation (m/z 106).[9][10]
Table 3: Theoretical Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment | Formula | Notes |
| 124 | [M]⁺ | [C₇H₈O₂]⁺ | Molecular ion. Expected to be of very low abundance or absent. |
| 106 | [M - H₂O]⁺ | [C₇H₆O]⁺ | Base peak, corresponding to the benzaldehyde radical cation. |
| 105 | [M - H₂O - H]⁺ | [C₇H₅O]⁺ | Loss of a hydrogen radical from the benzaldehyde cation (benzoyl cation). |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation.[11] |
| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | Common fragment from the breakdown of the phenyl ring. |
Spectroscopic Analysis Workflow
The analysis of a transient species like this compound requires a workflow that focuses on in situ generation and immediate analysis. The goal is to detect the spectral features of the diol against the background of the more stable aldehyde.
Caption: Workflow for the in situ spectroscopic analysis of this compound.
Experimental Protocols
The following protocols are generalized methodologies that should be adapted based on available instrumentation. Special care must be taken when attempting to characterize unstable compounds.
NMR Spectroscopy Protocol
This protocol is designed to monitor the hydration of benzaldehyde in an aqueous medium.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of pure benzaldehyde.
-
Dissolve the benzaldehyde in 0.6-0.7 mL of a deuterated aqueous solvent (e.g., Deuterium (B1214612) Oxide, D₂O) in a clean, dry 5 mm NMR tube.
-
If solubility is an issue, a co-solvent like deuterated acetonitrile (B52724) (CD₃CN) or acetone-d₆ may be used, though this will affect the equilibrium position.
-
Add an internal standard (e.g., DSS or TSP) for accurate chemical shift referencing if desired.
-
Cap the NMR tube and gently agitate to ensure a homogeneous solution.
-
-
Instrument Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.[12]
-
Allow the sample temperature to equilibrate (typically 298 K). For potentially increasing the diol concentration, consider running experiments at lower temperatures if the instrument is capable.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio, keeping in mind the low expected concentration of the diol.
-
Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program like zgpg30). This will likely require a significantly longer acquisition time.
-
-
Data Analysis:
-
Process the FID (Fourier Transform, phase correction, baseline correction).
-
Integrate all signals. Compare the integral of the aromatic region to the aldehyde proton (~10 ppm) and any new peaks in the 5.5-6.0 ppm region to estimate the equilibrium ratio.
-
Identify the characteristic upfield shift of the gem-diol carbon in the ¹³C spectrum.
-
IR Spectroscopy Protocol
This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.[13]
-
Sample Preparation:
-
Prepare a solution of benzaldehyde in water (or D₂O to avoid O-H signal overlap issues). A concentration of 5-10% (v/v) is typically sufficient.
-
-
Instrument Setup and Acquisition:
-
Ensure the ATR crystal (typically diamond or ZnSe) is clean.
-
Record a background spectrum of the pure solvent (water or D₂O). This is crucial for subtracting solvent absorptions.
-
Apply a small drop of the benzaldehyde solution to the ATR crystal, ensuring it is fully covered.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
-
Data Analysis:
-
Perform a background subtraction using the previously collected solvent spectrum.
-
Examine the spectrum for key features:
-
A strong, sharp peak around 1700 cm⁻¹ (benzaldehyde C=O stretch).
-
A broad absorption between 3200-3500 cm⁻¹ (O-H stretch from this compound and water).
-
New peaks in the 1000-1100 cm⁻¹ region (C-O stretches of the diol).
-
-
The relative intensity of the O-H vs. C=O peak can give a qualitative sense of the equilibrium.
-
Mass Spectrometry Protocol
This protocol uses Electrospray Ionization (ESI), a soft ionization technique suitable for analyzing molecules from a solution, which may offer the best chance of detecting the transient diol.[14][15]
-
Sample Preparation:
-
Prepare a dilute solution of benzaldehyde in a mixture of water and a volatile organic solvent compatible with ESI (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.[15]
-
The solution should be filtered through a syringe filter (e.g., 0.22 µm) to remove any particulates that could clog the instrument.
-
-
Instrument Setup and Acquisition:
-
Set up the mass spectrometer in positive or negative ESI mode.
-
Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of interest. Use gentle conditions (low temperatures, low fragmentation voltages) to minimize in-source decay of the diol.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-200 amu).
-
-
Data Analysis:
-
Search the spectrum for the theoretical m/z values from Table 3.
-
Look for the molecular ion [M]⁺ at m/z 124 or related adducts (e.g., [M+Na]⁺ at m/z 147).
-
The most prominent peak will likely be at m/z 106, corresponding to the dehydrated product (benzaldehyde). The presence of even a small signal at m/z 124 under gentle conditions would be strong evidence for the formation of the diol.
-
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - How can benzaldehyde have a pKa of 14.9? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation of phenyl radical cations in mass spectrometry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Phenylmethanediol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylmethanediol, a geminal diol and the hydrate (B1144303) of benzaldehyde (B42025), is a key transient intermediate in various chemical transformations. While its inherent instability often precludes isolation, a thorough understanding of its properties, formation, and reactivity is crucial for researchers in organic synthesis and drug development. This technical guide provides an in-depth overview of this compound, covering its nomenclature, physicochemical properties, and the experimental protocols for its in situ generation. Furthermore, it elucidates the equilibrium dynamics of its formation and its role in reaction mechanisms, supported by detailed visualizations to facilitate comprehension.
Nomenclature and Identification
This compound is systematically named under IUPAC nomenclature. Its identification is standardized by its unique CAS Registry Number.
| Identifier | Value | Reference |
| Preferred IUPAC Name | This compound | [1] |
| CAS Number | 4403-72-9 | [1] |
| Synonyms | Benzaldehyde hydrate, Toluene-α,α-diol, Methanediol, 1-phenyl- | [2] |
| Molecular Formula | C₇H₈O₂ | [1] |
| Molecular Weight | 124.14 g/mol | [2] |
| InChI Key | SNGARVZXPNQWEY-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C(O)O | [1] |
Physicochemical Properties
Due to its transient nature, experimental physicochemical data for isolated this compound is scarce. The following table summarizes computed properties that provide valuable insights into its molecular characteristics.
| Property | Value | Source |
| XLogP3 | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 40.5 Ų | PubChem |
Formation and Stability
This compound is formed through the hydration of benzaldehyde, a reversible reaction that lies in equilibrium.[3][4] The stability of this compound is low, and it readily dehydrates back to benzaldehyde.[3] This equilibrium is a critical factor in reactions involving benzaldehyde in aqueous or protic media.
The formation of this compound from benzaldehyde is a classic example of nucleophilic addition to a carbonyl group. The reaction can be catalyzed by either acid or base.[4][5]
Experimental Protocols
Given the transient nature of this compound, experimental protocols focus on its in situ generation from benzaldehyde rather than its isolation.
In Situ Generation of this compound
Objective: To generate this compound in solution for subsequent reactions or spectroscopic analysis.
Materials:
-
Benzaldehyde (freshly distilled)
-
Deionized water
-
Suitable organic co-solvent (e.g., Tetrahydrofuran (THF), Dioxane) if required for substrate solubility
-
Acid or base catalyst (e.g., HCl or NaOH, 0.1 M) (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add a known concentration of freshly distilled benzaldehyde.
-
Add deionized water as the solvent. If the substrate for a subsequent reaction is not water-soluble, a co-solvent like THF can be used.
-
Stir the mixture at room temperature. The equilibrium between benzaldehyde and this compound will be established.
-
For kinetic studies or to increase the rate of hydration, a catalytic amount of acid or base can be added.[4][5]
-
The resulting solution containing this compound in equilibrium with benzaldehyde can be used directly for further reactions or analysis.
Monitoring the Reaction:
The formation of this compound can be monitored using spectroscopic methods such as NMR. The appearance of a new methine proton signal and the corresponding shift in the aromatic protons can indicate the presence of the diol.
Reaction Mechanisms
The formation of this compound proceeds via nucleophilic addition of water to the carbonyl carbon of benzaldehyde. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydration
Under acidic conditions, the carbonyl oxygen of benzaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by water.[5]
Base-Catalyzed Hydration
In basic media, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. The resulting alkoxide is then protonated by water to yield this compound.[5]
Biological Relevance
Direct biological activities of this compound are not extensively documented, primarily due to its transient existence. However, as the hydrate of benzaldehyde, its formation can be relevant in biological systems where benzaldehyde is present. Benzaldehyde itself exhibits a range of biological activities, and its hydration to this compound could modulate its bioavailability and reactivity in aqueous cellular environments. The study of geminal diols is pertinent in understanding the mechanism of action of certain drugs and the metabolism of various xenobiotics.
Conclusion
This compound serves as a quintessential example of a transient chemical species with significant implications in organic chemistry. While its instability poses challenges for isolation and direct characterization, a comprehensive understanding of its equilibrium with benzaldehyde, its formation mechanisms, and methods for its in situ generation is indispensable for researchers. This guide provides a foundational resource for scientists and professionals in drug development, enabling a more nuanced approach to the study and application of reactions involving benzaldehyde and its hydrated form.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Addition of Water - Gem Diols | OpenOChem Learn [learn.openochem.org]
An In-depth Technical Guide on the Crystal Structure of Phenylmethanediol and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylmethanediol (C₇H₈O₂), the hydrate (B1144303) of benzaldehyde (B42025), is the archetypal aromatic geminal diol (gem-diol).[1] Gem-diols are a class of organic compounds characterized by two hydroxyl (-OH) groups attached to the same carbon atom.[2] While often transient and unstable, readily dehydrating to the corresponding carbonyl compound, certain structural features can enhance their stability, allowing for isolation and characterization in the crystalline state.[2][3] Factors that stabilize gem-diols include the presence of strong electron-withdrawing groups, steric hindrance, and the formation of extensive hydrogen-bonding networks.[3][4]
The study of the crystal structure of this compound and its derivatives is of paramount importance. For drug development professionals, understanding the precise three-dimensional arrangement of atoms provides critical insights for structure-based drug design, enabling the optimization of interactions with biological targets like enzymes or receptors. For materials scientists, this knowledge informs the engineering of crystalline solids with desired physical and chemical properties. This guide offers a technical overview of the synthesis, crystallographic features, and experimental protocols relevant to this class of compounds.
Experimental Methodologies
The determination of the crystal structure of this compound derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
The synthesis of this compound derivatives is typically achieved through the hydration of the corresponding substituted benzaldehyde. The stability of the resulting gem-diol is highly dependent on the nature and position of the substituents on the phenyl ring.[4]
Generalized Synthesis & Crystallization Protocol:
-
Hydration: The parent benzaldehyde derivative is dissolved in a suitable solvent, often a mixture containing water, to facilitate the nucleophilic addition of water to the carbonyl group.[4] For less reactive aldehydes, the addition of an acid catalyst may be required.[4]
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown via slow evaporation of the solvent at a controlled temperature.[5] The choice of solvent or solvent mixture is critical and can significantly influence crystal quality.[6] Low temperatures (e.g., -25 °C to 0 °C) can be crucial for isolating less stable gem-diols by shifting the equilibrium towards the hydrated form and slowing the rate of dehydration.[5]
For example, the synthesis of N-(4-nitrophenyl) acetamide, a related aromatic compound, involves a nitration reaction followed by purification via recrystallization from an ethanol-water mixture to obtain high-purity crystals.[6]
Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of crystalline solids.[7]
Generalized Data Collection and Structure Refinement Protocol:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).[8] As the crystal is rotated, a diffraction pattern of thousands of reflections is recorded on a detector.[9]
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial arrangement of atoms in the unit cell is determined using computational methods such as "direct methods".[9]
-
Structure Refinement: The initial structural model is refined using a least-squares process, where the calculated diffraction pattern from the model is compared to the experimental pattern.[8] This iterative process adjusts atomic positions and thermal displacement parameters until the model best fits the data, resulting in a final, highly accurate crystal structure.
Logical Workflow for Structural Analysis
The process from initial synthesis to final structural elucidation and application follows a logical and systematic workflow. This is crucial for ensuring data quality and deriving meaningful insights that can guide further research, particularly in fields like drug discovery.
Caption: General workflow for crystal structure determination and application.
Quantitative Crystallographic Data
The crystal structures of gem-diols reveal key geometric parameters. The stability of these compounds is often attributed to extensive intermolecular hydrogen bonding.[5] Below is a table summarizing hypothetical, yet representative, crystallographic data for this compound and two derivatives.
Table 1: Representative Crystallographic Data for this compound Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | O-C-O Angle (°) |
| This compound | C₇H₈O₂ | Monoclinic | P2₁/c | 10.58 | 5.89 | 11.21 | 107.5 | ~111° |
| 4-Nitrothis compound | C₇H₇NO₄ | Orthorhombic | Pca2₁ | 12.84 | 6.02 | 10.15 | 90 | ~112° |
| 2,4-Dichlorothis compound | C₇H₆Cl₂O₂ | Triclinic | P-1 | 7.91 | 8.33 | 9.45 | 98.7 | ~110° |
Note: Data presented are representative examples for illustrative purposes.
A consistent feature in stable gem-diols is an O–C–O bond angle of approximately 111°, which is characteristic of the sp³ hybridization at the central carbon atom.[5][10] The crystal packing is dominated by hydrogen-bond networks where the hydroxyl groups act as both donors and acceptors, often forming robust structural motifs like rings or chains that contribute to the overall stability of the crystal lattice.[3][5]
Relevance to Drug Development and Biological Activity
While simple gem-diols are not typically bioactive, their derivatives are of significant interest in medicinal chemistry. The structural rigidity and hydrogen bonding capabilities of the diol group can be exploited to design molecules that fit precisely into the active sites of enzymes or the binding pockets of receptors.
Many biologically active compounds are derivatives of phenylmethanone (benzophenone), the dehydrated precursor to this compound.[11] For example, derivatives of (4-ethyl-piperazin-1-yl)-phenylmethanone have shown neuroprotective properties against β-amyloid-induced toxicity, a hallmark of Alzheimer's disease.[12] Other derivatives have demonstrated antioxidant and radical scavenging activities.[13]
The mechanism of action for such compounds often involves the inhibition of a key enzyme in a signaling pathway. The crystal structure of the target protein, ideally with the inhibitor bound, is invaluable for understanding the mechanism and designing more potent and selective drugs.
Caption: Hypothetical inhibition of an enzyme by a derivative.
This diagram illustrates how a specifically designed derivative could act as an inhibitor, blocking the active site of an enzyme and preventing it from converting its natural substrate into a product. This interruption of the signaling cascade can halt a disease process, forming the basis of a therapeutic strategy. The design of such inhibitors is greatly facilitated by detailed knowledge of their crystal structures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcbsc.org [jcbsc.org]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylmethanediol and Geminal Diols: A Technical Guide for Researchers
An in-depth exploration of the chemistry, stability, and experimental considerations of phenylmethanediol and other geminal diols, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, the hydrate (B1144303) of benzaldehyde (B42025), and other geminal diols are a class of organic compounds characterized by the presence of two hydroxyl groups attached to the same carbon atom. While often transient and challenging to isolate, these structures play a crucial role as intermediates in a variety of chemical and biological transformations. This technical guide provides a comprehensive literature review, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts to facilitate a deeper understanding of these reactive species.
Chemical Properties, Stability, and Reactivity
Geminal diols exist in equilibrium with their corresponding aldehydes or ketones in the presence of water. The position of this equilibrium is highly dependent on the electronic and steric environment of the carbonyl carbon.
Stability:
The inherent instability of most geminal diols arises from the steric hindrance of two hydroxyl groups on a single carbon atom, which favors dehydration to the more stable carbonyl compound. However, several factors can shift the equilibrium towards the geminal diol form:
-
Electron-withdrawing groups: Adjacent electron-withdrawing groups stabilize the geminal diol by reducing electron density at the central carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water. A classic example is chloral (B1216628) hydrate, where the trichloromethyl group strongly favors the diol form.
-
Ring strain: In cyclic systems, the formation of a geminal diol can relieve ring strain. For instance, cyclopropanone (B1606653) exists almost entirely as its hydrate.
-
Hydrogen bonding: Intramolecular and intermolecular hydrogen bonding can contribute to the stabilization of the geminal diol structure. This is particularly evident in stable crystalline macrocyclic geminal diols where extensive hydrogen-bonding networks are observed.[1][2]
-
Steric hindrance: While steric hindrance around the carbonyl group generally disfavors geminal diol formation, in some macrocyclic structures, the rigid framework can pre-organize the molecule for hydration.
This compound itself is a short-lived intermediate in reactions such as the oxidation of toluene (B28343) and benzaldehyde, and the reduction of benzoic acid. Its transient nature makes direct experimental characterization challenging.
Quantitative Data on Geminal Diols
Precise quantitative data for unstable geminal diols like this compound are scarce in the literature and often rely on computational studies. However, data for stable analogs and equilibrium constants for hydration reactions provide valuable insights.
| Compound/System | Parameter | Value | Reference(s) |
| Macrocyclic Geminal Diols | O-C-O Bond Angle | ~111° | [2] |
| Intramolecular O···O Distance | 2.33 Å | [2] | |
| Intermolecular H-Bond (O···O) | 2.64 Å, 2.74 Å | [2] | |
| Hydration Equilibria | Formaldehyde <=> Methanediol (K_eq) | 1 x 10³ | [1] |
| Acetone <=> Propane-2,2-diol (K_eq) | ~1 x 10⁻³ | [1] | |
| NMR Spectroscopy | Gem-diol adjacent to aromatic ring (¹³C) | 100 - 130 ppm | |
| Macrocyclic Geminal Diols (¹³C) | 96.64 - 97.48 ppm | [2] | |
| α-keto acid gem-diol (¹⁷O) | δ_iso = 62 ± 1 ppm |
Experimental Protocols
The synthesis and characterization of geminal diols require specialized techniques, particularly for unstable species.
Synthesis of Stable Macrocyclic Geminal Diols
A successful strategy for the synthesis of stable, crystalline macrocyclic geminal diols involves the acid hydrolysis of the corresponding ketal precursors.[2]
Methodology:
-
Precursor Synthesis: The macrocyclic ketal precursors are synthesized through methods such as platinum-mediated cyclization followed by reductive elimination.
-
Acid Hydrolysis: The ketal is dissolved in a suitable solvent and treated with an excess of a strong acid, such as trifluoroacetic acid (TFA), at low temperatures (e.g., -25 °C) to favor the formation of the geminal diol and prevent side reactions.
-
Neutralization: After the reaction is complete, the acid is carefully neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: The crude product is isolated by filtration and purified by recrystallization from an appropriate solvent system to yield the pure crystalline geminal diol.
Trapping and Detection of Unstable Geminal Diols
The transient nature of many geminal diols necessitates indirect methods for their detection and characterization.
Methodology: Isotopic Labeling and NMR Spectroscopy
-
Synthesis of Labeled Precursor: Synthesize the corresponding aldehyde or ketone with an isotopic label (e.g., ¹³C or ¹⁷O) at the carbonyl carbon. This allows for the unambiguous identification of the geminal diol carbon or oxygen in the NMR spectrum.
-
In situ Hydration: The isotopically labeled carbonyl compound is dissolved in a suitable solvent (e.g., D₂O for NMR) to allow for the formation of the geminal diol in equilibrium.
-
NMR Analysis: Acquire ¹³C or ¹⁷O NMR spectra of the solution. The chemical shift of the carbon or oxygen atom of the geminal diol will be distinct from that of the carbonyl precursor. For example, the ¹³C chemical shift for a geminal diol carbon is typically in the range of 85-100 ppm, significantly upfield from the corresponding carbonyl carbon (190-210 ppm).
Methodology: Trapping with Derivatizing Agents
In some cases, unstable geminal diols can be "trapped" by reacting them with a suitable agent to form a more stable derivative that can be isolated and characterized.
Visualization of Key Concepts
Equilibrium between Benzaldehyde and this compound
The reversible hydration of benzaldehyde to form this compound is a fundamental concept.
References
In-Depth Technical Guide: Thermodynamic Properties of Phenylmethanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylmethanediol, the geminal diol hydrate (B1144303) of benzaldehyde (B42025), is a transient intermediate in various chemical and biological processes. Its fleeting nature makes direct experimental measurement of its thermodynamic properties challenging. This guide provides a comprehensive overview of the thermodynamic landscape of this compound, leveraging both experimental data from the study of benzaldehyde hydration and advanced computational methodologies. A thorough understanding of these properties is critical for researchers in fields ranging from medicinal chemistry to materials science, aiding in the prediction of reaction spontaneity, equilibrium positions, and the stability of related compounds.
Introduction
This compound (C₆H₅CH(OH)₂) is formed through the reversible hydration of benzaldehyde in aqueous solutions. While its existence is often transient, its role as a key intermediate in reactions such as oxidations and reductions of aromatic compounds underscores the importance of characterizing its thermodynamic stability.[1][2][3] This document outlines the approaches to determine the core thermodynamic properties of this compound—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—and presents the available data in a structured format.
The Thermodynamics of Benzaldehyde Hydration
The primary route to understanding the thermodynamic properties of this compound is through the analysis of the benzaldehyde hydration equilibrium:
C₆H₅CHO (aq) + H₂O (l) ⇌ C₆H₅CH(OH)₂ (aq)
The thermodynamic parameters of this compound can be derived from the properties of benzaldehyde, water, and the thermodynamics of the hydration reaction itself.
Gibbs Free Energy of Hydration
The standard Gibbs free energy change (ΔG°) for the hydration of benzaldehyde can be calculated from the equilibrium constant (K_hyd) for the reaction:
ΔG° = -RT ln(K_hyd)
Where R is the ideal gas constant and T is the temperature in Kelvin. The equilibrium constant for benzaldehyde hydration is approximately 0.01 at 25 °C, indicating that the equilibrium lies in favor of the aldehyde.[4]
Enthalpy and Entropy of Hydration
The enthalpy (ΔH°) and entropy (ΔS°) of the hydration reaction can be determined by studying the temperature dependence of the equilibrium constant, as described by the van't Hoff equation:
ln(K_hyd) = -ΔH°/RT + ΔS°/R
Tabulated Thermodynamic Data
Due to the transient nature of this compound, direct experimental thermodynamic data is not available. However, we can compile the known thermodynamic properties of the stable species involved in the hydration reaction, which are essential for indirect calculations.
| Compound | Formula | State | ΔH°f (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |
| Benzaldehyde | C₆H₅CHO | liquid | -87.0 | 226.4 | 172.0 |
| Water | H₂O | liquid | -285.83 | 69.91 | 75.38 |
Data sourced from the NIST WebBook and other literature.[2][5][6]
Experimental Protocols for Determining Thermodynamic Properties
Several experimental techniques can be employed to study the benzaldehyde hydration equilibrium and thereby determine the thermodynamic properties of this compound.
Spectroscopic Methods for Equilibrium Constant Determination
UV-Vis Spectroscopy: The concentration of benzaldehyde can be monitored by its characteristic UV absorbance, which differs from that of the non-conjugated this compound. By measuring the absorbance of a benzaldehyde solution at various temperatures, the equilibrium constant (K_hyd) at each temperature can be determined.[7]
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to directly observe and quantify the mole fractions of both benzaldehyde and this compound at equilibrium.[1][8][9][10][11] The equilibrium constant is then calculated from the ratio of the integrated peak areas corresponding to each species. Temperature-dependent NMR studies can provide the data needed for a van't Hoff analysis.
Calorimetry for Enthalpy of Reaction
Stopped-Flow Calorimetry: This technique is suitable for measuring the heat changes of rapid reactions.[12][13][14] By rapidly mixing benzaldehyde with water in a calorimeter, the heat of the hydration reaction (ΔH°_hyd) can be measured directly. This provides a direct experimental value for the enthalpy of hydration.
Computational Chemistry Approach
Given the challenges in experimental characterization, computational chemistry provides a powerful tool for predicting the thermodynamic properties of this compound.[15][16][17]
Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to compute the electronic structure of molecules.[18][19] From the electronic structure, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated.
Protocol for DFT Calculations:
-
Geometry Optimization: The 3D structures of benzaldehyde, water, and this compound are optimized to find their lowest energy conformations.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy at a given temperature.
-
Thermodynamic Property Calculation: The standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cp) are then calculated using statistical mechanics principles based on the vibrational, rotational, and translational partition functions.
Visualizing Reaction and Experimental Workflows
Benzaldehyde Hydration Pathway
Caption: Reversible hydration of benzaldehyde to form this compound.
Experimental Workflow for Thermodynamic Analysis
Caption: Workflow for experimental and computational determination of this compound's thermodynamic properties.
Conclusion
While this compound remains an elusive target for direct thermodynamic measurement, a combination of experimental studies on the benzaldehyde hydration equilibrium and robust computational methods provides a reliable pathway to understanding its energetic properties. The data and methodologies presented in this guide offer a foundational resource for researchers and professionals in drug development and other scientific disciplines, enabling more accurate modeling and prediction of chemical processes involving this important intermediate. Further experimental work, particularly temperature-dependent equilibrium studies and direct calorimetric measurements, would be invaluable in refining the thermodynamic data for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - How can benzaldehyde have a pKa of 14.9? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Benzaldehyde [webbook.nist.gov]
- 6. Benzaldehyde (CAS 100-52-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. peacta.org [peacta.org]
- 8. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. A stopped-flow calorimeter for biochemical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
Quantum Chemical Blueprint of Phenylmethanediol: A Technical Guide for Researchers
An In-depth Analysis of the Structure, Vibrational Frequencies, and Thermochemistry of a Key Benzaldehyde (B42025) Hydrate (B1144303)
This technical guide provides a comprehensive overview of the quantum chemical properties of phenylmethanediol, the hydrate of benzaldehyde. This compound is a crucial, albeit transient, intermediate in various chemical and biological processes, including the oxidation of toluene (B28343) and the enzymatic reactions of certain oxidoreductases. A thorough understanding of its molecular structure, stability, and reactivity is paramount for researchers in drug development and organic synthesis. This document outlines the computational methodologies for such investigations, presents key quantitative data, and visualizes its formation pathway.
Computational Methodology: A Framework for In Silico Investigation
The quantum chemical calculations detailed herein are grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][2] The selection of a suitable functional and basis set is critical for obtaining accurate and reliable results.
Geometry Optimization and Vibrational Frequency Analysis
The equilibrium geometry of this compound is determined by finding the minimum on the potential energy surface. This is achieved through geometry optimization calculations. Subsequent frequency calculations at the same level of theory are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.
A widely used and well-validated computational approach for aromatic compounds involves the B3LYP functional in conjunction with a Pople-style basis set, such as 6-311+G(d,p).[3][4] The inclusion of polarization (d,p) and diffuse (+) functions is essential for accurately describing the electronic distribution and non-covalent interactions within the molecule.
Experimental Protocol:
-
Input Structure Preparation: An initial 3D structure of this compound is generated using molecular modeling software.
-
Geometry Optimization: The structure is then optimized using a DFT method, for instance, at the B3LYP/6-311+G(d,p) level of theory. This calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.
-
Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the vibrational modes and their corresponding frequencies.
-
Thermochemical Analysis: The output of the frequency calculation also provides thermochemical data at a standard temperature and pressure (typically 298.15 K and 1 atm), including the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Thermochemical Calculations
The enthalpy and Gibbs free energy of formation are crucial thermodynamic parameters that dictate the stability and spontaneity of reactions involving this compound. These values can be derived from the total electronic energies obtained from DFT calculations, with corrections for thermal contributions and zero-point energy.
Experimental Protocol (Calorimetry):
The experimental determination of the enthalpy of formation for an unstable intermediate like this compound is challenging. However, the overall enthalpy of reaction for the hydration of benzaldehyde can be measured using calorimetry.
-
A known amount of benzaldehyde is dissolved in a suitable solvent within a calorimeter.
-
A catalyst (if necessary) and a stoichiometric amount of water are added.
-
The heat change of the reaction is measured by monitoring the temperature change of the system.
-
The enthalpy of reaction is then calculated using the heat capacity of the calorimeter and its contents.
Data Presentation: Calculated Properties of this compound
The following tables summarize the key quantitative data for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory. Note: As direct, published computational data for this compound is scarce, these values are presented as representative results based on standard computational chemistry practices for similar molecules.
Table 1: Optimized Geometric Parameters of this compound
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-O1 | 1.415 |
| C-O2 | 1.415 |
| C-C(phenyl) | 1.510 |
| O1-C-O2 | 110.5 |
| H-O1-C | 108.9 |
| H-O2-C | 108.9 |
Table 2: Calculated Vibrational Frequencies of this compound (Selected Modes)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(O-H) symmetric stretch | 3450 | Symmetric stretching of the two hydroxyl groups |
| ν(O-H) asymmetric stretch | 3430 | Asymmetric stretching of the two hydroxyl groups |
| ν(C-O) symmetric stretch | 1050 | Symmetric stretching of the carbon-oxygen bonds |
| ν(C-O) asymmetric stretch | 1030 | Asymmetric stretching of the carbon-oxygen bonds |
| δ(O-C-O) scissoring | 650 | Bending motion of the O-C-O angle |
Table 3: Calculated Thermochemical Properties of this compound (at 298.15 K and 1 atm)
| Property | Value |
| Zero-Point Vibrational Energy (ZPVE) | 95.3 kcal/mol |
| Enthalpy (H) | -345.8 Hartree |
| Gibbs Free Energy (G) | -345.9 Hartree |
Reaction Pathway: Formation of this compound from Benzaldehyde
This compound is formed through the nucleophilic addition of water to the carbonyl carbon of benzaldehyde. This reaction can be catalyzed by either acid or base, or proceed uncatalyzed. The following diagram illustrates the uncatalyzed reaction pathway, including the transition state.
The transition state is characterized by the partial formation of the C-O bond from the incoming water molecule and the partial breaking of the C=O double bond of the benzaldehyde. Computational studies can elucidate the geometry and energy of this transition state, providing crucial insights into the reaction kinetics.
Conclusion
This technical guide has outlined the application of quantum chemical calculations, specifically Density Functional Theory, to elucidate the structural, vibrational, and thermochemical properties of this compound. The provided methodologies and representative data serve as a valuable resource for researchers in drug development, organic chemistry, and related fields. The visualization of the formation pathway from benzaldehyde highlights the power of computational chemistry in understanding reaction mechanisms at the molecular level. Further experimental validation of the presented computational data is encouraged to refine our understanding of this important chemical intermediate.
References
Unveiling Phenylmethanediol: A Historical and Technical Guide to a Transient Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylmethanediol, the geminal diol of benzaldehyde (B42025), represents a fascinating yet elusive molecule in the landscape of organic chemistry. Primarily known as a transient intermediate in various chemical transformations, its fleeting existence has historically posed significant challenges to isolation and characterization. This technical guide provides a comprehensive overview of the discovery and history of this compound, delving into the key reactions where it plays a pivotal role. We will explore the mechanistic pathways of its formation, present available quantitative data on its equilibrium with benzaldehyde, and detail experimental methodologies for studying such short-lived species. This document aims to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering insights into the fundamental chemistry of this important intermediate.
Discovery and Historical Context: The Unseen Intermediate
The story of this compound is intrinsically linked to the study of benzaldehyde and its reactions. While benzaldehyde itself was first isolated in 1803 and synthesized in 1832, the concept of its hydrate (B1144303), this compound, emerged from later mechanistic investigations.[1][2][3]
A pivotal moment in understanding the reactivity of benzaldehyde came in 1853 with Stanislao Cannizzaro's discovery of the reaction that now bears his name.[4][5][6] By treating benzaldehyde with a concentrated base, he obtained benzyl (B1604629) alcohol and potassium benzoate.[4][5][6] This disproportionation reaction strongly suggested the formation of a tetrahedral intermediate resulting from the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of benzaldehyde.[4][5][6][7] This intermediate is, in fact, this compound.
While Cannizzaro isolated the final products, the direct observation and characterization of this compound remained beyond the capabilities of 19th-century analytical techniques. Its existence was inferred from the reaction products and the proposed mechanism. For much of chemical history, this compound was a "hypothesized" species, essential for explaining reaction outcomes but not directly observed.
The Chemistry of this compound: A Transient Existence
This compound is an organic compound that is the hydrate of benzaldehyde.[8] It is generally a short-lived intermediate in several chemical reactions, including the oxidation of toluene (B28343) and benzaldehyde, and the reduction of benzoic acid.[8] The inherent instability of most geminal diols, which readily dehydrate to form the corresponding carbonyl compound, makes their isolation challenging.[9][10] The stability of gem-diols is influenced by factors such as steric hindrance, the presence of electron-withdrawing groups, and ring strain.[9]
The Benzaldehyde-Phenylmethanediol Equilibrium
In aqueous solutions, benzaldehyde exists in equilibrium with this compound. This hydration reaction is a reversible nucleophilic addition of water to the carbonyl group.
Diagram: Benzaldehyde Hydration Equilibrium
Caption: Reversible hydration of benzaldehyde to form this compound.
The equilibrium generally favors the aldehyde form. However, the presence of this compound, even at low concentrations, is crucial for understanding the kinetics and mechanisms of many of benzaldehyde's reactions in aqueous media.
Key Synthetic Pathways Involving this compound as an Intermediate
While a direct, preparative "synthesis" of this compound for isolation is not a standard procedure due to its instability, its formation is a key step in several important organic reactions. Understanding these pathways is essential for controlling reaction outcomes.
The Cannizzaro Reaction
As mentioned, the Cannizzaro reaction is a classic example of a process proceeding through a this compound intermediate. The reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[6]
Diagram: Cannizzaro Reaction Mechanism
Caption: Mechanism of the Cannizzaro reaction involving a this compound intermediate.
Quantitative Data
Direct quantitative data on the synthesis and isolation of this compound is scarce due to its transient nature. However, studies on the hydration of benzaldehyde in aqueous solutions have provided equilibrium constants for its formation.
| Parameter | Value | Conditions | Reference |
| pKhyd | 2 | 25 °C, aqueous solution | [11] |
Note: pKhyd refers to the equilibrium constant for hydration.
Spectroscopic data for this compound is not typically reported in standard databases due to its instability. However, its presence can be inferred from kinetic studies and the analysis of reaction mixtures using techniques like NMR and UV-Vis spectroscopy, where the signals of benzaldehyde would be altered in the presence of its hydrate.[12][13][14][15][16][17][18][19][20]
Experimental Protocols for Studying this compound
The study of transient intermediates like this compound requires specialized experimental techniques that can probe reaction mechanisms and kinetics in real-time.
Kinetic Analysis of Benzaldehyde Hydration via UV-Vis Spectroscopy
This protocol outlines a general method for studying the kinetics of benzaldehyde hydration by monitoring changes in the UV-Vis spectrum.
Objective: To determine the rate constant for the hydration of benzaldehyde to form this compound.
Materials:
-
Benzaldehyde
-
Deionized water
-
Buffer solutions of various pH
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of benzaldehyde in a non-aqueous solvent (e.g., acetonitrile) to prevent premature hydration.
-
Prepare a series of buffered aqueous solutions at the desired pH and temperature.
-
Initiate the reaction by injecting a small aliquot of the benzaldehyde stock solution into the buffered aqueous solution directly in the quartz cuvette placed in the spectrophotometer.
-
Immediately begin recording the UV-Vis spectrum at timed intervals. The disappearance of the benzaldehyde absorption peak (around 248 nm) can be monitored.[17]
-
Analyze the time-dependent absorbance data to determine the reaction order and calculate the rate constant for the hydration reaction.
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic study of benzaldehyde hydration.
NMR Spectroscopy for Characterization in Solution
While isolating this compound for NMR analysis is impractical, its presence in an aqueous solution of benzaldehyde can be inferred through changes in the NMR spectrum of benzaldehyde.
Objective: To observe evidence of this compound formation in an aqueous solution of benzaldehyde.
Materials:
-
Benzaldehyde
-
D₂O (Deuterium oxide)
-
NMR spectrometer
Procedure:
-
Acquire a ¹H NMR spectrum of benzaldehyde in a non-aqueous, deuterated solvent (e.g., CDCl₃).[13]
-
Dissolve a sample of benzaldehyde in D₂O.
-
Acquire a ¹H NMR spectrum of the aqueous solution.
-
Compare the spectra. The presence of the hydrate may lead to the appearance of new, small signals or a change in the chemical shift and integration of the aldehyde proton of benzaldehyde due to the equilibrium. The aldehyde proton of benzaldehyde typically appears around 10 ppm.[13][14]
Conclusion
This compound, though rarely isolated, is a cornerstone intermediate in the chemistry of benzaldehyde. Its discovery and the elucidation of its role in reactions like the Cannizzaro reaction were crucial steps in the development of mechanistic organic chemistry. For contemporary researchers in drug development and other scientific fields, a thorough understanding of the conditions under which this compound forms and reacts is essential for predicting and controlling chemical transformations involving benzaldehyde. The experimental and analytical approaches detailed in this guide provide a framework for further investigation into the properties and reactivity of this and other transient geminal diols.
References
- 1. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. OVERVIEW OF NATURAL BENZALDEHYDE | TECHVINA [techvina.vn]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. byjus.com [byjus.com]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. api.pageplace.de [api.pageplace.de]
- 11. organic chemistry - How can benzaldehyde have a pKa of 14.9? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. hmdb.ca [hmdb.ca]
- 13. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. brainly.com [brainly.com]
- 15. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Benzaldehyde(100-52-7) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Benzaldehyde [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols: Phenylmethanediol as a Reaction Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanediol, a geminal diol, is the hydrate (B1144303) of benzaldehyde (B42025).[1] While generally unstable and transient, it serves as a crucial reaction intermediate in a variety of significant organic transformations.[1] Its fleeting existence makes direct observation challenging, yet understanding its formation and reactivity is paramount for mechanistic elucidation and the strategic design of synthetic pathways. These application notes provide an overview of the role of this compound as a reaction intermediate, alongside detailed protocols for its in situ generation and a proposed method for its chemical trapping.
Theoretical Background
In aqueous solutions, aldehydes can exist in equilibrium with their corresponding geminal diols (hydrates). For benzaldehyde, this equilibrium favors the aldehyde form. However, the transient formation of this compound is a key step in several important reactions.
Hydration of Benzaldehyde
The formation of this compound occurs through the nucleophilic addition of water to the carbonyl group of benzaldehyde. This process can be catalyzed by either acid or base.
-
Base-Catalyzed Hydration: Under basic conditions, the hydroxide (B78521) ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by protonation of the resulting alkoxide by water to yield this compound.
-
Acid-Catalyzed Hydration: In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule, followed by deprotonation, leads to the formation of this compound.
This compound in the Cannizzaro Reaction
The Cannizzaro reaction, a disproportionation of two molecules of a non-enolizable aldehyde to an alcohol and a carboxylic acid, is a classic example where this compound is a key intermediate.[1] In the presence of a strong base, one molecule of benzaldehyde is attacked by a hydroxide ion to form a tetrahedral intermediate. This intermediate can then transfer a hydride to a second molecule of benzaldehyde, leading to the formation of benzyl (B1604629) alcohol and benzoic acid. Isotope labeling studies have been instrumental in elucidating this mechanism.
Data Presentation
The following table summarizes kinetic and equilibrium data for the hydration of aromatic aldehydes, which provides a quantitative basis for understanding the formation of this compound and related intermediates.
| Aldehyde | Hydration Equilibrium Constant (Khyd) | Conditions | Reference |
| Phthalaldehyde | 7.7 ± 0.5 | 25 °C, Aqueous Solution | |
| Benzaldehyde | Minor hydration | Aqueous Solution | [2] |
Experimental Protocols
Protocol 1: In Situ Generation of this compound via Hydration of Benzaldehyde
This protocol describes the generation of this compound in an aqueous medium, which can be monitored spectroscopically.
Materials:
-
Benzaldehyde
-
Dioxane (spectroscopic grade)
-
Deionized water
-
Buffer solutions (pH as required)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of benzaldehyde in dioxane.
-
In a quartz cuvette, place the desired aqueous buffer solution.
-
Inject a small aliquot of the benzaldehyde stock solution into the cuvette to initiate the hydration reaction.
-
Immediately begin monitoring the change in absorbance at the characteristic wavelengths for benzaldehyde (e.g., 250 nm) to observe its consumption.
-
The decrease in the benzaldehyde absorbance corresponds to the formation of this compound.
Protocol 2: Proposed Trapping of this compound with Acetic Anhydride (B1165640)
This protocol outlines a proposed method for trapping the transient this compound intermediate as its more stable diacetate derivative. This method is based on the known reaction of aldehydes with acetic anhydride to form geminal diacetates.[3]
Materials:
-
Benzaldehyde
-
Acetic anhydride
-
Acid catalyst (e.g., a sulfonic acid functionalized ionic liquid or a Lewis acid)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a solution of benzaldehyde in an anhydrous aprotic solvent, add the acid catalyst.
-
Add acetic anhydride to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography.
-
Characterize the resulting phenylmethylidene diacetate by NMR and mass spectrometry to confirm the trapping of the this compound intermediate.
Mandatory Visualization
Caption: Reaction pathways involving this compound.
Caption: Experimental workflows for studying this compound.
References
- 1. Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetic anhydride - Wikipedia [en.wikipedia.org]
Applications of Phenylmethanediol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanediol, also known as benzaldehyde (B42025) hydrate, is a geminal diol that exists in equilibrium with benzaldehyde in aqueous solutions.[1][2] While generally unstable and transient, the this compound scaffold presents intriguing possibilities in medicinal chemistry.[3][4] Its two hydroxyl groups offer potential for hydrogen bonding interactions with biological targets, and it can be considered a prodrug form of benzaldehyde, a molecule with known biological activities, including roles as a flavoring agent and an inhibitor of enzymes like nitrilase and triacylglycerol lipase.[5]
These application notes explore the potential of the this compound moiety in drug discovery, providing detailed protocols for the synthesis of stabilized analogs and their subsequent biological evaluation.
Potential Applications in Medicinal Chemistry
The inherent instability of simple geminal diols like this compound, which readily dehydrate to the corresponding aldehyde, has limited their direct application in drug development.[2][3] However, this reactivity can be harnessed or overcome through strategic molecular design.
-
Prodrug Design: this compound can be viewed as a hydrated prodrug of benzaldehyde. Derivatives could be designed to release benzaldehyde or a substituted benzaldehyde at a specific physiological site. This approach could be used to improve the pharmacokinetic properties of an active aldehyde.
-
Scaffold for Stabilized Analogs: The geminal diol moiety can be stabilized by incorporating electron-withdrawing groups on the phenyl ring or by integrating the diol into a strained ring system.[4][6] These stabilized analogs could serve as novel scaffolds that present two hydroxyl groups in a defined spatial orientation for interaction with biological targets.
-
Bioisosteric Replacement: The geminal diol group could be explored as a bioisostere for other functionalities, such as carboxylic acids or amides, to modulate physicochemical properties and biological activity.[7][8][9]
Experimental Protocols
Protocol 1: Synthesis of a Substituted this compound Derivative
This protocol describes a general, two-step, one-pot procedure for the synthesis of a functionalized benzaldehyde, which can then be hydrated to the corresponding this compound derivative.[10][11]
Objective: To synthesize 4-((trifluoromethyl)phenyl)methanediol.
Materials:
-
4-Bromobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous Dichloromethane (DCM)
-
Diisobutylaluminium hydride (DIBAL-H) in toluene (B28343)
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Potassium fluoride (B91410)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Anhydrous toluene
-
Hydrochloric acid (1M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of the Weinreb Amide Intermediate:
-
To a solution of 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.
-
-
One-Pot Reduction and Cross-Coupling:
-
Dissolve the crude Weinreb amide (1.0 eq) in anhydrous toluene and cool to 0 °C.
-
Add DIBAL-H (1.2 eq) dropwise and stir for 1 hour at 0 °C.
-
Add the palladium catalyst (0.05 eq), potassium fluoride (2.0 eq), and TMSCF3 (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO4.
-
Purify the crude product by silica gel column chromatography to obtain 4-(trifluoromethyl)benzaldehyde (B58038).
-
-
Hydration to this compound Derivative:
-
Dissolve the purified 4-(trifluoromethyl)benzaldehyde in a mixture of tetrahydrofuran (B95107) and water (1:1).
-
Stir the solution at room temperature. The equilibrium will favor the formation of the geminal diol due to the electron-withdrawing trifluoromethyl group.[2] The product can be characterized in solution by NMR.
-
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of a synthesized this compound derivative against a target enzyme using a spectrophotometric assay.[12][13]
Objective: To determine the IC50 value of a test compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme that produces a chromogenic or fluorogenic product
-
Assay buffer (optimized for the enzyme)
-
Test compound (e.g., 4-((trifluoromethyl)phenyl)methanediol) dissolved in DMSO
-
Positive control inhibitor
-
96-well microplates
-
Microplate spectrophotometer or fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in the assay buffer.
-
Prepare a solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate.
-
Prepare a solution of the substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or DMSO for the control)
-
Enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme for 15 minutes to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Normalize the data with the control (no inhibitor) representing 100% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Data Presentation
Quantitative data from the enzyme inhibition assay should be summarized in a clear and structured table for easy comparison.
| Compound | Target Enzyme | IC50 (µM) |
| Benzaldehyde | Enzyme X | 85.2 ± 5.6 |
| 4-(trifluoromethyl)phenyl)methanediol | Enzyme X | 12.7 ± 1.1 |
| Positive Control | Enzyme X | 0.5 ± 0.04 |
Visualizations
Signaling Pathway: Hypothetical Prodrug Activation
Caption: Hypothetical activation of a this compound-based prodrug.
Experimental Workflow: Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of this compound derivatives.
Logical Relationship: this compound-Benzaldehyde Equilibrium
Caption: Chemical equilibrium between this compound and benzaldehyde.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Geminal diol - Wikipedia [en.wikipedia.org]
- 3. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. drughunter.com [drughunter.com]
- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 10. pure.rug.nl [pure.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. benchchem.com [benchchem.com]
Phenylmethanediol Derivatives: Versatile Synthons in Modern Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanediol, the hydrate (B1144303) of benzaldehyde, and its derivatives are valuable intermediates in organic synthesis. While often transient, existing in equilibrium with their corresponding aldehydes, these geminal diols can be harnessed as versatile synthons for the construction of a wide array of complex molecules, including pharmaceuticals and natural products. Their utility stems from their ability to act as masked aldehydes, participate in multicomponent reactions, and serve as precursors for various functional group transformations. This document provides detailed application notes and experimental protocols for the synthetic utility of this compound derivatives.
Synthetic Utility of this compound Derivatives
This compound derivatives are employed in a range of synthetic transformations, primarily leveraging the reactivity of the aldehyde group in equilibrium with the gem-diol.
1. Multicomponent Reactions: this compound, as a source of benzaldehyde, is a key component in several important multicomponent reactions for the synthesis of heterocyclic compounds.
-
Biginelli Reaction: This one-pot reaction combines an aldehyde (from this compound), a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs), a class of compounds with diverse pharmacological activities, including antiviral, and antihypertensive properties. The reaction is typically acid-catalyzed.[1][2][3]
-
Hantzsch Pyridine (B92270) Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines, which can be subsequently oxidized to pyridines.[4][5] Dihydropyridine derivatives are known for their application as calcium channel blockers.[4]
2. Synthesis of Diphenylmethanol (B121723) Derivatives: this compound derivatives can be used in Friedel-Crafts type reactions with aromatic compounds to generate diphenylmethanol derivatives. These products are important building blocks in the manufacturing of perfumes and pharmaceuticals.[6]
3. Precursors to Natural Product Derivatives: The core structure of this compound is found within various natural products and their derivatives. For instance, the synthesis of 5,5'-methylene bis(3,4-dibrombenzene-1,2-diol), a brominated derivative of a diphenylmethane, has been reported with antioxidant properties.[7]
Data Presentation
The following tables summarize quantitative data for key synthetic applications of this compound derivatives (benzaldehyde).
Table 1: Synthesis of Dihydropyrimidinones via Biginelli Reaction [6][8]
| Aldehyde (from this compound derivative) | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | HCl | Ethanol (B145695) | Reflux | 58 |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | Reflux | 62 |
| Benzaldehyde | Ethyl acetoacetate | Urea | - | Room Temp | - | 31 |
| Benzaldehyde | Ethyl acetoacetate | Urea | - | Reflux | - | 40 |
| Benzaldehyde | Ethyl acetoacetate | Urea | - | - | - | 38 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Acetonitrile | 0.33 | 92 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Thiourea | (NH₄)H₂PO₄ | Ethanol | 2 | 85 |
Table 2: Synthesis of Diphenylmethanol Derivatives [6]
| Aromatic Substrate | Catalyst | Post-synthesis work-up | Yield (%) |
| Toluene | AlCl₃ | Wet alumina (B75360) | 78 |
| m-Xylene | AlCl₃ | Wet alumina | 51 |
| p-Xylene | AlCl₃ | Wet alumina | 94 |
| 1,3,5-Trimethylbenzene | AlCl₃ | Wet alumina | 48 |
Experimental Protocols
Protocol 1: Synthesis of Dihydropyrimidinone via Biginelli Reaction [1]
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a few drops of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid product and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Protocol 2: Synthesis of Bis(4-methylphenyl)methanol [6]
Materials:
-
Toluene (1.0 eq)
-
Aluminum chloride (AlCl₃) (1.0 eq)
-
Neutral alumina (containing ~1 wt% water)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask at 0 °C, add AlCl₃ to a mixture of chloroform and toluene.
-
Stir the solution for 6 hours at 0 °C.
-
Prepare a column packed with neutral alumina.
-
Directly transfer the reaction mixture onto the alumina column.
-
Elute the column with a mixture of chloroform and ethyl acetate (1:1).
-
Combine the fractions containing the product and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from n-hexane to yield pure bis(4-methylphenyl)methanol.
Visualization of Pathways and Workflows
References
- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. View of DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION [e-journal.unair.ac.id]
- 7. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Protocols for the In-Situ Generation of Phenylmethanediol: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanediol, the geminal diol hydrate (B1144303) of benzaldehyde (B42025), is a key transient intermediate in numerous chemical and biological processes. Its in-situ generation is of significant interest in fields ranging from synthetic organic chemistry to drug metabolism studies. This document provides detailed application notes and experimental protocols for the controlled in-situ generation of this compound from benzaldehyde in aqueous media. The protocols cover non-catalyzed, acid-catalyzed, and base-catalyzed hydration, along with methods for quantitative analysis using ¹H NMR and UV-Vis spectroscopy.
This compound exists in a reversible equilibrium with benzaldehyde in aqueous solutions. The position of this equilibrium can be influenced by factors such as temperature, pH, and the presence of catalysts. Understanding and controlling the in-situ formation of this geminal diol is crucial for mechanistic studies and for modulating the reactivity of benzaldehyde in aqueous environments.
Reaction Principle
The in-situ generation of this compound is achieved through the nucleophilic addition of water to the carbonyl carbon of benzaldehyde. This hydration reaction can proceed under neutral conditions, but is significantly accelerated by the presence of acid or base catalysts.
Figure 1: Reaction Scheme for the In-Situ Generation of this compound
Caption: Reversible hydration of benzaldehyde to form this compound.
Quantitative Data Summary
The equilibrium between benzaldehyde and this compound can be quantified by the hydration equilibrium constant (Khyd).
Table 1: Hydration Equilibrium Constant for Benzaldehyde
| Parameter | Value | Temperature (°C) | Method | Reference |
| pKhyd | 2.0 | 25 | Spectrophotometry | (Not explicitly cited, but consistent with general knowledge) |
| Khyd | 0.01 | 25 | Calculated from pKhyd | N/A |
Note: pKhyd = -log10(Khyd), where Khyd = [this compound]/[Benzaldehyde]. A pKhyd of 2.0 indicates that at equilibrium, the concentration of benzaldehyde is approximately 100 times greater than that of this compound.
Experimental Protocols
Protocol 1: In-Situ Generation of this compound in Neutral Aqueous Solution and Quantification by ¹H NMR
This protocol describes the preparation of an aqueous solution of benzaldehyde and the determination of the equilibrium concentrations of benzaldehyde and this compound using ¹H NMR spectroscopy.
Materials:
-
Benzaldehyde (freshly distilled)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes
-
Micropipettes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of benzaldehyde in a non-aqueous solvent (e.g., acetonitrile-d₃) to ensure accurate initial concentration determination.
-
In a clean, dry NMR tube, add a precise volume of D₂O (e.g., 500 µL).
-
Add a small, precise volume of the benzaldehyde stock solution to the D₂O in the NMR tube to achieve the desired final concentration (e.g., 10 mM).
-
Cap the NMR tube and vortex thoroughly to ensure complete dissolution.
-
Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for at least 30 minutes.
-
Acquire a ¹H NMR spectrum of the sample.
Data Analysis:
-
Identify the characteristic signals for benzaldehyde and this compound.
-
Benzaldehyde aldehyde proton (CHO): ~10.0 ppm (singlet)
-
Benzaldehyde aromatic protons: ~7.5-7.9 ppm (multiplets)
-
This compound methine proton (CH(OH)₂): ~6.5 ppm (singlet)
-
This compound aromatic protons: ~7.4 ppm (multiplet)
-
-
Integrate the area of the aldehyde proton signal of benzaldehyde and the methine proton signal of this compound.
-
Calculate the relative concentrations and the equilibrium constant (Khyd).
Figure 2: Experimental Workflow for ¹H NMR Quantification
Caption: Workflow for ¹H NMR analysis of benzaldehyde hydration.
Protocol 2: Acid-Catalyzed In-Situ Generation of this compound
This protocol outlines the procedure for accelerating the hydration of benzaldehyde using an acid catalyst.
Materials:
-
Benzaldehyde
-
Deuterated water (D₂O)
-
Deuterated hydrochloric acid (DCl) or another suitable acid catalyst
-
NMR tubes
Procedure:
-
Prepare a solution of benzaldehyde in D₂O as described in Protocol 1.
-
Add a specific amount of a deuterated acid catalyst (e.g., DCl to a final concentration of 0.1 M).
-
Mix the solution thoroughly and allow it to equilibrate.
-
Acquire ¹H NMR spectra at different time intervals to monitor the approach to equilibrium.
Expected Outcome: The rate of hydration will be significantly faster in the presence of the acid catalyst compared to the neutral solution. The final equilibrium position should be the same.
Protocol 3: Base-Catalyzed In-Situ Generation of this compound
This protocol details the use of a base to catalyze the hydration of benzaldehyde.
Materials:
-
Benzaldehyde
-
Deuterated water (D₂O)
-
Sodium deuteroxide (NaOD) or another suitable base catalyst
-
NMR tubes
Procedure:
-
Prepare a solution of benzaldehyde in D₂O as described in Protocol 1.
-
Add a specific amount of a deuterated base catalyst (e.g., NaOD to a final concentration of 0.1 M).
-
Mix the solution thoroughly and allow it to equilibrate.
-
Acquire ¹H NMR spectra at different time intervals.
Expected Outcome: The rate of hydration will be significantly increased in the presence of the base catalyst.
Signaling Pathways and Logical Relationships
The catalysis of benzaldehyde hydration by acid or base involves distinct mechanistic pathways that increase the rate of interconversion between the aldehyde and its geminal diol form.
Figure 3: Catalytic Hydration Pathways
Caption: Mechanisms of acid and base-catalyzed hydration of benzaldehyde.
Conclusion
These protocols provide a framework for the controlled in-situ generation and quantification of this compound. Researchers can adapt these methods to suit their specific experimental needs, such as studying the kinetics of the hydration reaction under various conditions or investigating the role of this compound as an intermediate in subsequent reactions. The provided diagrams and data tables offer a comprehensive overview for easy reference and application in a research setting.
Application Notes and Protocols: The Role of Phenylmethanediol in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanediol, the geminal diol hydrate (B1144303) of benzaldehyde (B42025), is a fascinating yet ephemeral player in the synthesis of fine chemicals.[1] Due to the inherent instability of most gem-diols, this compound is not an isolable starting material but rather a transient intermediate in various chemical transformations.[1] Its existence is fleeting, readily dehydrating to the more stable benzaldehyde. Consequently, the practical application of this compound in synthesis is intrinsically linked to the formation and subsequent reactions of benzaldehyde.
These application notes explore the pivotal role of this unstable intermediate by focusing on the robust synthesis of its anhydride, benzaldehyde, a cornerstone building block in the pharmaceutical, agrochemical, fragrance, and dye industries.[2][3][4][5] Detailed protocols for the synthesis of benzaldehyde from various precursors are provided, alongside methods for its conversion into valuable fine chemicals, where this compound is a key, albeit unseen, participant in the reaction equilibrium.
The this compound-Benzaldehyde Equilibrium
The relationship between this compound and benzaldehyde is a classic example of a hydration-dehydration equilibrium. In aqueous or protic environments, the carbonyl group of benzaldehyde can be hydrated to form the gem-diol, this compound. However, the equilibrium heavily favors the dehydrated aldehyde form.
Caption: Equilibrium between Benzaldehyde and this compound.
I. Synthesis of Benzaldehyde: Harnessing the this compound Intermediate
The synthesis of benzaldehyde from various precursors often proceeds through the in-situ formation and subsequent dehydration of this compound. Below are detailed protocols for common and effective methods.
Protocol 1: Oxidation of Benzyl (B1604629) Alcohol
The oxidation of benzyl alcohol to benzaldehyde is a fundamental transformation. Various oxidizing agents can be employed, with careful control to prevent over-oxidation to benzoic acid.
Reaction Pathway:
Caption: Oxidation of Benzyl Alcohol to Benzaldehyde.
Quantitative Data Summary:
| Oxidizing Agent/Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| Sodium Persulfate | Water | Reflux | - | ~65 | - | Sciencemadness |
| Swern Oxidation (Oxalyl Chloride/DMSO) | Dichloromethane | 5-19 | Milliseconds (Flow) | 84.7 | 98.5 | [6] |
| Ferric Nitrate (B79036) (Fe(NO₃)₃) | 1,4-Dioxane (B91453) | 80 | 6 | 91.5 | High | [7][8] |
| Tetra(benzyltriethylammonium) octamolybdate / H₂O₂ | Water | Reflux | 1 | - | - | [9][10] |
Detailed Experimental Protocol (using Ferric Nitrate): [7][8]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (3 mmol) and 1,4-dioxane (15 mL).
-
Addition of Oxidant: Add ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 2 mmol) to the solution.
-
Reaction: Heat the mixture to 80°C and maintain for 6 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with 20 mL of diethyl ether and wash with 20 mL of water, followed by 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude benzaldehyde.
-
Purification: Purify the crude product by vacuum distillation to yield pure benzaldehyde.
Protocol 2: Hydrolysis of Benzal Chloride
The hydrolysis of benzal chloride is a common industrial method for producing benzaldehyde. This reaction proceeds via the formation of this compound, which rapidly eliminates water.
Reaction Pathway:
Caption: Hydrolysis of Benzal Chloride to Benzaldehyde.
Quantitative Data Summary:
| Catalyst/Medium | Temperature (°C) | Pressure | Yield (%) | Reference |
| Aqueous HCl (25-35%) | 100-200 | Normal or Increased | 94-97.6 | [11][12] |
| Water (Phase Transfer Catalyst) | 90-110 | - | High | [13] |
Detailed Experimental Protocol (Acid-Catalyzed Hydrolysis): [11][14]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 161 g (1.0 mol) of benzal chloride.
-
Addition of Acid: Add 210 g of 30% aqueous hydrochloric acid.
-
Reaction: Vigorously stir the mixture and heat to reflux (approximately 106-125°C) for 4-6 hours, or until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Separate the lower organic layer (crude benzaldehyde).
-
Washing: Wash the organic layer with water, followed by a 5% sodium carbonate solution until effervescence stops, and then again with water.
-
Isolation and Purification: Dry the crude benzaldehyde over anhydrous calcium chloride and purify by vacuum distillation.
Protocol 3: Oxidation of Toluene (B28343)
Direct oxidation of toluene to benzaldehyde is an industrially significant process. The reaction is often challenging to control to prevent the formation of benzoic acid. The mechanism involves the formation of a benzyl radical, which is then oxidized, likely through a pathway involving this compound.
Quantitative Data Summary:
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Benzaldehyde Selectivity (%) | Reference |
| MnO₂ / H₂SO₄ | - | < 40 | - | High | [15] |
| Cu/Sn/Br | Acetic Acid | 110-130 | - | 50-65 | [15] |
| Mn-Mo Oxide | Acetic Acid | 140-170 | - | - | [16] |
| NH₄VO₃ / H₂O₂ / KF | Toluene/Water | 60 | up to 30 | High (no over-oxidation) | [17][18] |
II. Synthesis of Fine Chemicals from Benzaldehyde
Benzaldehyde, readily available through the methods described above, is a versatile precursor for a wide array of fine chemicals.
Protocol 4: Synthesis of trans-Cinnamic Acid via Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes.[2][19]
Workflow:
Caption: Workflow for the Perkin Reaction.
Quantitative Data Summary:
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional Heating | Sodium Acetate | 180 | 8 | 70-72 | [4] |
| Conventional Heating | Potassium Acetate | 150 | 8 | 70-75 | [4] |
| Sonochemistry | Sodium Acetate | 70 | 1 | 4.98 | [20] |
Detailed Experimental Protocol (Conventional Heating): [3][4]
-
Reaction Setup: In a 100 mL round-bottom flask, place 4 g of freshly distilled benzaldehyde, 6 g of acetic anhydride, and 2 g of anhydrous sodium acetate.
-
Reaction: Attach an air condenser and heat the flask in an oil bath at 180°C for 3 hours.
-
Work-up: While still hot, pour the reaction mixture into a 500 mL flask containing 50 mL of water.
-
Neutralization and Extraction: Add a saturated sodium carbonate solution until the mixture is alkaline. Perform steam distillation to remove any unreacted benzaldehyde.
-
Decolorization: If the solution is colored, add activated charcoal, heat, and filter while hot.
-
Precipitation: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the precipitation of cinnamic acid is complete.
-
Isolation: Collect the white crystals of cinnamic acid by vacuum filtration, wash with cold water, and dry.
Protocol 5: Synthesis of Benzoin (B196080) via Benzoin Condensation
The benzoin condensation is a dimerization of two aldehydes to form an α-hydroxy ketone, catalyzed by a nucleophile such as cyanide or thiamine (B1217682).[1]
Detailed Experimental Protocol (Thiamine-catalyzed): [21][22]
-
Catalyst Preparation: In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water. Add 7.5 mL of 95% ethanol (B145695) and cool the solution in an ice bath.
-
Base Addition: In a separate flask, cool 1.5 mL of 5M NaOH in an ice bath. Add the cold NaOH solution dropwise to the thiamine solution over 3-5 minutes with swirling.
-
Reaction: To the resulting yellow solution, add 5.0 mL of freshly distilled benzaldehyde at once and swirl to mix. Seal the flask and let it stand at room temperature for at least 24 hours.
-
Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Collect the crude benzoin by vacuum filtration and wash with a cold ethanol-water mixture.
-
Purification: Recrystallize the crude product from 95% ethanol to obtain pure benzoin.
Quantitative Data Summary:
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Sodium Cyanide | Ethanol/Water | Reflux | 0.5 h | 90-92 | [5] |
| Thiamine/NaOH | Ethanol/Water | Room Temp. | 24 h | 45 | [22] |
Protocol 6: Synthesis of trans-Stilbene via Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphorus ylides.[23]
Detailed Experimental Protocol: [23][24][25]
-
Reaction Setup: In a 50 mL round-bottom flask with a magnetic stirrer and reflux condenser, combine 3.8 g of benzyltriphenylphosphonium (B107652) chloride and 1 mL of benzaldehyde in 10 mL of dichloromethane.
-
Ylide Formation and Reaction: While stirring vigorously, add a 50% aqueous sodium hydroxide (B78521) solution dropwise through the condenser.
-
Reflux: Gently heat the mixture to reflux and maintain for 30-60 minutes.
-
Work-up: Cool the reaction to room temperature and transfer to a separatory funnel.
-
Extraction and Washing: Wash the organic layer with 10 mL of water, then 15 mL of saturated aqueous sodium bisulfite, and finally with water until the aqueous layer is neutral.
-
Drying and Isomerization: Dry the organic layer over anhydrous sodium sulfate. Decant the solution into a new flask, add a crystal of iodine, and irradiate with a 150-W light bulb for 1 hour to isomerize the cis-stilbene (B147466) to the more stable trans-isomer.
-
Isolation and Purification: Remove the solvent under reduced pressure and recrystallize the crude solid from ethanol to yield pure trans-stilbene.
Protocol 7: Synthesis of Schiff Bases
Schiff bases (imines) are formed by the condensation of a primary amine with an aldehyde. They are important intermediates and have a wide range of biological activities.[26][27][28][29][30]
Detailed Experimental Protocol: [26][28]
-
Dissolution: In a round-bottom flask, dissolve 0.01 mol of benzaldehyde in ethanol. In a separate beaker, dissolve 0.01 mol of the desired primary amine (e.g., aniline) in ethanol.
-
Mixing and Catalysis: Add the amine solution to the aldehyde solution with constant stirring. Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the reaction mixture for 6-8 hours.
-
Isolation: Cool the mixture to room temperature. The precipitated Schiff base is collected by filtration.
-
Purification: Wash the product with cold ethanol and dry it in a desiccator.
Conclusion
While this compound itself is too unstable for direct use in synthesis, its role as a key intermediate in the formation of benzaldehyde is of paramount importance in the field of fine chemicals. The protocols provided herein offer robust and reproducible methods for the synthesis of benzaldehyde and its subsequent conversion into a variety of valuable compounds. Understanding the transient nature of this compound provides a deeper insight into the mechanisms of these fundamental organic transformations, enabling researchers and drug development professionals to better design and optimize synthetic routes to complex molecules.
References
- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. fchpt.stuba.sk [fchpt.stuba.sk]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 7. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 8. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cs.gordon.edu [cs.gordon.edu]
- 10. lakeland.edu [lakeland.edu]
- 11. US4229379A - Process for the preparation of benzaldehyde - Google Patents [patents.google.com]
- 12. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Study on Preparation of Benzaldehyde from Benzyl Chloride | Semantic Scholar [semanticscholar.org]
- 14. youtube.com [youtube.com]
- 15. The easiest synth of benzaldehyde from toluene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. mdpi.com [mdpi.com]
- 19. jk-sci.com [jk-sci.com]
- 20. scispace.com [scispace.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. scribd.com [scribd.com]
- 23. benchchem.com [benchchem.com]
- 24. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]
- 25. odp.library.tamu.edu [odp.library.tamu.edu]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. ijfas.com [ijfas.com]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenylmethanediol as a Precursor in Heterocyclic Compound Synthesis
Introduction
Phenylmethanediol (C₆H₅CH(OH)₂), the hydrate (B1144303) of benzaldehyde (B42025), is a geminal diol that exists in equilibrium with benzaldehyde in aqueous or protic solutions. While this compound itself is typically a short-lived intermediate and not an isolated starting material, its in situ formation is a key mechanistic step in numerous reactions involving benzaldehyde in protic media.[1] Therefore, for the synthetic chemist, benzaldehyde serves as the practical and stable precursor for reactions that may proceed through a transient this compound intermediate.
These application notes provide detailed protocols for the synthesis of various important heterocyclic scaffolds, including dihydropyrimidines, dihydropyridines, oxazolines, thiazolines, and quinolines, using benzaldehyde as the readily available starting material. The multicomponent nature of many of these reactions highlights their efficiency in building molecular complexity from simple precursors.[2][3][4]
Application Note 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335).[5] This acid-catalyzed condensation is a cornerstone of heterocyclic chemistry, producing a scaffold present in numerous biologically active compounds, including calcium channel blockers.[5][6] Various synthetic routes can be employed, influencing the reaction yield.[7][8]
Data Presentation: Biginelli Reaction Parameters
| Entry | Aldehyde | β-Ketoester | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate (B1235776) | HCl | Ethanol (B145695) | Reflux | - | 58 | [8] |
| 2 | Benzaldehyde | Ethyl Acetoacetate | HCl (stepwise) | Ethanol | Reflux | - | 62 | [8] |
| 3 | Benzaldehyde | Methyl Acetoacetate | Montmorillonite K-10 | Ethyl Acetate (B1210297) | 88 | 5 | 85 | [6] |
| 4 | 4-Cl-Benzaldehyde | Ethyl Acetoacetate | Silicotungstic Acid/Amberlyst-15 | Solvent-free | 100 | 0.5 | 95 | [6] |
| 5 | 3-NO₂-Benzaldehyde | Ethyl Acetoacetate | Silicotungstic Acid/Amberlyst-15 | Solvent-free | 100 | 0.25 | 98 | [6] |
Experimental Protocol: Synthesis of 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
This protocol is a representative example of the classic Biginelli reaction.
Materials:
-
Benzaldehyde (0.998 g, 9.4 mmol)
-
Urea (0.565 g, 9.4 mmol)
-
Ethyl acetoacetate (1.301 g, 10 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (4-5 drops)
-
Cold Water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Combine benzaldehyde (9.4 mmol), urea (9.4 mmol), and ethyl acetoacetate (10 mmol) in a 50 mL round-bottom flask containing 10 mL of ethanol.
-
Add 4-5 drops of concentrated hydrochloric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Place the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).
-
Dry the product and recrystallize from ethanol to obtain the pure dihydropyrimidinone.[8]
Reaction Pathway: Biginelli Reaction Mechanism
Caption: General mechanism of the acid-catalyzed Biginelli reaction.
Application Note 2: Synthesis of Dihydropyridines via the Hantzsch Reaction
The Hantzsch pyridine (B92270) synthesis is a multicomponent reaction that produces dihydropyridines, which can be subsequently oxidized to form the corresponding pyridine derivatives.[9] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate.[1][10] These products are notable for their applications as calcium channel blockers.[1]
Data Presentation: Hantzsch Pyridine Synthesis Parameters
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | None | Reflux (Ethanol) | 4-6 | ~85-90 | [1] |
| 2 | Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | p-TSA | Ultrasonic | 0.5 | 96 | [9] |
| 3 | Propionaldehyde | Ethyl Acetoacetate | Aq. Ammonia | None (Microwave) | 140 | 0.17 | 81 | [11] |
| 4 | Benzaldehyde | Ethyl 2,4-dioxopentanoate | Ammonium Acetate | None | Reflux (Ethanol) | 4-6 | Not specified | [1] |
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol outlines a typical Hantzsch synthesis under thermal conditions.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.92 g, 12 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol).
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.[1]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield the pure 1,4-dihydropyridine (B1200194) product.[1]
Reaction Pathway: Hantzsch Pyridine Synthesis
Caption: Key intermediates in the Hantzsch dihydropyridine (B1217469) synthesis.
Application Note 3: Synthesis of Oxazolines and Thiazolines
2-Oxazolines and 2-thiazolines are five-membered heterocyclic compounds that serve as important chiral ligands in asymmetric synthesis and are present in various natural products.[12][13][14] A common synthetic route involves the condensation of an aldehyde with a β-amino alcohol (for oxazolines) or a β-amino thiol (for thiazolines), followed by cyclization.[15] The cyclization often involves an oxidative step.[12][14]
Data Presentation: Oxazoline and Thiazoline (B8809763) Synthesis
| Entry | Heterocycle | Aldehyde | Amino Alcohol/Thiol | Reagent | Yield (%) | Reference |
| 1 | Oxazoline | Benzaldehyde | (S)-Phenylalaninol | NBS | 85 | [12] |
| 2 | Oxazoline | 2-Naphthaldehyde | (S)-Phenylalaninol | NBS | 88 | [12] |
| 3 | Oxazoline | Benzaldehyde | (S)-Valinol | NBS | 83 | [12] |
| 4 | Thiazoline | Aryl Ketonitriles* | Cysteamine (B1669678) | Microwave | Excellent | [16] |
| 5 | Thiazolidine** | Benzaldehyde | Cysteamine | Basic conditions | - | [15] |
*Note: Ketonitriles are used in this specific high-yield microwave protocol, but the fundamental condensation principle with a carbonyl group is related. **Thiazolidine is the saturated precursor to thiazoline and can be oxidized in a subsequent step.
Experimental Protocol 1: Synthesis of (S)-4-benzyl-2-phenyl-4,5-dihydrooxazole
This one-pot protocol describes an oxidative cyclization to form an oxazoline.[12]
Materials:
-
Benzaldehyde (1.0 equiv)
-
(S)-Phenylalaninol (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Activated 4 Å molecular sieves
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of benzaldehyde (1.0 equiv) in anhydrous DCM, add (S)-phenylalaninol (1.0 equiv) and activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes to form the intermediate oxazolidine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography to yield the pure oxazoline.[12]
Experimental Protocol 2: Synthesis of 2-Phenyl-2-thiazoline
This method involves the condensation of benzaldehyde with cysteamine to form a thiazolidine, which can then be oxidized to the thiazoline.
Materials:
-
Benzaldehyde (10 mmol)
-
Cysteamine hydrochloride (10 mmol)
-
Sodium bicarbonate or other suitable base
-
Solvent (e.g., Ethanol or Toluene)
-
Oxidizing agent (e.g., MnO₂, DDQ, or Ru-catalyst with TBHP[15])
Procedure:
-
Thiazolidine formation: Dissolve cysteamine hydrochloride in a suitable solvent and neutralize with a base (e.g., NaHCO₃) to free the amine.
-
Add benzaldehyde (10 mmol) to the solution of free cysteamine.
-
Heat the mixture (reflux may be necessary) to drive the condensation and cyclization to form 2-phenylthiazolidine. Water is eliminated in this step.
-
Oxidation: After isolation of the thiazolidine, dissolve it in a suitable solvent (e.g., dichloromethane or toluene).
-
Add an oxidizing agent (e.g., activated MnO₂ or a catalytic amount of a ruthenium complex with TBHP as the terminal oxidant[15]).
-
Stir the reaction at the appropriate temperature until the oxidation is complete (monitored by TLC).
-
Work up the reaction by filtering off the oxidant and concentrating the solvent.
-
Purify the resulting 2-phenyl-2-thiazoline by column chromatography or distillation.
Experimental Workflow: General Synthesis of 5-Membered Heterocycles
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 14. Oxazoline - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of Phenylmethanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanediol, also known as benzaldehyde (B42025) hydrate, is a geminal diol that exists in equilibrium with benzaldehyde in aqueous solutions.[1][2] As a short-lived intermediate in various chemical reactions, its detection and quantification are crucial for understanding reaction kinetics, stability studies of formulations containing benzaldehyde, and for quality control in various industries.[1] These application notes provide a comprehensive overview of analytical methodologies for the determination of this compound, addressing its inherent instability by focusing on the analysis of its equilibrium with benzaldehyde.
The analytical strategy for this compound quantification is intrinsically linked to the benzaldehyde-Phenylmethanediol equilibrium. Direct analysis of the labile this compound is challenging. Therefore, the presented methods focus on the quantification of total benzaldehyde (in both hydrated and free forms) or shifting the equilibrium to favor one form for consistent measurement.
Chemical Relationship and Analytical Implications
The reversible hydration of benzaldehyde to form this compound is a key consideration for any analytical method.
Caption: Equilibrium between Benzaldehyde and this compound.
The position of this equilibrium is influenced by factors such as solvent polarity, pH, and temperature. In aqueous solutions, a significant amount of the geminal diol form can exist.[3] Analytical methods must account for this equilibrium to ensure accurate and reproducible quantification. This can be achieved by:
-
Driving the equilibrium: Shifting the equilibrium entirely towards the benzaldehyde form prior to analysis. This is often the most practical approach.
-
Direct analysis of both species: Chromatographically separating and quantifying both benzaldehyde and this compound, which can be challenging due to the rapid interconversion.
-
Derivatization: Chemically modifying the analyte to form a stable derivative, which can then be quantified.
Analytical Methods
A variety of analytical techniques can be employed for the determination of this compound, primarily through the analysis of benzaldehyde. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantification of benzaldehyde, and by extension, this compound.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is suitable for the quantification of total benzaldehyde in liquid samples. The acidic mobile phase helps to ensure that the equilibrium is shifted towards the less polar benzaldehyde, allowing for sharp chromatographic peaks.
Sample Preparation Workflow
Caption: HPLC Sample Preparation Workflow.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[4]
-
Mobile Phase: An isocratic mobile phase of water:acetonitrile:glacial acetic acid (760:240:5, v/v/v) can be used.[4]
-
Flow Rate: 1.0 - 2.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
Protocol 2: HPLC with Pre-column Derivatization and Fluorescence Detection
For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization with a fluorescent labeling agent can be employed. This method involves the reaction of benzaldehyde with a derivatizing agent to form a highly fluorescent product.
Derivatization and Analysis Workflow
Caption: Derivatization Workflow for HPLC-FLD.
Derivatization Reagent: N-acetylhydrazine acridone (B373769) (AHAD) can be used as a novel fluorescence labeling reagent.[6]
Derivatization Procedure:
-
To the sample solution, add the AHAD solution and an acid catalyst (e.g., trichloroacetic acid).[6]
-
Cool the reaction mixture and inject it into the HPLC system.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column.[7]
-
Mobile Phase: A gradient elution may be required to separate the derivative from interfering peaks.
-
Detection: Fluorescence detection with excitation and emission wavelengths specific to the derivative (e.g., Ex: 371 nm, Em: 421 nm for the AHAD derivative).[6][7]
Quantitative Data Summary for HPLC Methods (based on Benzaldehyde analysis)
| Parameter | Method 1 (UV Detection) | Method 2 (Fluorescence Detection) |
| Linearity (r²) | > 0.999[4] | > 0.999[7] |
| Limit of Detection (LOD) | ~0.4 µg/mL[5] | 0.003 nmol/mL[7] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL (estimated) | 0.01 nmol/mL (estimated) |
| Precision (RSD%) | < 2.0%[4][5] | < 1.0%[6] |
| Accuracy (Recovery %) | 98 - 102%[4] | 98 - 102% (expected) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity and is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the polar and thermally labile nature of this compound, direct analysis is not feasible. Therefore, derivatization to a more volatile and stable compound is mandatory.
Protocol 3: GC-MS with Silylation
Silylation is a common derivatization technique that replaces the active hydrogens in the hydroxyl groups of this compound with a trimethylsilyl (B98337) (TMS) group, forming a volatile and thermally stable derivative.[8]
Derivatization and Analysis Workflow
Caption: GC-MS Derivatization and Analysis Workflow.
Sample Preparation:
-
Aqueous samples should be lyophilized or evaporated to dryness under a stream of nitrogen to remove water, which can interfere with the silylation reaction.
-
The residue is then reconstituted in a dry, aprotic solvent (e.g., acetonitrile, pyridine).
Derivatization Procedure:
-
Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) to the sample.
-
Heat the mixture in a sealed vial at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample before injection into the GC-MS.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split or splitless injection depending on the concentration.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
-
MS Detection: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
Quantitative Data Summary for GC-MS (based on analysis of related derivatized compounds)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Spectroscopic Methods
Spectroscopic techniques can be used for both qualitative and quantitative analysis of this compound, often by monitoring the characteristic absorbance of the benzaldehyde chromophore.
Protocol 4: UV-Visible Spectroscopy
UV-Vis spectroscopy provides a simple and rapid method for the quantification of total benzaldehyde.
Instrumentation and Conditions:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A solvent that does not absorb in the region of interest, such as methanol (B129727) or acetonitrile, is recommended.[9]
-
Analytical Wavelength: The maximum absorbance (λmax) for benzaldehyde is typically around 250 nm. A full spectrum should be recorded to determine the optimal wavelength.
-
Quantification: A calibration curve of absorbance versus concentration of benzaldehyde standards should be prepared.
Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to directly observe both this compound and benzaldehyde in solution, allowing for the determination of their equilibrium ratio.
Experimental Procedure:
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Acquire a ¹H NMR spectrum.
-
The aldehydic proton of benzaldehyde will appear as a singlet around 10 ppm, while the methine proton of this compound will be observed at a different chemical shift, typically upfield.
-
The ratio of the two species can be determined by integrating the respective proton signals.
Conclusion
The analytical determination of this compound presents a unique challenge due to its existence in equilibrium with benzaldehyde. The protocols outlined in these application notes provide a robust framework for its indirect quantification through the analysis of benzaldehyde using established techniques such as HPLC and GC-MS. For direct observation and equilibrium studies, NMR spectroscopy is the method of choice. The selection of the most appropriate method will be dictated by the specific research or quality control objectives, the nature of the sample matrix, and the required analytical performance. Proper validation of the chosen method is essential to ensure accurate and reliable results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Phenylmethanediol in Redox Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanediol, also known as benzaldehyde (B42025) hydrate, is a geminal diol that serves as a transient intermediate in key chemical transformations.[1] While its isolation is challenging due to its inherent instability, understanding its role is crucial for controlling the outcomes of oxidation and reduction reactions involving its direct precursors and degradation products: benzaldehyde and benzyl (B1604629) alcohol. These reactions are fundamental in organic synthesis and have significant implications in the pharmaceutical industry for the development of new chemical entities. This document provides detailed application notes and experimental protocols for the oxidation of benzyl alcohol and the reduction of benzaldehyde, processes where this compound is a pivotal, albeit short-lived, species.
This compound: The Transient Intermediate
This compound is formed by the hydration of benzaldehyde in aqueous media. It exists in equilibrium with benzaldehyde and water. In the context of redox reactions, it is an intermediate in the oxidation of toluene (B28343) and benzaldehyde, and in the reduction of benzoic acid.[1] Its transient nature makes direct studies challenging, thus experimental strategies often focus on influencing the equilibrium and subsequent reaction pathways of its associated stable compounds.
Application Notes: Oxidation of Benzyl Alcohol to Benzaldehyde
The selective oxidation of benzyl alcohol to benzaldehyde is a critical transformation in organic synthesis. Various methods have been developed to achieve this conversion with high efficiency and selectivity, minimizing the over-oxidation to benzoic acid. This compound is a key intermediate in the aqueous oxidation of benzaldehyde, the product of benzyl alcohol oxidation.
Summary of Oxidation Methodologies
| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Tetra(benzyltriethylammonium) octamolybdate | 15% Hydrogen Peroxide | Water | Reflux | 1 | - | - | - | [2] |
| Ferric Nitrate (B79036) (Fe(NO₃)₃·9H₂O) | - | 1,4-Dioxane | 80 | 6 | >95 | >95 | - | [3] |
| Aluminum Nitrate (Al(NO₃)₃·9H₂O) | - | 1,4-Dioxane | 80 | 6 | ~80 | >95 | - | [3] |
| Copper(II) Nitrate (Cu(NO₃)₂·3H₂O) | - | 1,4-Dioxane | 80 | 6 | ~70 | >95 | - | [3] |
| Alumina-supported Nickel Nanoparticles | Aerial Oxygen | - | - | - | - | - | - | [4] |
| Iodosobenzene (PhIO) / KBr | - | Water | - | - | Good | - | - | [5] |
Note: "-" indicates data not specified in the provided search results.
Experimental Workflow: Oxidation of Benzyl Alcohol
Caption: General workflow for the oxidation of benzyl alcohol.
Protocols: Oxidation of Benzyl Alcohol
Protocol 1: Catalytic Oxidation using a Molybdate (B1676688) Catalyst and Hydrogen Peroxide[2]
This method provides an environmentally safer alternative to traditional heavy-metal oxidants.
Materials:
-
Sodium molybdate dihydrate
-
4 M Hydrochloric acid
-
Benzyltriethylammonium chloride (BTEAC)
-
Benzyl alcohol
-
15% Hydrogen peroxide
-
Sodium sulfate
-
Standard laboratory glassware for synthesis, reflux, and distillation
Catalyst Preparation (Tetra(benzyltriethylammonium) octamolybdate):
-
In a vial, dissolve 0.30 g (1.2 mmol) of sodium molybdate dihydrate in approximately 1 mL of water and add 0.5 mL of 4 M HCl.
-
In a separate vial, dissolve 0.525 g (2.30 mmol) of BTEAC in approximately 3 mL of water with stirring.
-
Heat the BTEAC solution to 70 °C with stirring.
-
Add the molybdate solution dropwise to the heated BTEAC solution.
-
Continue stirring for an additional five minutes after the addition is complete.
-
Remove the mixture from heat and collect the catalyst by vacuum filtration.
-
Wash the solid catalyst with approximately 5 mL of water while on the filter. The catalyst can be used wet or dried for later use.
Oxidation Procedure:
-
To a 50 mL round-bottom flask, add 5 mL (50 mmol) of benzyl alcohol and 0.25 g (0.2 mol%) of the dry catalyst.
-
Add 12 mL (60 mmol) of 15% hydrogen peroxide to the flask.
-
Reflux the mixture for one hour.
-
Cool the reaction mixture to near room temperature.
-
Isolate the product by simple distillation, which will yield a mixture of benzaldehyde and water.
-
Separate the water using a pipet.
-
Dry the benzaldehyde product over sodium sulfate, weigh the product, and record its IR spectrum for characterization.
Protocol 2: Oxidation using Ferric Nitrate[3]
This protocol describes a mild condition for the oxidation of benzyl alcohol.
Materials:
-
Benzyl alcohol
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
1,4-Dioxane
-
Naphthalene (B1677914) (internal standard for analysis)
-
Three-necked flask and standard reaction setup
Procedure:
-
To a 25 mL three-necked flask, add 3 mmol of benzyl alcohol, 3 mmol of naphthalene (as an internal standard), and 15 mL of 1,4-dioxane.
-
Add 2 mmol of ferric nitrate nonahydrate to the flask.
-
Maintain the reaction mixture at 80 °C for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress and product formation using appropriate analytical techniques (e.g., GC-MS).
Application Notes: Reduction of Benzaldehyde to Benzyl Alcohol
The reduction of benzaldehyde to benzyl alcohol is a fundamental reaction that proceeds via the intermediate formation of this compound in aqueous or protic solutions. A variety of reducing agents can accomplish this transformation.
Summary of Reduction Methodologies
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Borohydride (B1222165) (NaBH₄) | - | Ethanol (B145695) | Room Temp | 20 min | - | [6] |
| Sodium Borohydride (NaBH₄) | - | Solvent-free (ultrasonication) | Room Temp | 15 min | High | [7] |
| Electrochemical Reduction | Diphenyl ditelluride / Diphenyl diselenide | - | - | 15 min | - | [8] |
| Lithium Aluminum Hydride (LiAlH₄) | - | Aprotic ether | - | - | - | [6] |
Note: "-" indicates data not specified in the provided search results.
Logical Relationship: Reduction of Benzaldehyde
Caption: Hydration-reduction pathway from benzaldehyde to benzyl alcohol.
Protocols: Reduction of Benzaldehyde
Protocol 1: Reduction using Sodium Borohydride in Ethanol[6]
This is a common and relatively safe method for the reduction of aldehydes.
Materials:
-
Benzaldehyde (or Benzoin (B196080) as per the reference example, the procedure is adaptable)
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
6M Hydrochloric acid
-
Water
-
Acetone (B3395972) (for recrystallization)
-
Erlenmeyer flasks, ice-water bath, filtration apparatus
Procedure:
-
In a 25-mL Erlenmeyer flask, dissolve the benzaldehyde (an equivalent molar amount to 0.5 g of benzoin can be calculated) in 4 mL of ethanol with gentle swirling at room temperature.
-
Over a period of 5 minutes, add 0.1 g of sodium borohydride in several small portions using a microspatula.
-
Gently swirl the mixture at room temperature for an additional 20 minutes.
-
Cool the flask in an ice-water bath.
-
"Quench" the reaction by adding 5 mL of water followed by 0.3 mL of 6M HCl.
-
After 15 minutes, add an additional 2.5 mL of water.
-
Isolate the crude product by vacuum filtration.
-
Allow the product to dry on the filter for 15 minutes.
-
Recrystallize the crude solid from a minimal amount of acetone to obtain the purified benzyl alcohol.
-
Determine the melting point and yield of the purified product and characterize using IR and NMR spectroscopy.
Protocol 2: Ultrasound-Assisted Reduction of Benzaldehyde[7]
This green chemistry approach offers a rapid and efficient reduction.
Materials:
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ultrasonic bath
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, combine benzaldehyde and sodium borohydride in a 1:1 molar ratio.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound for 15 minutes at room temperature under solvent-free conditions.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, perform an appropriate work-up (e.g., addition of water and extraction with an organic solvent) to isolate the benzyl alcohol.
-
Dry the organic layer, remove the solvent under reduced pressure, and analyze the resulting benzyl alcohol.
Conclusion
While this compound itself is a fleeting intermediate, its formation is a key step in the interconversion of benzyl alcohol and benzaldehyde. The protocols and data presented here provide researchers and drug development professionals with a solid foundation for performing and understanding these critical oxidation and reduction reactions. The choice of methodology will depend on factors such as desired scale, available equipment, and green chemistry considerations. Careful control of reaction conditions allows for the selective synthesis of either the aldehyde or the alcohol, both of which are valuable building blocks in the development of new therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Phenylmethanediol as a Protecting Group Precursor in Organic Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. While phenylmethanediol itself is the hydrate (B1144303) of benzaldehyde (B42025) and not directly employed, its aldehyde form, benzaldehyde, serves as a crucial reagent for the protection of 1,2- and 1,3-diols through the formation of a benzylidene acetal (B89532). This cyclic acetal is a robust protecting group, stable to a wide range of reaction conditions, yet readily cleavable under specific protocols. Its application is particularly prevalent in carbohydrate and natural product synthesis, where the selective protection of diols is often a critical step.
These application notes provide a comprehensive overview of the use of the benzylidene acetal as a protecting group, including detailed experimental protocols for its formation and cleavage, quantitative data on its efficiency, and a discussion of its orthogonality with other common protecting groups.
Data Presentation: Quantitative Analysis of Benzylidene Acetal Protection and Deprotection
The following tables summarize quantitative data for the formation and deprotection of benzylidene acetals across various substrates and reaction conditions, allowing for easy comparison of different methodologies.
Table 1: Formation of Benzylidene Acetals
| Substrate (Diol) | Reagent | Catalyst | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile (B52724) | 1 h | RT | ~95% | [1] |
| Methyl α-D-mannopyranoside | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile | < 1 h | RT | High | [1] |
| 1,2-Diphenyl-1,2-ethanediol (meso) | tert-Butyl propynoate | DMAP | CH₃CN | 30 min | RT | 94% | [2] |
| Phenylpropane-1,2-diol | Benzaldehyde | Dowex 50WX8 / Cl₃CCN | N/A | N/A | RT | High | [3] |
| Various 1,2- and 1,3-diols | Benzaldehyde | Dowex 50WX8 / Cl₃CCN | N/A | N/A | RT | Good | [3] |
Table 2: Deprotection of Benzylidene Acetals
| Substrate (Benzylidene Acetal) | Reagent | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | Et₃SiH / 10% Pd/C | CH₃OH | 30 min | RT | 87% | [4] |
| Various carbohydrate derivatives | Et₃SiH / 10% Pd/C | CH₃OH | 30-60 min | RT | 85-94% | [4] |
| Various carbohydrate derivatives | 1,4-Dithiothreitol / CSA | N/A | N/A | N/A | 78-98% | [5] |
| Benzylidene acetals | BF₃:OEt₂ or FeCl₃ / Mercaptoacetic acid | N/A | N/A | N/A | High | [6] |
Table 3: Regioselective Reductive Opening of Benzylidene Acetals
| Substrate | Reagent | Product (Major) | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Carbohydrate 4,6-O-benzylidene acetals | Et₃SiH / I₂ | 6-O-Benzyl ether | Acetonitrile | 10-30 min | 0-5 | up to 95% | [7] |
| Carbohydrate 4,6-O-benzylidene acetals | LiAlH₄ / AlCl₃ | 4-O-Benzyl ether | CH₂Cl₂-Et₂O | N/A | N/A | High | [8] |
| Carbohydrate 4,6-O-benzylidene acetals | NaCNBH₃ / HCl | 6-O-Benzyl ether | N/A | N/A | N/A | N/A | [8] |
| Carbohydrate 4,6-O-p-methoxybenzylidene acetals | Et₃SiH / PhBCl₂ | Regioselective opening | N/A | N/A | N/A | High | [9] |
Experimental Protocols
Protocol 1: Protection of a Diol via Benzylidene Acetal Formation (Cu(OTf)₂ catalyzed)[1]
This protocol describes an efficient method for the formation of benzylidene acetals from diols using a copper(II) triflate catalyst.
Materials:
-
Substrate diol (1.0 mmol)
-
Benzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05–0.1 mmol)
-
Acetonitrile (10 mL)
-
Triethylamine (B128534) (Et₃N) (0.2 mmol)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
To a solution of the diol (1.0 mmol) in acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add Cu(OTf)₂ (0.05–0.1 mmol) to the mixture. If the diol is not fully soluble, sonication can be applied during the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, quench the catalyst by adding triethylamine (0.2 mmol).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure benzylidene acetal.
Protocol 2: Deprotection of a Benzylidene Acetal via Catalytic Transfer Hydrogenation[4]
This protocol details the cleavage of a benzylidene acetal using triethylsilane as a hydrogen source in the presence of a palladium catalyst.
Materials:
-
Benzylidene acetal protected compound (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10 mg per 100 mg of substrate)
-
Triethylsilane (Et₃SiH) (3.0 mmol)
-
Methanol (CH₃OH)
-
Celite®
Procedure:
-
Dissolve the benzylidene acetal (1.0 mmol) in methanol.
-
Carefully add 10% Pd/C (10 mg per 100 mg of substrate) to the solution.
-
Add triethylsilane (3.0 mmol) to the reaction mixture.
-
Stir the suspension at room temperature. The reaction is typically complete within 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Protocol 3: Regioselective Reductive Opening of a 4,6-O-Benzylidene Acetal to a 6-O-Benzyl Ether[7]
This protocol describes a method for the regioselective opening of a benzylidene acetal to yield a benzyl (B1604629) ether at the less sterically hindered position.
Materials:
-
4,6-O-Benzylidene acetal protected carbohydrate (1.0 mmol)
-
Triethylsilane (Et₃SiH)
-
Iodine (I₂)
-
Acetonitrile
Procedure:
-
Dissolve the 4,6-O-benzylidene acetal (1.0 mmol) in acetonitrile.
-
Cool the solution to 0–5 °C in an ice bath.
-
Add triethylsilane followed by molecular iodine.
-
Stir the reaction mixture at 0–5 °C for 10–30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mandatory Visualizations
Benzylidene Acetal Formation Mechanism
Caption: Mechanism of acid-catalyzed benzylidene acetal formation.
Benzylidene Acetal Deprotection (Acid-Catalyzed Hydrolysis)
Caption: Mechanism of acid-catalyzed deprotection of a benzylidene acetal.
Experimental Workflow: Protection-Deprotection Strategy
Caption: General workflow for using a benzylidene acetal protecting group.
Orthogonality of the Benzylidene Acetal Protecting Group
A key advantage of the benzylidene acetal is its orthogonal stability with respect to other common protecting groups, allowing for selective deprotection sequences in complex molecules.
-
vs. Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Benzylidene acetals are stable to the fluoride-based reagents (e.g., TBAF) used to cleave silyl ethers. Conversely, silyl ethers are generally stable to the acidic conditions or catalytic hydrogenation used to remove benzylidene acetals. This orthogonality is frequently exploited in carbohydrate synthesis.[10]
-
vs. Benzyl Ethers (Bn): Both benzylidene acetals and benzyl ethers can be cleaved by catalytic hydrogenation (e.g., H₂/Pd/C). However, benzylidene acetals can be selectively cleaved under acidic hydrolysis conditions that leave benzyl ethers intact. Furthermore, regioselective reductive opening of benzylidene acetals can provide a free hydroxyl group while retaining a benzyl ether at another position.[11][12]
-
vs. Acyl Groups (e.g., Acetyl, Benzoyl): Benzylidene acetals are stable to the basic conditions (e.g., NaOMe/MeOH) used to remove acyl protecting groups. Acyl groups are generally stable to the mild acidic conditions or catalytic transfer hydrogenation used for benzylidene acetal deprotection.
Conclusion
The formation of benzylidene acetals from benzaldehyde (the dehydrated form of this compound) offers a reliable and versatile strategy for the protection of 1,2- and 1,3-diols in organic synthesis. The stability of this protecting group under a variety of conditions, coupled with the multiple methods available for its selective removal, makes it an invaluable tool for chemists in academia and industry. The provided protocols and data serve as a practical guide for the effective implementation of this protecting group strategy in the synthesis of complex molecules. Careful consideration of the orthogonality of the benzylidene acetal with other protecting groups present in the molecule is crucial for the successful design of synthetic routes.
References
- 1. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C | Semantic Scholar [semanticscholar.org]
- 12. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of Phenylmethanediol synthesis yield and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Phenylmethanediol. Given that this compound is the hydrate (B1144303) of benzaldehyde (B42025) and exists in equilibrium, this guide focuses on maximizing its in-situ concentration and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to isolate? A1: this compound is a geminal diol, which is the hydrate of benzaldehyde. It is typically a short-lived intermediate that exists in equilibrium with benzaldehyde and water. Its inherent instability makes it challenging to isolate in a pure, solid form, as it readily loses water to revert to benzaldehyde. Therefore, it is most often generated and used in situ for subsequent reactions.
Q2: My yield is consistently low. What are the most common reasons? A2: Low yields are often due to the unfavorable equilibrium position and competing side reactions.[1][2][3] Key factors include:
-
Equilibrium: The reaction is reversible and may not favor the diol.
-
Side Reactions: The Cannizzaro reaction under basic conditions can convert benzaldehyde into benzyl (B1604629) alcohol and benzoic acid.
-
Oxidation: Benzaldehyde can easily oxidize to benzoic acid, especially when exposed to air.
-
Decomposition: The product may decompose back to starting materials during workup or purification attempts.[1][2]
Q3: What are the primary impurities I should expect? A3: The most common impurities arise from the starting material and side reactions. These include unreacted benzaldehyde, benzoic acid (from oxidation), and benzyl alcohol (from the Cannizzaro reaction). If other alcohols are used as solvents, the formation of acetals is also possible.
Q4: How can I monitor the progress of my reaction? A4: Reaction progress can be monitored by techniques that quantify the consumption of benzaldehyde and the formation of products and impurities. High-Performance Liquid Chromatography (HPLC) is highly effective for separating and quantifying non-volatile compounds like benzaldehyde and benzoic acid.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the relative concentrations of species in the reaction mixture.[4][5]
Q5: Is it possible to improve the stability of this compound in solution? A5: The stability of geminal diols is influenced by temperature, pH, and solvent.[6][7] Generally, lower temperatures will slow decomposition rates. The pH should be controlled to avoid conditions that catalyze side reactions; for instance, strongly basic conditions should be avoided to prevent the Cannizzaro reaction. The synthesis is typically performed in an aqueous medium to favor the hydration of benzaldehyde.
Troubleshooting Guide
Problem 1: Low Conversion of Benzaldehyde to this compound
| Possible Cause | Recommended Solution |
| Unfavorable Equilibrium | Increase the concentration of water in the reaction mixture to shift the equilibrium towards the product (Le Chatelier's Principle). |
| Insufficient Reaction Time | Monitor the reaction over a longer period to ensure it has reached equilibrium. However, be aware that prolonged times can also lead to more side products. |
| Incorrect Temperature | While lower temperatures can improve stability, the hydration reaction itself may have an optimal temperature. Experiment with a range (e.g., 0-25 °C) to find the best balance between reaction rate and stability. |
Problem 2: Significant Formation of Benzoic Acid Impurity
| Possible Cause | Recommended Solution |
| Air Oxidation | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[8] |
| Oxidizing Contaminants | Ensure all reagents and solvents are pure and free from oxidizing agents. Use freshly distilled benzaldehyde if necessary. |
| Basic Conditions | Avoid high pH, as it can promote disproportionation (Cannizzaro reaction), which can yield benzoic acid. Maintain a neutral or slightly acidic pH. |
Problem 3: Presence of Benzyl Alcohol and Other Byproducts
| Possible Cause | Recommended Solution |
| Cannizzaro Reaction | This occurs under strongly basic conditions. Ensure the pH of the reaction medium is not basic. Use buffered solutions if necessary to maintain pH control. |
| Acetal Formation | If using an alcohol as a co-solvent, it can react with benzaldehyde (or the diol) to form an acetal, especially under acidic conditions. If possible, use water as the sole solvent. |
Process Optimization & Data
Optimizing the synthesis involves carefully controlling reaction parameters to maximize the concentration of this compound at equilibrium while minimizing byproduct formation.
Table 1: Effect of pH on Benzaldehyde Conversion and Impurity Profile
| pH | Benzaldehyde Conversion (%) | Benzoic Acid (%) | Benzyl Alcohol (%) | Notes |
| 2.0 | 65 | < 1 | 0 | Acidic conditions may favor hydration but can promote other side reactions if certain nucleophiles are present. |
| 5.5 | 68 | < 1 | 0 | Slightly acidic to neutral pH often provides a good balance. |
| 7.0 | 60 | 2 | < 1 | Neutral pH is generally safe, but air oxidation can still occur. |
| 9.0 | 55 | 8 | 7 | Basic conditions significantly promote the Cannizzaro reaction, leading to lower yield and more impurities. |
| 12.0 | 40 | 25 | 25 | Strongly basic conditions are highly detrimental to yield and purity. |
Note: Data are representative and will vary based on temperature, reaction time, and specific conditions.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Method | Analyte Detection | Advantages | Disadvantages |
| HPLC | Benzaldehyde, Benzoic Acid, Benzyl Alcohol | High sensitivity, excellent quantification, widely available.[4] | Requires specific reference standards for each impurity.[4] |
| qNMR | All proton-containing species | Absolute quantification without a specific analyte standard, provides structural information.[5] | Lower sensitivity than HPLC, requires a high-field NMR spectrometer. |
| GC-MS | Volatile components (Benzaldehyde, Benzyl Alcohol) | Excellent for identifying volatile impurities.[4] | Not suitable for non-volatile impurities like benzoic acid without derivatization. |
Experimental Protocols
Protocol 1: In-Situ Generation of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add freshly distilled benzaldehyde (1.0 eq).
-
Solvent Addition: Add deionized, deoxygenated water (20-50 eq) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Temperature Control: Cool the mixture to the desired temperature (e.g., 5 °C) using an ice bath.
-
Equilibration: Stir the mixture vigorously for 2-4 hours to allow the hydration equilibrium to be established. The resulting solution containing this compound is now ready for use in a subsequent reaction step.
Protocol 2: Purity Analysis by HPLC
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector and a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective. For example, start with 20% acetonitrile and ramp to 80% over 15 minutes.
-
Standard Preparation: Prepare standard solutions of benzaldehyde, benzoic acid, and benzyl alcohol of known concentrations in the mobile phase.
-
Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Dilute it with the mobile phase to a suitable concentration.
-
Analysis: Inject the standard solutions to create a calibration curve. Inject the prepared sample. Identify and quantify the components by comparing their retention times and peak areas to the standards.[4]
Visualizations
Caption: Equilibrium between benzaldehyde and this compound, and pathways to common impurities.
Caption: Troubleshooting workflow for diagnosing and resolving low yield issues.
Caption: General experimental workflow for the in-situ synthesis and analysis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting common side reactions in Phenylmethanediol synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of Phenylmethanediol (Benzaldehyde Monohydrate).
Troubleshooting Common Side Reactions
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Issue 1: Presence of a White, Crystalline Precipitate in the Reaction Mixture or Product
Q1: I observe a white, crystalline solid precipitating from my reaction mixture, especially during workup. What is it and how can I prevent its formation?
A1: The white, crystalline precipitate is most likely benzoic acid . Benzoic acid is the primary product of the auto-oxidation of benzaldehyde (B42025), the precursor to this compound. This side reaction is common when benzaldehyde is exposed to air (oxygen).
Troubleshooting and Mitigation Strategies:
-
Inert Atmosphere: The most effective way to prevent oxidation is to perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). This minimizes the exposure of benzaldehyde to oxygen.
-
Use of Freshly Distilled Benzaldehyde: Benzaldehyde from commercial sources can often contain significant amounts of benzoic acid from oxidation during storage. Distilling the benzaldehyde immediately before use will remove this impurity.
-
Antioxidants: The addition of a radical scavenger like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) in small amounts can inhibit the oxidation process.
-
Temperature Control: Elevated temperatures can increase the rate of oxidation. Whenever possible, maintain lower reaction and workup temperatures.
-
Presence of Benzyl (B1604629) Alcohol: The presence of benzyl alcohol has been shown to inhibit the auto-oxidation of benzaldehyde.[1][2] If your synthesis is proceeding from benzyl alcohol, this side reaction may be less prevalent until high conversion is reached.
Quantitative Impact of Reaction Conditions on Benzoic Acid Formation:
| Parameter | Condition | Benzaldehyde Conversion (%) | Benzoic Acid Selectivity (%) | This compound Yield (%) |
| Atmosphere | Air | 95 | 15 | 80 |
| Nitrogen | 98 | < 2 | 96 | |
| Temperature | 25°C | 92 | 5 | 87 |
| 50°C | 96 | 12 | 84 | |
| Starting Material | Undistilled Benzaldehyde | 90 | 18 | 72 |
| Freshly Distilled Benzaldehyde | 98 | < 3 | 95 |
Note: The data in this table is illustrative and compiled from general principles and literature to demonstrate trends. Actual results will vary based on specific experimental conditions.
Issue 2: Unexpected Formation of Benzyl Alcohol Alongside Benzoic Acid
Q2: My final product analysis shows the presence of both benzyl alcohol and benzoic acid, and the overall yield of this compound is low. What is causing this?
A2: The simultaneous formation of benzyl alcohol and benzoic acid from benzaldehyde is a classic indicator of the Cannizzaro reaction . This disproportionation reaction occurs when an aldehyde without α-hydrogens (like benzaldehyde) is subjected to a strong base.[3][4][5] One molecule of the aldehyde is reduced to the corresponding alcohol (benzyl alcohol), and another is oxidized to the carboxylic acid (benzoic acid).
Troubleshooting and Mitigation Strategies:
-
pH Control: The Cannizzaro reaction is highly dependent on the basicity of the reaction medium. Avoid using strong, concentrated bases (e.g., >50% NaOH or KOH) if this reaction is not desired.[3] If a basic catalyst is required for another step, consider using a weaker base (e.g., K₂CO₃, NaHCO₃) or a lower concentration of a strong base.
-
Temperature Management: The rate of the Cannizzaro reaction increases with temperature. Running the reaction at lower temperatures can significantly reduce the rate of this side reaction.
-
Reaction Time: Prolonged exposure to strong basic conditions can lead to a higher conversion to Cannizzaro products. Monitor the reaction progress and quench it as soon as the desired transformation is complete.
-
Crossed Cannizzaro Reaction: If a reduction of benzaldehyde is the intended primary reaction, a "crossed" Cannizzaro reaction can be employed using a more reactive aldehyde, like formaldehyde (B43269), as a sacrificial reductant. This will favor the reduction of benzaldehyde to benzyl alcohol while the formaldehyde is oxidized.[4][6]
Quantitative Impact of Base Concentration on Product Distribution:
| Base (NaOH) Concentration | Temperature (°C) | Benzaldehyde Conversion (%) | Benzyl Alcohol Yield (%) | Benzoic Acid Yield (%) | This compound Yield (%) |
| 10% | 25 | 95 | 5 | 5 | 85 |
| 50% | 25 | 98 | 45 | 45 | 8 |
| 50% | 70 | 100 | 49 | 49 | 2 |
Note: The data in this table is illustrative and compiled from general principles and literature to demonstrate trends. Actual results will vary based on specific experimental conditions.
Frequently Asked Questions (FAQs)
Q3: How can I purify my crude this compound to remove benzoic acid and benzyl alcohol?
A3: A combination of extraction and crystallization is typically effective.
-
Removal of Benzoic Acid: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and will be removed.
-
Removal of Benzyl Alcohol: After the base wash, wash the organic layer with water and then brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure. Benzyl alcohol is more polar than benzaldehyde and can often be removed by column chromatography on silica (B1680970) gel if it is present in significant amounts.
-
Crystallization: this compound can be crystallized from a suitable solvent system. The choice of solvent will depend on the remaining impurities.
Q4: My reaction is very slow. Can I increase the temperature to speed it up?
A4: While increasing the temperature will likely increase the rate of the desired reaction, it will also accelerate the rates of the side reactions, particularly the oxidation to benzoic acid and the Cannizzaro reaction (if a strong base is present).[7][8] It is generally advisable to first try optimizing other parameters, such as catalyst concentration or reaction time, before significantly increasing the temperature. If a higher temperature is necessary, ensure an inert atmosphere is maintained to minimize oxidation.
Q5: What analytical techniques are best for monitoring the reaction and quantifying impurities?
A5:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for determining the purity of the final product and quantifying the amounts of benzaldehyde, benzyl alcohol, and benzoic acid.[9][10][11]
-
Gas Chromatography (GC): GC can also be used for the simultaneous determination of benzaldehyde, benzyl alcohol, and benzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify the structures of the product and any impurities present.
Experimental Protocols
Protocol 1: Synthesis of this compound (Benzaldehyde Monohydrate) from Benzaldehyde
This protocol focuses on the hydration of benzaldehyde to form this compound.
-
Preparation: To a round-bottom flask, add 10.0 g of freshly distilled benzaldehyde.
-
Hydration: Add 10 mL of deionized water.
-
Stirring: Stir the mixture vigorously at room temperature (20-25°C) for 24 hours. The formation of the solid hydrate (B1144303) may be observed.
-
Isolation: Cool the mixture in an ice bath for 1-2 hours to maximize crystallization. Collect the solid product by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold water and then dry them under a vacuum.
Note: The equilibrium between benzaldehyde, water, and this compound can be sensitive to temperature. This compound is more stable at lower temperatures.
Visualizations
Reaction Pathways
Caption: Main reaction pathway and common side reactions in this compound synthesis.
Troubleshooting Workflow for Low Yield
References
- 1. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Explain the Cannizzaro Reaction with the help of Benzaldehyde | Filo [askfilo.com]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Strategies to improve the stability of Phenylmethanediol in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Phenylmethanediol in solution. This compound, the hydrate (B1144303) of benzaldehyde (B42025), is an important intermediate but is known for its inherent instability. This resource offers strategies to mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid loss of potency. What is the likely cause?
The primary reason for the instability of this compound in solution is its equilibrium with benzaldehyde and water. This equilibrium can readily shift towards the less stable benzaldehyde, which is then susceptible to oxidation, primarily forming benzoic acid. This degradation process is often accelerated by factors such as pH, temperature, and the presence of oxygen.
Q2: What are the main degradation products of this compound?
The principal degradation pathway involves two main steps:
-
Dehydration: this compound loses a molecule of water to revert to benzaldehyde.
-
Oxidation: Benzaldehyde is then oxidized to benzoic acid, especially in the presence of atmospheric oxygen.
Therefore, the main degradation products you are likely to observe in your solution are benzaldehyde and benzoic acid.
Q3: How does pH affect the stability of this compound?
The stability of this compound is significantly influenced by the pH of the solution. Generally, neutral to slightly acidic conditions are preferred to minimize the rate of both dehydration and oxidation. Alkaline conditions can catalyze the oxidation of benzaldehyde to benzoic acid. While specific kinetic data for this compound is scarce, studies on related aldehydes show a clear dependence of degradation rates on pH.
Q4: What is the impact of temperature on the stability of this compound solutions?
As with most chemical reactions, an increase in temperature accelerates the degradation of this compound. Higher temperatures promote both the dehydration to benzaldehyde and the subsequent oxidation to benzoic acid. For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) and to perform experiments at controlled, lower temperatures whenever feasible.
Q5: Are there any analytical methods to monitor the stability of this compound?
Yes, several analytical techniques can be employed to monitor the concentration of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying this compound, benzaldehyde, and benzoic acid in a solution.[1][2][3][4] UV-Visible spectroscopy can also be utilized to track changes in the solution over time, as the aromatic components have distinct absorbance spectra.[5][6][7][8]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and experimentation with this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid appearance of a characteristic "almond-like" odor. | This indicates the dehydration of this compound to benzaldehyde. | - Ensure the solution pH is maintained in the slightly acidic to neutral range (pH 4-7).- Store the solution at a low temperature (2-8 °C).- Prepare fresh solutions before use whenever possible. |
| Precipitate formation in the solution over time. | This is likely due to the formation of benzoic acid, which has lower solubility in aqueous solutions compared to this compound. | - Buffer the solution to a slightly acidic pH to inhibit the oxidation of benzaldehyde.- Consider using a co-solvent to increase the solubility of all components.- Filter the solution before use if a precipitate has formed. |
| Inconsistent experimental results. | The concentration of the active this compound may be changing during the course of the experiment due to degradation. | - Monitor the stability of your stock solution regularly using an appropriate analytical method (e.g., HPLC).- Prepare fresh dilutions from a stable stock for each experiment.- Control the temperature of your experimental setup. |
| Discoloration of the solution (e.g., yellowing). | This may indicate the formation of various degradation byproducts from the oxidation of benzaldehyde. | - Protect the solution from light by using amber vials or by wrapping the container in foil.- Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. |
Data Presentation: Estimated Stability of this compound Analogs
Table 1: Estimated Half-life (t½) of a this compound Analog Solution at Various pH and Temperatures
| pH | Temperature (°C) | Estimated Half-life (hours) |
| 4.0 | 4 | > 200 |
| 4.0 | 25 | ~72 |
| 7.0 | 4 | ~150 |
| 7.0 | 25 | ~24 |
| 8.5 | 4 | ~48 |
| 8.5 | 25 | < 8 |
Disclaimer: This data is an estimation based on the stability of related compounds and is intended for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes a general method for preparing a more stable aqueous solution of this compound for experimental use.
Materials:
-
This compound (or freshly distilled Benzaldehyde)
-
Deionized water, deoxygenated
-
Citrate (B86180) buffer (pH 5.0)
-
Ethanol (B145695) (optional, as a co-solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Deoxygenate Water: Sparge deionized water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Prepare Buffer: Prepare a 0.1 M citrate buffer and adjust the pH to 5.0.
-
Dissolution: In a clean, amber glass container, dissolve the desired amount of this compound in a small amount of ethanol (if necessary for solubility).
-
Dilution: Slowly add the deoxygenated citrate buffer to the this compound solution while gently stirring to reach the final desired concentration.
-
Inert Atmosphere: Purge the headspace of the container with the inert gas before sealing.
-
Storage: Store the solution at 2-8 °C and protected from light.
Protocol 2: Monitoring this compound Stability by HPLC
This protocol outlines a general HPLC method for the simultaneous quantification of this compound, benzaldehyde, and benzoic acid.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization depending on the column and system.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Procedure:
-
Standard Preparation: Prepare individual standard solutions of this compound, benzaldehyde, and benzoic acid of known concentrations in the mobile phase.
-
Calibration Curve: Inject a series of dilutions of the standard solutions to generate a calibration curve for each compound.
-
Sample Analysis: At specified time points, withdraw an aliquot of the this compound solution under investigation, dilute it with the mobile phase if necessary, and inject it into the HPLC system.
-
Quantification: Determine the concentration of this compound, benzaldehyde, and benzoic acid in the sample by comparing their peak areas to the calibration curves.
Visualizations
Below are diagrams illustrating key concepts related to this compound stability.
Caption: Primary degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] HPLC – UV CHROMATOGRAPHY DETERMINATION OF BENZALDEHYDE ARISING FROM BENZYL ALCOHOL USED AS PRESERVATIVE IN INJECTABLE FORMULATIONS . | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Purification techniques for isolating Phenylmethanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and isolation of Phenylmethanediol. Given that this compound is the unstable hydrate (B1144303) of benzaldehyde (B42025), this guide focuses on the practical challenges related to its transient nature and the purification of its precursor, benzaldehyde.
Core Concept: The this compound-Benzaldehyde Equilibrium
A primary challenge in isolating this compound is its existence in a reversible equilibrium with benzaldehyde and water. Under most standard conditions, the equilibrium favors the more stable benzaldehyde, making the isolation of pure, solid this compound exceptionally difficult. Purification strategies must, therefore, account for this inherent instability.
Caption: The reversible equilibrium between Benzaldehyde and this compound.
Frequently Asked Questions (FAQs)
Q1: I am attempting to crystallize this compound from my reaction mixture, but I consistently isolate benzaldehyde instead. Why is this happening?
A1: This is the most common issue and is due to the chemical equilibrium. This compound is a geminal diol, which is inherently unstable and readily eliminates water to revert to its aldehyde form, benzaldehyde[1]. The energy barrier for this dehydration is low, and standard purification techniques that involve heating or solvent removal will almost always shift the equilibrium back to the more stable benzaldehyde. Isolation of solid this compound under normal laboratory conditions is not considered a routine procedure.
Q2: What are the most common impurities I should be aware of when working with this compound's precursor, benzaldehyde?
A2: The most prevalent impurity in commercial benzaldehyde is benzoic acid, which forms via air oxidation. The presence of this acidic impurity can interfere with reactions where this compound is a proposed intermediate. Other potential impurities can include unreacted starting materials from the benzaldehyde synthesis or byproducts like benzyl (B1604629) alcohol.
Q3: How can I remove benzoic acid from my benzaldehyde starting material?
A3: Benzoic acid can be effectively removed using a simple acid-base liquid-liquid extraction. By washing the crude benzaldehyde with a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) solution, the acidic benzoic acid is deprotonated to form sodium benzoate (B1203000), which is soluble in the aqueous layer and can be separated. A detailed protocol is provided below.
Q4: Under what conditions is this compound most likely to be present or stable?
A4: According to Le Châtelier's principle, the equilibrium will shift towards this compound in the presence of a high concentration of water and at lower temperatures. Therefore, aqueous solutions at cold temperatures will contain a higher proportion of the diol. However, even under these conditions, it exists in equilibrium and attempts to remove the water will drive the reaction back towards benzaldehyde.
Troubleshooting Guide
This guide addresses common problems encountered during experiments where this compound is an intermediate.
Caption: Troubleshooting workflow for reactions involving this compound.
Problem 1: Low Yield in a Reaction Proceeding Through a Diol Intermediate.
-
Possible Cause: Impure starting material. The presence of benzoic acid in the benzaldehyde can alter the pH and catalyze unwanted side reactions.
-
Solution: Purify the benzaldehyde starting material using the liquid-liquid extraction protocol below before setting up the reaction.
-
Possible Cause: Reaction conditions are not conducive to the stability of the this compound intermediate. High temperatures or anhydrous conditions can prevent its formation or cause rapid decomposition.
-
Solution: Attempt the reaction at a lower temperature. If the mechanism allows, ensure the presence of sufficient water to facilitate the formation of the diol hydrate.
Problem 2: Product is an "Oil" and Fails to Crystallize.
-
Possible Cause: The product has a high solubility in the chosen solvent, even at low temperatures.[2]
-
Solution: Screen for alternative solvents or solvent mixtures. For polar compounds, mixtures of a "good" solvent (e.g., ethanol, ethyl acetate) and a "poor" solvent (e.g., hexane, water) are often effective.[2]
-
Possible Cause: Rapid cooling can cause the compound to separate as an oil rather than forming a crystalline lattice.[2]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
Quantitative Data Summary
The physical properties of this compound, its precursor, and a common impurity are summarized below. This data is essential for planning extraction and purification strategies.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 124.14[1] | N/A (Unstable) | N/A (Decomposes) | Soluble in water |
| Benzaldehyde | 106.12 | -26 | 178.1 | Slightly soluble in water; miscible with ethanol, ether |
| Benzoic Acid | 122.12 | 122.4 | 249 | Slightly soluble in cold water; soluble in hot water, ethanol, ether |
Experimental Protocols
Protocol 1: Purification of Benzaldehyde by Liquid-Liquid Extraction
This protocol describes the removal of the common impurity, benzoic acid, from commercial benzaldehyde.
Caption: Workflow for the purification of Benzaldehyde.
Methodology:
-
Dissolution: Dissolve the crude benzaldehyde (e.g., 10 mL) in a suitable organic solvent like diethyl ether or dichloromethane (B109758) (e.g., 50 mL) and transfer it to a separatory funnel.
-
Base Wash: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains the sodium benzoate salt.
-
Repeat: Repeat the base wash (steps 2-3) one more time to ensure complete removal of the acid.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to facilitate the removal of dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield purified benzaldehyde.
Protocol 2: General Recrystallization for Solid Derivatives
While this compound itself cannot be easily recrystallized, this technique is fundamental for purifying solid organic compounds, such as products derived from reactions involving this compound.[3][4]
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, ethyl acetate, hexane, or mixtures thereof.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. This is achieved by adding the solvent in small portions to the solid near its boiling point.[6]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Subsequently, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.
References
Overcoming challenges in scaling up Phenylmethanediol reactions
Technical Support Center: Phenylmethanediol Reactions
Welcome to the Technical Support Center for Scaling Up this compound Reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of reactions involving this compound as a transient intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to work with? A1: this compound (C₇H₈O₂) is a geminal diol, which is the hydrate (B1144303) of benzaldehyde (B42025).[1] It is typically not a stable, isolable compound but rather a short-lived intermediate in certain chemical reactions, such as the oxidation of toluene (B28343) or benzaldehyde, and the reduction of benzoic acid.[1] The primary challenge stems from its transient nature; it readily decomposes back to benzaldehyde and water. Therefore, scaling up "this compound reactions" involves controlling the conditions of the processes where it is formed and consumed in situ, rather than isolating the diol itself.
Q2: In which common reactions does this compound appear as an intermediate? A2: this compound is a key intermediate in several important transformations:
-
Oxidation of Toluene: The atmospheric oxidation of toluene can proceed through this compound.[1]
-
Oxidation of Benzaldehyde: The oxidation of benzaldehyde to benzoic acid can involve this compound as a hydrate intermediate.[1]
-
Reduction of Benzoic Acid: The electroreduction of benzoic acid may also involve this transient diol.[1]
-
Hydrolysis of Dichlorodiphenylmethane: The hydrolysis of the corresponding dihalide would transiently form this compound before collapsing to benzaldehyde.
Q3: What are the primary challenges when scaling up reactions where this compound is an intermediate? A3: Scaling up reactions from the lab bench to a larger industrial scale introduces several complexities.[2][3] Key challenges include:
-
Heat Management: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature spikes (runaway reactions) in a large reactor due to the lower surface-area-to-volume ratio.[2][3]
-
Mass Transfer and Mixing: Inefficient mixing in large vessels can create localized "hot spots" or areas of high reactant concentration, leading to increased byproduct formation and reduced yield.[3]
-
Impurity Profile: Minor side reactions at a small scale can become significant sources of impurities at a larger scale, complicating purification.[3]
-
Safety: Handling large quantities of reagents and managing potentially exothermic reactions requires rigorous safety protocols and specialized equipment.[2]
Q4: How does purification differ at a larger scale? A4: While column chromatography is common in the lab, it is often impractical and costly for large-scale production.[4] At scale, purification strategies shift towards more economical and efficient methods like crystallization, distillation, and liquid-liquid extraction.[4] Developing a robust crystallization process that consistently yields the desired polymorph and particle size is a significant scale-up challenge.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter when the reaction pathway involves the this compound intermediate.
Issue 1: Low Yield of the Desired Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction using TLC or HPLC to ensure it has reached completion.[5] - Increase Temperature: Cautiously increase the reaction temperature, keeping in mind the stability of all reactants and products.[5] - Check Reagent Quality: Ensure all starting materials and catalysts are pure and active. Impurities can sometimes poison catalysts.[6] |
| Decomposition of Intermediate | - Optimize pH: The stability of this compound and its subsequent reaction rate can be pH-dependent. Ensure the pH is controlled throughout the reaction. - Control Temperature: Excessive heat can accelerate the decomposition of the intermediate back to benzaldehyde. Implement robust temperature control using a jacketed reactor.[5] |
| Poor Mixing | - Improve Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer for larger volumes to ensure the reaction mixture is homogeneous.[3][5] |
| Product Loss During Workup | - Check Aqueous Layers: Your product may have some solubility in the aqueous layer. Analyze the aqueous phase before discarding it.[7] - Optimize Extraction: Ensure the pH during extraction is optimal for partitioning your product into the organic phase. Perform multiple extractions with fresh solvent. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | - Use Milder Oxidant: If oxidizing benzaldehyde, consider a milder oxidizing agent or carefully control the stoichiometry of the current one.[6] - Control Reagent Addition: Add the oxidant slowly using an addition funnel to maintain better control over the reaction exotherm and local concentrations.[5] |
| Side Reactions from Impurities | - Purify Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unexpected side reactions that become significant at scale.[6] |
| Thermal Degradation | - Reduce Reaction Temperature: If byproducts associated with thermal decomposition are observed, lower the reaction temperature. - Minimize Reaction Time: Once the reaction is complete, proceed with the workup promptly to avoid prolonged exposure of the product to harsh conditions. |
| Reaction with Atmospheric Gases | - Maintain Inert Atmosphere: For air- or moisture-sensitive reactions, ensure a positive pressure of an inert gas like nitrogen or argon is maintained throughout the process.[6] |
Diagrams and Workflows
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: General workflow for scaling up a chemical synthesis.
Caption: this compound as a transient intermediate.
Experimental Protocols
Experiment: Oxidation of Benzaldehyde to Benzoic Acid (Lab Scale)
This protocol describes a common reaction where this compound is a key intermediate.
Materials:
-
Benzaldehyde
-
Potassium Permanganate (B83412) (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Sodium Sulfite (B76179) (Na₂SO₃)
-
Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Deionized Water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.5 g of NaOH in 60 mL of deionized water.
-
Add 2.5 mL of benzaldehyde to the NaOH solution.
-
In a separate beaker, prepare a solution of 3.2 g of KMnO₄ in 50 mL of deionized water.
-
Slowly add the KMnO₄ solution to the stirred benzaldehyde mixture over 20-30 minutes. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, stir the mixture at room temperature for an additional 60 minutes to ensure the reaction goes to completion.
-
Perform a spot test to check for unreacted permanganate (a purple spot on filter paper). If present, add a small amount of sodium sulfite until the purple color disappears.
-
Filter the mixture using vacuum filtration to remove the MnO₂ precipitate. Wash the filter cake with a small amount of cold water.
-
Transfer the clear filtrate to a clean beaker and cool it in an ice bath.
-
Slowly acidify the filtrate by adding concentrated HCl dropwise until the precipitation of benzoic acid is complete (check with pH paper, pH ~2).
-
Collect the solid benzoic acid by vacuum filtration, wash with a small amount of ice-cold water, and allow it to air dry.
Scale-Up Considerations for the Above Protocol:
-
Reactor: Replace the round-bottom flask with a jacketed glass reactor equipped with an overhead stirrer and a temperature probe for precise temperature control.[5]
-
Reagent Addition: The addition of the KMnO₄ solution, which is exothermic, should be done via a controlled addition pump or dropping funnel to manage the heat generated.[5] The rate of addition should be tied to the reactor's ability to dissipate heat.
-
Mixing: Overhead stirring is crucial to keep the MnO₂ precipitate suspended and ensure efficient mass and heat transfer.[5]
-
Filtration: For larger volumes, a simple vacuum filtration setup becomes inefficient. A filter press or a centrifugal filter would be used to handle the larger volume of precipitate.
-
Purification: Instead of relying on a single precipitation, the crude benzoic acid would likely be purified further via recrystallization from a suitable solvent to meet purity specifications. A solvent screening would be necessary to find the optimal system.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
Identifying and minimizing byproducts in Phenylmethanediol reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Phenylmethanediol. Given that this compound is the hydrate (B1144303) of benzaldehyde (B42025), this guide addresses reactions involving benzaldehyde in aqueous or protic environments where this compound exists as a key intermediate.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound (also known as benzaldehyde hydrate) is a geminal diol that forms when benzaldehyde is in the presence of water.[1][3] It exists in a reversible equilibrium with benzaldehyde and is often a short-lived intermediate in reactions such as the oxidation of toluene (B28343) or benzaldehyde, and the reduction of benzoic acid.[1][4] Understanding its reactivity is crucial for controlling the outcome and purity of reactions involving benzaldehyde in aqueous media.
Q2: What are the most common byproducts in reactions involving this compound/Benzaldehyde?
The most frequently encountered byproducts stem from the inherent reactivity of the aldehyde functional group. These include:
-
Benzoic Acid: Formed via oxidation. Benzaldehyde is particularly susceptible to oxidation by atmospheric air.[5][6]
-
Benzyl (B1604629) Alcohol: Can be formed through reduction or disproportionation reactions.[5][7]
-
Benzoin (B196080): Results from the self-condensation of two benzaldehyde molecules.[7]
-
Benzyl Benzoate: Formed via a condensation reaction between benzaldehyde and its oxidation/reduction products.[7]
-
Diaryl- and Triarylmethanes: These can form under strongly acidic conditions, such as in certain formylation or Friedel-Crafts type reactions.[8][9]
Q3: My reaction mixture turned yellow and a white precipitate formed upon standing. What happened?
This is a classic sign of benzaldehyde oxidation. Benzaldehyde is a colorless liquid that can turn yellowish upon keeping and readily oxidizes in the presence of air to form benzoic acid, which is a white solid.[5][6]
Q4: I am observing a high molecular weight impurity in my mass spectrometry analysis. What could it be?
A high molecular weight impurity often points to a condensation reaction.[10][11] Depending on the reactants and conditions, this could be:
-
Benzoin: From the self-condensation of benzaldehyde.
-
Dibenzalacetone or similar products: If another ketone or aldehyde with an alpha-hydrogen is present (Claisen-Schmidt condensation).[7][12]
-
Benzylidene acetals: If diols are present in the reaction mixture.[5]
Q5: How can impurities from the starting material affect my reaction?
The purity of the initial benzaldehyde is critical. Benzaldehyde produced by the hydrolysis of benzal chloride may contain trace chlorine compounds.[6] If synthesized via toluene oxidation, byproducts from that process may be present.[6] These impurities can lead to unexpected side reactions or be carried through to the final product.[13][14]
Troubleshooting Guide: Minimizing Byproduct Formation
Issue 1: Significant formation of benzoic acid.
-
Probable Cause: Oxidation of benzaldehyde by atmospheric oxygen.[5] This reaction is common and can occur even at room temperature.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[15]
-
Freshly Purified Benzaldehyde: Use freshly distilled benzaldehyde for reactions. The boiling point of benzoic acid is significantly higher than that of benzaldehyde, making distillation an effective purification method.[5]
-
Temperature Control: While oxidation can occur at room temperature, higher temperatures can accelerate the process. Maintain appropriate temperature control.
-
Issue 2: Formation of both benzyl alcohol and benzoic acid.
-
Probable Cause: A Cannizzaro reaction, which is a base-induced disproportionation of an aldehyde lacking alpha-hydrogens.[5][12] This occurs under strong alkaline (basic) conditions.
-
Troubleshooting Steps:
-
pH Control: Avoid using concentrated alkali (e.g., NaOH, KOH). If a base is required, consider using a weaker, non-nucleophilic base or carefully control the stoichiometry and addition rate.
-
Reaction Conditions: The Cannizzaro reaction is typically favored by concentrated base. Using milder basic conditions can often prevent this side reaction.[7]
-
Issue 3: Formation of complex, high-molecular-weight byproducts.
-
Probable Cause: Uncontrolled condensation reactions (e.g., Aldol, Benzoin, Claisen-Schmidt).[7][10][16] These are often catalyzed by acid or base and can be temperature-dependent.
-
Troubleshooting Steps:
-
Catalyst Control: Carefully select the catalyst (acid or base) and its concentration. Some condensations are specific to certain catalysts, like the use of cyanide or thiazolium salts for the benzoin condensation.[7]
-
Temperature Management: Run the reaction at the lowest effective temperature to minimize side reactions.
-
Stoichiometry: Control the molar ratios of reactants precisely, especially in mixed condensation reactions, to favor the desired product.
-
Data Presentation
Table 1: Common Byproducts and Their Formation Conditions
| Byproduct | Formation Pathway | Key Conditions | Reference |
| Benzoic Acid | Oxidation | Presence of air/oxygen | [5][6] |
| Benzyl Alcohol | Reduction / Disproportionation | Hydrogenation catalysts or strong alkali (Cannizzaro) | [5][7] |
| Benzoin | Self-Condensation | Cyanide or thiazolium salt catalyst | [7] |
| Cinnamic Acid | Condensation (Perkin) | Anhydrous sodium acetate, acetic anhydride | [5] |
| Benzyl Benzoate | Condensation (Claisen-Tishchenko) | Sodium or aluminum benzylate catalyst | [7] |
Table 2: Analytical Techniques for Byproduct Identification
| Technique | Application | Advantages | Limitations |
| HPLC-UV | Quantifying known impurities like benzoic acid and benzyl alcohol. | Robust, quantitative, widely available. | May require reference standards for identification. |
| LC-MS | Identifying unknown degradation products and high MW byproducts. | High sensitivity, provides molecular weight information.[17] | Can be complex to interpret, potential for ion suppression. |
| GC-MS | Analyzing volatile impurities and byproducts. | Excellent separation for volatile compounds, provides structural information.[18] | Requires derivatization for non-volatile compounds.[18] |
| NMR | Structural elucidation of isolated impurities. | Provides definitive structural information.[17] | Requires pure, isolated samples and is less sensitive than MS. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Purity Analysis
This protocol provides a starting point for separating benzaldehyde from its common byproducts, benzoic acid and benzyl alcohol.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B).
-
Start at 20% A, 80% B.
-
Ramp to 80% A, 20% B over 15 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition to an appropriate concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Run standards of benzaldehyde, benzoic acid, and benzyl alcohol to determine their retention times for peak identification and quantification.
Protocol 2: Sample Preparation for GC-MS Analysis
This protocol is for the analysis of volatile and semi-volatile byproducts.
-
Extraction:
-
Take a 1 mL aliquot of the aqueous reaction mixture.
-
Add 1 mL of a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully collect the organic layer. Repeat the extraction on the aqueous layer for exhaustive recovery.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
If necessary, concentrate the sample under a gentle stream of nitrogen or using a rotary evaporator.[18] Be cautious not to evaporate volatile byproducts.
-
-
Analysis:
-
Inject 1 µL of the final organic sample into the GC-MS.
-
Use a standard non-polar column (e.g., DB-5ms) and a suitable temperature program (e.g., 50°C hold for 2 min, then ramp at 10°C/min to 280°C).
-
Identify compounds by comparing their mass spectra to a library (e.g., NIST).
-
Visualizations
Caption: Main byproduct formation pathways from this compound/Benzaldehyde.
Caption: A logical workflow for identifying and addressing byproduct formation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemcess.com [chemcess.com]
- 8. google.com [google.com]
- 9. Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel‐Crafts Alkylation and Post‐Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Condensation reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. DSpace [cora.ucc.ie]
- 14. pharmtech.com [pharmtech.com]
- 15. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Condensation reactions | PPTX [slideshare.net]
- 17. dspace.ceu.es [dspace.ceu.es]
- 18. env.go.jp [env.go.jp]
Impact of solvent and temperature on Phenylmethanediol formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylmethanediol. The information is presented in a question-and-answer format to directly address common issues encountered during its formation and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
This compound (also known as benzaldehyde (B42025) hydrate (B1144303) or a geminal diol) is the product of the hydration of benzaldehyde. It is formed through a reversible reaction where a water molecule adds across the carbonyl double bond of benzaldehyde. This reaction can be catalyzed by either acid or base.[1] The equilibrium between benzaldehyde and this compound is dynamic and sensitive to experimental conditions.
Q2: Why is this compound difficult to isolate?
This compound is generally unstable and exists in equilibrium with the more stable benzaldehyde.[1][2] Attempts to isolate it, for instance by removing the water, will shift the equilibrium back towards the starting aldehyde, as predicted by Le Châtelier's principle. The stability of gem-diols is influenced by both steric and electronic factors. While aromatic aldehydes like benzaldehyde are stabilized by resonance, making their hydration less favorable, the presence of strong electron-withdrawing groups can increase the stability of the corresponding gem-diol.
Q3: How do solvent properties affect this compound formation?
The choice of solvent significantly impacts the position of the hydration equilibrium.
-
Protic Solvents: Polar protic solvents, especially water, are necessary for the formation of this compound as water is a reactant. The polarity of the solvent can also stabilize the gem-diol. In alcoholic solvents like methanol, there is a competing reaction where the alcohol adds to the benzaldehyde to form a hemiacetal.[3]
-
Aprotic Solvents: In polar aprotic solvents (e.g., DMSO, DMF) or nonpolar solvents, the absence of water as a reactant prevents the formation of this compound.
Q4: What is the effect of temperature on the this compound equilibrium?
The hydration of aldehydes is typically an exothermic process. According to the van't Hoff equation, for an exothermic reaction, increasing the temperature will decrease the equilibrium constant (Khyd). Therefore, lower temperatures will favor the formation of this compound, while higher temperatures will shift the equilibrium back towards benzaldehyde and water.
Q5: How does pH influence the rate of this compound formation?
Both acid and base can catalyze the hydration of benzaldehyde, increasing the rate at which equilibrium is reached.
-
Acid Catalysis: Under acidic conditions, the carbonyl oxygen of benzaldehyde is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base Catalysis: In basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, attacks the carbonyl carbon directly, forming a tetrahedral intermediate which is then protonated by water.
It is important to note that while catalysts speed up the reaction, they do not change the position of the equilibrium.
Troubleshooting Guides
Issue 1: Low Yield or No Formation of this compound
| Symptom | Possible Cause | Suggested Solution |
| ¹H NMR shows only benzaldehyde signals. | Insufficient water in the solvent system. | Ensure the reaction is performed in an aqueous solution or a co-solvent system with a sufficient concentration of water. |
| High reaction temperature. | Lower the reaction temperature. The equilibrium for this exothermic reaction favors the gem-diol at lower temperatures. | |
| Inappropriate solvent. | Use a polar protic solvent. This compound will not form in aprotic or nonpolar solvents. |
Issue 2: Presence of Unexpected Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Formation of benzyl (B1604629) alcohol and benzoate. | Reaction conditions are too basic, leading to the Cannizzaro reaction.[4][5][6] | If base catalysis is used, employ a milder base or lower the concentration of the strong base. The Cannizzaro reaction is typically favored by high concentrations of hydroxide.[4] |
| Formation of an acetal (B89532). | Reaction is carried out in an alcohol solvent (e.g., methanol, ethanol) under acidic conditions.[3][7] | If the goal is to form the gem-diol, use water as the solvent. If an alcohol co-solvent is necessary, consider that hemiacetal and acetal formation are competing equilibria. |
| Formation of benzoin (B196080). | Presence of a cyanide or thiamine (B1217682) catalyst.[8][9] | Ensure the reaction is free from these catalysts unless the benzoin condensation is the desired reaction. |
Data Presentation
Table 1: Hydration Equilibrium Constants (Khyd) for Benzaldehyde in Different Solvents at 25°C
| Solvent | Khyd = [this compound]/[Benzaldehyde] | Reference |
| Water (H₂O) | 0.01 | [10] |
| Methanol (CH₃OH) | 0.09 (for hemiacetal formation) | [11] |
Note: The equilibrium constant for the hydration of benzaldehyde is small, indicating that the equilibrium lies in favor of the aldehyde.
Experimental Protocols
Protocol 1: In-situ Formation and ¹H NMR Monitoring of this compound
This protocol describes the preparation of a sample for NMR analysis to observe the equilibrium between benzaldehyde and this compound in an aqueous solution.
Materials:
-
Benzaldehyde
-
Deuterium oxide (D₂O)
-
Water (H₂O)
-
NMR tube
-
Pipettes
Procedure:
-
Prepare a stock solution of benzaldehyde in a water-miscible, non-reactive solvent if desired (e.g., acetonitrile-d3), although direct dissolution in a D₂O/H₂O mixture is preferable for observing the hydration equilibrium.
-
In a clean NMR tube, add 450 µL of a 9:1 H₂O:D₂O mixture. The D₂O is for the field frequency lock.
-
Add 50 µL of the benzaldehyde stock solution (or a small, accurately measured amount of neat benzaldehyde) to the NMR tube.
-
Cap the NMR tube and shake gently to ensure thorough mixing.
-
Acquire a ¹H NMR spectrum of the sample at a controlled temperature (e.g., 25°C).
-
To observe the effect of temperature, acquire spectra at different temperatures (e.g., 10°C, 40°C), allowing the sample to equilibrate at each temperature for several minutes before measurement.
Data Analysis:
-
The aldehyde proton of benzaldehyde will appear as a singlet around 10 ppm.
-
The methine proton of this compound will appear at a different chemical shift, typically upfield from the aldehyde proton.
-
The ratio of the integrals of these two signals can be used to determine the equilibrium constant (Khyd).
Signaling Pathways and Workflows
Caption: Acid and base-catalyzed pathways for this compound formation.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 6. chemistry-online.com [chemistry-online.com]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. organic chemistry - How can benzaldehyde have a pKa of 14.9? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Kinetic Analysis of Phenylmethanediol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the kinetic analysis of phenylmethanediol, the geminal diol intermediate formed from the hydration of benzaldehyde (B42025). Given its transient nature, studying the formation and consumption of this compound presents unique experimental challenges. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key kinetic data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its kinetic analysis important?
A1: this compound, C₆H₅CH(OH)₂, is the hydrate (B1144303) of benzaldehyde, formed by the nucleophilic addition of water to the aldehyde's carbonyl group.[1] It is a short-lived, unstable intermediate in various chemical reactions, including the oxidation and reduction of benzaldehyde.[2] Kinetic analysis of its formation (hydration) and consumption (dehydration) is crucial for understanding reaction mechanisms, optimizing reaction conditions, and modeling reaction pathways in fields such as organic synthesis, atmospheric chemistry, and drug metabolism.
Q2: What is the fundamental reaction for the formation and consumption of this compound?
A2: The formation and consumption of this compound is a reversible equilibrium reaction between benzaldehyde and water. The forward reaction is the hydration of benzaldehyde to form this compound, and the reverse reaction is the dehydration of this compound back to benzaldehyde and water.
Reaction: C₆H₅CHO + H₂O ⇌ C₆H₅CH(OH)₂
The equilibrium for most aldehydes, including benzaldehyde, generally lies to the left, favoring the carbonyl compound.[2][3] This is due to the resonance stabilization of the aromatic ring in benzaldehyde.
Q3: How do pH and catalysts affect the rate of this compound formation?
A3: The hydration of benzaldehyde is subject to both general acid and general base catalysis.[2]
-
Acid Catalysis: In acidic conditions, the carbonyl oxygen of benzaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
-
Base Catalysis: In basic conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. The resulting alkoxide intermediate is then protonated by water.
Both acid and base catalysis significantly increase the rate at which the hydration-dehydration equilibrium is established.
Q4: What are the primary challenges in studying the kinetics of this compound?
A4: The primary challenges stem from the fact that this compound is an unstable intermediate present in low concentrations at equilibrium. Key challenges include:
-
Fast Reaction Rates: The hydration and dehydration reactions are typically very fast, often occurring on a millisecond timescale, requiring specialized techniques to monitor.
-
Low Equilibrium Concentration: The low concentration of this compound makes its direct detection and quantification difficult.
-
Equilibrium Disturbance: The act of measurement can potentially disturb the equilibrium, leading to inaccurate kinetic data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: My reaction reaches equilibrium too quickly to measure with conventional UV-Vis spectroscopy. What should I do?
A: For reactions with half-lives in the millisecond range, you need to use a rapid mixing technique. A stopped-flow apparatus is ideal for this purpose.[4] This instrument rapidly mixes the reactants and allows for spectroscopic monitoring of the reaction progress almost instantaneously after mixing, with a dead time typically around one millisecond.
Q: I am using NMR spectroscopy, but the signals for benzaldehyde and this compound are broad or coalesced. How can I resolve them?
A: Signal broadening or coalescence in NMR is often due to chemical exchange occurring at a rate comparable to the NMR timescale. To resolve this, you can try:
-
Lowering the Temperature: This will slow down the hydration-dehydration kinetics, potentially resolving the individual signals for the aldehyde and the diol.
-
Using a Higher Field Magnet: A stronger magnetic field will increase the separation (in Hz) between the peaks, which can help in resolving them even with some exchange broadening.
-
Changing the Solvent or pH: Altering the solvent or pH can change the rate of exchange. For example, moving to a more neutral pH might slow down the catalyzed reaction enough to see distinct signals.
Q: The observed rate constants are not reproducible between experiments. What are the likely causes?
A: Lack of reproducibility in kinetic experiments often points to inconsistencies in experimental conditions. Check the following:
-
Temperature Control: Ensure your reaction vessel and reactant solutions are precisely thermostated. The rates of hydration and dehydration are temperature-dependent.
-
pH Stability: The reaction is sensitive to pH. Use appropriate buffers to maintain a constant pH throughout the experiment, especially if the reaction produces or consumes protons.
-
Reactant Purity and Concentration: Verify the purity of your benzaldehyde and the concentration of your stock solutions. Impurities can act as catalysts or inhibitors. Benzaldehyde can oxidize to benzoic acid on exposure to air, which would alter the pH and introduce an impurity.
-
Ionic Strength: Ensure the ionic strength of the solution is consistent across all experiments, as it can affect reaction rates.
Q: How can I be sure that I am observing the hydration reaction and not a side reaction?
A: To confirm you are observing the desired reaction:
-
Vary Reactant Concentrations: The observed rate should show the expected dependence on the concentrations of benzaldehyde and any catalysts (H⁺ or OH⁻).
-
Product Analysis: Use techniques like ¹H NMR or ¹³C NMR to confirm the presence of both benzaldehyde and this compound at equilibrium. The characteristic methine proton of this compound appears at a different chemical shift than the aldehydic proton of benzaldehyde.
-
Literature Comparison: Compare your observed kinetic behavior (e.g., pH-rate profile) with published data for similar aldehyde hydration reactions.
Quantitative Data Summary
The following table summarizes key kinetic and thermodynamic parameters for the hydration of benzaldehyde and related compounds. Note that the equilibrium favors the aldehyde form (Khyd < 1).
| Compound | Khyd = [Diol]/[Aldehyde] | Temperature (°C) | Conditions | Reference |
| Benzaldehyde | ~0.01 | 25 | Aqueous Solution | Inferred from[5] |
| Acetaldehyde | 1.06 | 25 | Aqueous Solution | [6] |
| Formaldehyde | 2280 | 20 | Aqueous Solution | |
| Chloral | 2.8 x 10⁴ | 25 | Aqueous Solution | [6] |
Note: Finding precise, directly measured rate constants for unsubstituted benzaldehyde hydration is challenging due to the unfavorable equilibrium. The value provided is an estimate based on data for related compounds and qualitative descriptions in the literature.
Experimental Protocols
Protocol 1: Kinetic Analysis using Stopped-Flow UV-Vis Spectrophotometry
This method is suitable for measuring the rapid kinetics of this compound formation/consumption upon a change in conditions (e.g., a pH jump).
Objective: To determine the pseudo-first-order rate constant for the dehydration of this compound following a pH jump.
Materials:
-
Stopped-flow spectrophotometer
-
Benzaldehyde solution in a weakly acidic or neutral buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7)
-
Acidic solution (e.g., 0.1 M HCl)
-
Thermostated water bath
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of benzaldehyde in the chosen buffer. In this solution, a small equilibrium concentration of this compound will be present.
-
-
Instrument Setup:
-
Set up the stopped-flow instrument and thermostat the sample handling unit to the desired temperature (e.g., 25 °C).
-
Set the spectrophotometer to monitor a wavelength where benzaldehyde absorbs, but this compound does not (e.g., around 250 nm).
-
-
Kinetic Run:
-
Load one syringe of the stopped-flow apparatus with the benzaldehyde/phenylmethanediol equilibrium mixture.
-
Load the second syringe with the acidic solution.
-
Initiate the instrument to rapidly mix the two solutions. The rapid decrease in pH will shift the equilibrium towards benzaldehyde, causing the dehydration of this compound.
-
The instrument will record the increase in absorbance at 250 nm over time as this compound is converted to benzaldehyde.
-
-
Data Analysis:
-
The resulting kinetic trace (Absorbance vs. Time) should follow a first-order exponential rise.
-
Fit the data to the equation: A(t) = A∞ + (A₀ - A∞)e-kobst, where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and kobs is the observed pseudo-first-order rate constant.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the acid- and base-catalyzed pathways for the reversible hydration of benzaldehyde to form this compound.
Caption: Acid and base-catalyzed hydration of benzaldehyde.
Experimental Workflow for Stopped-Flow Kinetics
This diagram outlines the logical flow of a stopped-flow experiment to measure the kinetics of this compound dehydration.
Caption: Workflow for a stopped-flow kinetic experiment.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 995. Hydration equilibria of aliphatic aldehydes in H2O and D2O - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Catalyst selection for efficient Phenylmethanediol synthesis
Technical Support Center: Phenylmethanediol Synthesis
Welcome to the technical support center for the efficient synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses? this compound is a geminal diol, which is the hydrated form of benzaldehyde (B42025).[1] It typically exists as a short-lived intermediate in various chemical reactions, including the oxidation of toluene (B28343) and the reduction of benzoic acid.[1] Due to its transient nature, it is generally not isolated as a final product but is used in situ for subsequent reaction steps.
Q2: What is the core principle for synthesizing this compound? The synthesis involves the nucleophilic addition of a water molecule to the carbonyl group of benzaldehyde.[2] This hydration reaction is a reversible process.[2][3] To increase the rate at which equilibrium is achieved, the reaction can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., NaOH).[2][4]
Q3: Why is the isolation of this compound a significant challenge? The primary challenge in isolating this compound is the reversibility of the hydration reaction.[3][5] The equilibrium often favors the reactants (benzaldehyde and water).[2][3] Consequently, any attempt to remove water from the product can shift the equilibrium backward, readily converting the gem-diol back into benzaldehyde.[3][5]
Q4: What are the recommended catalysts for this synthesis? For this specific synthesis, "catalysts" are substances that accelerate the hydration of benzaldehyde. Both acids and bases can serve this purpose.[2] The choice between an acid or base catalyst depends on factors such as the stability of the starting material and other functional groups present in the molecule, as well as the desired reaction conditions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Issue 1: Low or Undetectable Yield of this compound
-
Possible Cause: The equilibrium of the reaction favors the starting materials, benzaldehyde and water.[2][3] This is particularly true for aldehydes with electron-donating groups.[2][5]
-
Solution:
-
To shift the equilibrium towards the product, increase the concentration of water, potentially by using it as the solvent or in a high-concentration co-solvent system.
-
Perform the reaction at a lower temperature (e.g., 0–25 °C), as this can favor the formation of the hydrate (B1144303).
-
Ensure that a sufficient amount of acid or base catalyst has been added, as the uncatalyzed reaction is very slow.[2]
-
Issue 2: Formation of Unwanted Side Products
-
Possible Cause (Acidic/Neutral Conditions): Benzaldehyde is susceptible to oxidation, which can lead to the formation of benzoic acid as an impurity.
-
Solution:
-
To minimize oxidation, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[6]
-
Use freshly distilled benzaldehyde, as older batches may already contain benzoic acid from air oxidation.
-
-
Possible Cause (Strongly Basic Conditions): Benzaldehyde can undergo the Cannizzaro reaction in the presence of a strong base, resulting in disproportionation to benzyl (B1604629) alcohol and sodium benzoate.
-
Solution:
-
Employ milder basic conditions or carefully control the stoichiometry of the base.
-
Maintain a low reaction temperature to reduce the rate of this side reaction.
-
Issue 3: Inconsistent or Non-Reproducible Experimental Results
-
Possible Cause: The purity of the reagents, particularly the benzaldehyde, can significantly affect the outcome. The presence of impurities can inhibit the catalyst or lead to side reactions.
-
Solution:
-
Always use reagents of high purity. It is recommended to distill benzaldehyde immediately before use.
-
Ensure accurate control over the reaction's pH by carefully measuring the amount of catalyst added. For sensitive applications, consider using a buffered solution.
-
Data Presentation
The stability of this compound is highly dependent on the electronic nature of substituents on the aromatic ring. The table below summarizes these effects on the hydration equilibrium.
| Factor | Effect on Carbonyl Carbon's Electrophilicity | Impact on Hydrate (Gem-Diol) Formation at Equilibrium | Reference Example |
| Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | Increases | Favors hydrate formation; equilibrium shifts to the right | Chloral forms a stable, isolable hydrate (Chloral Hydrate).[3][5] |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Decreases | Disfavors hydrate formation; equilibrium shifts to the left | Ketones with two alkyl groups form less than 1% hydrate at equilibrium.[3][5] |
| Steric Hindrance | N/A (affects rate of attack) | Less hindered carbonyls (like formaldehyde) favor hydrate formation | Formaldehyde in water exists almost entirely as its hydrate.[3][5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add freshly distilled benzaldehyde (1 equivalent).
-
Solvent Addition: Add water (10-20 equivalents) to the flask. If benzaldehyde is not fully soluble, a co-solvent such as tetrahydrofuran (B95107) (THF) can be used.
-
Catalyst Addition: Cool the mixture in an ice bath to 0 °C. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Reaction: Stir the mixture vigorously at 0-5 °C. Monitor the progress of the reaction using an appropriate analytical technique, such as NMR spectroscopy, to observe the formation of the gem-diol.
-
Work-up (for analysis): To analyze the equilibrium mixture, carefully neutralize the catalyst with a cold, dilute solution of sodium bicarbonate. Extract the mixture with a suitable organic solvent (e.g., diethyl ether) for analysis. Note that the equilibrium may shift during work-up.
Protocol 2: Base-Catalyzed Synthesis of this compound
-
Preparation: To a round-bottom flask with a magnetic stirrer, add freshly distilled benzaldehyde (1 equivalent) and water (10-20 equivalents).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of a base, such as 1 M sodium hydroxide (B78521) solution (e.g., 1-5 mol%), dropwise.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the formation of this compound. Be aware of the potential for the Cannizzaro side reaction.
-
Work-up (for analysis): Neutralize the catalyst with a cold, dilute acid solution (e.g., hydrochloric acid). Extract the components into an organic solvent for subsequent analysis.
Visualizations
The following diagrams illustrate the reaction pathways, a general experimental workflow, and a troubleshooting guide.
Caption: Acid- and base-catalyzed pathways for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Green Synthesis of Phenylmethanediol and Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green chemistry synthesis of phenylmethanediol and its precursors. The focus is on addressing practical issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to synthesize and isolate?
A: this compound (C₇H₈O₂) is a geminal diol, which is the hydrate (B1144303) of benzaldehyde (B42025). It is not a stable compound that can be easily isolated under normal conditions. Instead, it exists as a short-lived intermediate in chemical reactions, such as the oxidation of toluene (B28343) or in aqueous solutions of benzaldehyde.[1] The primary challenge is its inherent instability, readily dehydrating to form benzaldehyde. Therefore, green synthesis approaches focus on producing its stable precursor, benzaldehyde, or the related compound, benzyl (B1604629) alcohol.
Q2: What are the primary green chemistry approaches for synthesizing this compound precursors?
A: Green chemistry strategies primarily target the selective oxidation of toluene to produce benzaldehyde and benzyl alcohol. Key approaches include:
-
Heterogeneous Catalysis: Using reusable solid catalysts like metal-modified layered-double hydroxides (LDHs), mixed metal oxides (e.g., MnMoO₄, CeO₂-ZrO₂), or modified zeolites to facilitate the reaction.[2][3][4][5]
-
Green Oxidants: Employing environmentally benign oxidants such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) instead of stoichiometric heavy-metal oxidants.[3][4]
-
Solvent-Free or Green Solvents: Conducting reactions under solvent-free conditions or using environmentally friendly solvents like water, often in biphasic systems.[3][6]
-
Biocatalysis: Utilizing enzymes or whole-cell systems to perform selective oxidations under mild conditions, which can improve selectivity and reduce waste.[7][8]
-
Electrochemical Synthesis: Using electricity to drive the oxidation, which avoids the need for chemical oxidants and can be powered by renewable energy sources.[9]
Q3: My primary goal is synthesizing benzyl alcohol, but I keep getting benzaldehyde and benzoic acid. Why does this happen?
A: The oxidation of toluene proceeds in a stepwise manner: toluene is first oxidized to benzyl alcohol, which is then oxidized to benzaldehyde, and finally to benzoic acid.[2] The subsequent oxidation steps (alcohol to aldehyde, aldehyde to acid) are often faster and more favorable than the initial oxidation of toluene.[10] This makes it difficult to stop the reaction selectively at the benzyl alcohol stage, especially when using strong oxidants or high conversions, leading to over-oxidation.[10]
Troubleshooting Guides
Issue 1: Low Conversion of Toluene in Catalytic Oxidation
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | 1. Ensure the catalyst was prepared and activated according to the protocol. 2. Verify the catalyst has not been poisoned by impurities in the reactants or solvent. 3. For reused catalysts, confirm that the regeneration procedure was effective. Some catalysts may lose activity after several cycles.[4] |
| Insufficient Oxidant | 1. Check the concentration and amount of the oxidant (e.g., H₂O₂). 2. Ensure the oxidant is fresh; for instance, H₂O₂ can decompose over time. |
| Suboptimal Reaction Temperature | 1. Verify the reaction temperature is within the optimal range specified in the protocol (e.g., 80 °C for MnMoO₄ catalysts).[4] 2. Too low a temperature may result in a slow reaction rate, while too high a temperature can lead to catalyst degradation or over-oxidation. |
| Poor Mass Transfer (in heterogeneous systems) | 1. Increase the stirring rate to ensure proper mixing of reactants, catalyst, and oxidant. 2. In biphasic systems, ensure efficient mixing between the organic and aqueous phases.[6] |
Issue 2: Poor Selectivity for Benzaldehyde (High Yield of Benzoic Acid)
| Possible Cause | Troubleshooting Steps |
| Over-oxidation | 1. Reduce the reaction time. Take aliquots at different time points to determine the optimal time for maximum benzaldehyde yield. 2. Decrease the amount of oxidant used. Lowering the oxidant-to-substrate ratio can favor the formation of intermediate products.[10] 3. Lower the reaction temperature to slow down the rate of the second oxidation step to benzoic acid. |
| Catalyst Properties | 1. The choice of catalyst is crucial. Some catalysts are inherently more selective towards benzaldehyde. For example, certain metal-cation modified LDHs have shown high selectivity.[3] 2. Modify the catalyst support or active metal to tune its electronic properties and improve selectivity. |
| Reaction pH (for H₂O₂ oxidant) | 1. The pH of the reaction medium can influence the oxidation potential. Adjusting the pH may help improve selectivity. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from different green catalytic systems for the selective oxidation of toluene.
| Catalyst | Oxidant | Temperature (°C) | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Benzyl Alcohol Selectivity (%) | Reference |
| Cu²⁺ modified MgAl-LDH | O₂ | 110 | 8.7 | 97.5 | - | [3] |
| MnMoO₄ (Catalyst CH1) | H₂O₂ | 80 | 40.6 | 78.0 | - | [4] |
| MnMoO₄ (Catalyst CH1) | H₂O₂ | 80 | 3.5 | - | 62.3 | [4] |
| V-based biphasic system | H₂O₂ | 25 | - | High (traces of other products not detected) | - | [6] |
| Graphite Electrode | H₂O (via ·OH) | Ambient | 87 (Yield) | - | 100 | [9] |
Experimental Protocols
Protocol: Toluene Oxidation using MnMoO₄ Nanomaterial Catalyst[4]
This protocol is adapted from the synthesis and catalytic testing of MnMoO₄ nanomaterials for the liquid-phase oxidation of toluene.
1. Materials:
-
Toluene
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
MnMoO₄ catalyst (e.g., catalyst CH1 as described in the reference)
-
Acetonitrile (Solvent)
-
Internal standard (e.g., dodecane) for GC analysis
2. Reaction Setup:
-
To a two-necked round-bottom flask equipped with a condenser, add the MnMoO₄ catalyst (e.g., 0.06 g).
-
Add toluene (e.g., 1 mmol) and acetonitrile.
-
Add the required amount of H₂O₂ (e.g., 3 equivalents to toluene).
3. Procedure:
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously.
-
Run the reaction for the desired time (e.g., 18 hours for optimal benzaldehyde selectivity). Samples can be taken at different intervals (e.g., 1, 4, 8, 12 hours) to monitor progress.
4. Work-up and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the solution by centrifugation or filtration. The catalyst can be washed, dried, and stored for reusability tests.
-
Add an internal standard to the liquid product mixture.
-
Analyze the products (benzaldehyde, benzyl alcohol) and remaining toluene using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine conversion and selectivity.
Visualizations: Workflows and Pathways
Caption: General experimental workflow for the green catalytic oxidation of toluene.
Caption: Reaction pathway showing the stepwise oxidation of toluene to benzoic acid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103880574A - Method for preparing aromatic aldehyde by catalytic oxidation of toluene compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic synthesis of non-vicinal aliphatic diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Phenylmethanediol and Benzaldehyde Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of key organic molecules is paramount. This guide provides a comprehensive comparative analysis of phenylmethanediol and its corresponding aldehyde, benzaldehyde (B42025), with a focus on their reactivity profiles supported by experimental data.
This compound (also known as benzaldehyde hydrate) and benzaldehyde exist in a dynamic equilibrium in aqueous environments. While this compound is the geminal diol adduct of water to the carbonyl group of benzaldehyde, its transient nature makes direct reactivity comparisons challenging. Therefore, this guide will focus on the practical implications of this equilibrium on the reactivity of benzaldehyde in aqueous versus non-aqueous media.
Data Presentation: Equilibrium and Reactivity
The reactivity of benzaldehyde in an aqueous solution is intrinsically linked to the position of the hydration equilibrium. The equilibrium constant for the hydration of benzaldehyde to form this compound provides a quantitative measure of the relative concentrations of the two species at rest.
| Parameter | Benzaldehyde | This compound | Notes |
| Molar Mass ( g/mol ) | 106.12 | 124.14 | This compound is the hydrated form of benzaldehyde. |
| Hydration Equilibrium Constant (Khyd) | Not Applicable | 0.01 | Calculated from pKhyd = 2 at 25 °C.[1] This indicates the equilibrium strongly favors benzaldehyde. |
| Reactivity towards Nucleophiles | High | Low | The electrophilic carbonyl carbon in benzaldehyde is susceptible to nucleophilic attack. The sp3-hybridized carbon in this compound is significantly less electrophilic. |
| Oxidation State of Carbonyl/Diol Carbon | +1 | +1 | The oxidation state of the central carbon atom remains the same in both forms. |
Experimental Protocols
Determination of the Hydration Equilibrium Constant (Khyd) for Benzaldehyde
Objective: To quantify the equilibrium between benzaldehyde and this compound in an aqueous solution.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of benzaldehyde in a non-aqueous solvent (e.g., acetonitrile (B52724) or dioxane) of known concentrations.
-
UV-Vis Spectroscopy:
-
Record the UV-Vis spectrum of each standard solution to determine the molar extinction coefficient (ε) of benzaldehyde at its λmax (around 250 nm).
-
Prepare an aqueous solution of benzaldehyde of a known initial concentration.
-
Record the UV-Vis spectrum of the aqueous solution at equilibrium.
-
-
Calculation of Equilibrium Concentrations:
-
Using the Beer-Lambert law (A = εbc), calculate the equilibrium concentration of benzaldehyde in the aqueous solution from its absorbance.
-
The equilibrium concentration of this compound can be determined by subtracting the equilibrium concentration of benzaldehyde from the initial total concentration.
-
-
Calculation of Khyd:
-
Khyd = [this compound] / [Benzaldehyde]
-
Comparative Reactivity Analysis
The key distinction in the reactivity of benzaldehyde and this compound lies in the electrophilicity of the benzylic carbon.
Benzaldehyde: The carbonyl group in benzaldehyde features an sp2-hybridized carbon double-bonded to an oxygen atom. This creates a significant partial positive charge on the carbon, making it an excellent electrophile and susceptible to attack by nucleophiles. Common reactions of benzaldehyde include:
-
Nucleophilic Addition: Reactions with cyanides, Grignard reagents, and organolithium compounds.
-
Oxidation: Easily oxidized to benzoic acid, even by atmospheric oxygen.[2][3]
-
Reduction: Readily reduced to benzyl (B1604629) alcohol.[4]
-
Condensation Reactions: Participates in reactions like the Aldol and Claisen-Schmidt condensations.
-
Cannizzaro Reaction: Undergoes disproportionation in the presence of a strong base to yield benzyl alcohol and benzoic acid.[4][5][6]
This compound: As a geminal diol, the central carbon in this compound is sp3-hybridized and bonded to two hydroxyl groups. This structure significantly reduces the electrophilicity of the carbon atom compared to the carbonyl carbon of benzaldehyde. This compound is generally considered less reactive towards nucleophiles. Its primary mode of reaction is the reverse of its formation – the elimination of a water molecule to regenerate the more reactive benzaldehyde.
The presence of the hydration equilibrium means that in aqueous solutions, the observed reactivity of "benzaldehyde" is a composite of the reactivity of the aldehyde itself and the concentration of the aldehyde available at equilibrium. For reactions where the aldehyde is the reactive species, the overall reaction rate in water may be lower than in a non-aqueous solvent due to the reduced concentration of the free aldehyde.
Mandatory Visualization
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hydration of acetaldehyde. I. Equilibrium thermodynamic parameters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Transient Nature of Phenylmethanediol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the fleeting existence of transient species is paramount for elucidating reaction mechanisms and optimizing synthetic pathways. Phenylmethanediol, the hydrated form of benzaldehyde (B42025), serves as a classic example of such a short-lived intermediate. This guide provides a comparative analysis of this compound's transient character, supported by experimental data and methodologies, offering a valuable resource for its study and application.
This compound (C₆H₅CH(OH)₂) is a geminal diol that exists in a dynamic equilibrium with benzaldehyde and water. Unlike its simpler aliphatic counterpart, methanediol (B1200039) (formaldehyde hydrate), which dominates in aqueous solutions of formaldehyde (B43269), this compound is a minor component at equilibrium.[1] This difference in stability is a key consideration for researchers working with aromatic aldehydes.
Comparative Analysis of this compound and Methanediol
To contextualize the transient nature of this compound, a comparison with the more stable methanediol is instructive. The hydration of formaldehyde to form methanediol is highly favorable in aqueous solutions.
| Property | This compound | Methanediol |
| Parent Aldehyde | Benzaldehyde | Formaldehyde |
| Equilibrium Position | Favors the aldehyde form | Favors the hydrate (B1144303) (gem-diol) form |
| Hydration Equilibrium Constant (Khyd) | ~0.01 (estimated) | ~1.3 x 10³ |
| Stability | Low, transient in nature | Relatively high in aqueous solution |
Table 1: Comparison of this compound and Methanediol Properties. The significant difference in the hydration equilibrium constants highlights the greater stability of methanediol in aqueous solutions compared to the transient nature of this compound.
The resonance stabilization of the aromatic ring in benzaldehyde contributes to its relatively low degree of hydration. In contrast, the high electrophilicity of the carbonyl carbon in formaldehyde leads to a much more favorable hydration equilibrium.
Experimental Validation of this compound's Transient Nature
The transient existence of this compound can be experimentally validated and quantified using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: ¹H NMR Spectroscopy for a Quantitative Analysis of Benzaldehyde Hydration
This protocol outlines the steps to determine the equilibrium constant for the hydration of benzaldehyde to form this compound.
1. Sample Preparation:
-
Prepare a solution of benzaldehyde in a deuterated solvent (e.g., D₂O) of a known concentration.
-
Use a high-purity, fresh sample of benzaldehyde to avoid interference from oxidation products like benzoic acid.
-
An internal standard with a known concentration and a distinct NMR signal (e.g., trimethylsilyl (B98337) propionate (B1217596) - TSP) should be added for accurate quantification.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the sample at a constant, precisely controlled temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ of the protons of interest is recommended.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Analysis:
-
Integrate the signals corresponding to the aldehydic proton of benzaldehyde (typically around 10 ppm) and the methine proton of this compound (expected to be upfield, around 5-6 ppm).
-
Integrate the signal of the internal standard.
-
Calculate the concentrations of benzaldehyde and this compound using the following formula: Concentration = (Integral of analyte signal / Number of protons) / (Integral of standard signal / Number of protons of standard) * Concentration of standard
-
Calculate the hydration equilibrium constant (Khyd) using the formula: Khyd = [this compound] / [Benzaldehyde]
4. Temperature Dependence Studies (Optional):
-
To determine the thermodynamic parameters (ΔH° and ΔS°) of the hydration reaction, repeat the experiment at different temperatures.
-
A van 't Hoff plot (ln(Khyd) vs. 1/T) can then be constructed to extract these parameters.
Signaling Pathways and Experimental Workflows
The study of transient species like this compound involves a clear logical workflow from sample preparation to data analysis and interpretation.
Figure 1. Experimental workflow for the quantitative analysis of this compound.
The equilibrium between benzaldehyde and this compound is a fundamental reaction that can be influenced by various factors.
Figure 2. The reversible hydration of benzaldehyde to form this compound.
Conclusion
The validation of this compound as a transient species is crucial for a comprehensive understanding of the reactivity of aromatic aldehydes. Through techniques like NMR spectroscopy, it is possible to quantify the equilibrium and gain insights into the thermodynamic and kinetic parameters governing its formation and decay. By comparing its properties to more stable gem-diols like methanediol, researchers can better predict and control reaction outcomes in various chemical and biological systems. The provided experimental framework serves as a starting point for further investigations into the fascinating world of transient intermediates.
References
A Comparative Guide to Computational and Experimental Studies of Phenylmethanediol
For researchers, scientists, and drug development professionals, understanding the transient intermediate Phenylmethanediol, the hydrate (B1144303) of benzaldehyde (B42025), is crucial in various chemical and biological processes. Its fleeting nature makes direct experimental investigation challenging, paving the way for computational methods to provide valuable insights. This guide offers an objective comparison of the computational and experimental approaches used to study this compound, supported by available data and detailed methodologies.
This compound is a key intermediate in reactions such as the oxidation of toluene (B28343) and benzaldehyde.[1] Its instability necessitates sophisticated techniques for its study, with both computational and experimental methods offering unique advantages and limitations.
Data Presentation: A Comparative Overview
Quantitative data on this compound is often derived from studies on the hydration of benzaldehyde. Below is a comparison of typical data obtained from both computational and experimental approaches.
Table 1: Comparison of Physicochemical Properties
| Property | Computational Approach | Experimental Approach |
| Molecular Geometry | Density Functional Theory (DFT) is employed to perform geometry optimization, yielding bond lengths and angles for the most stable conformation.[2][3] | Direct measurement is not feasible due to the transient nature of the molecule. Geometric parameters are inferred from spectroscopic data and comparison with stable analogues. |
| Thermodynamic Stability | The enthalpy of formation and Gibbs free energy can be calculated using various computational methods, such as DFT, providing insights into the molecule's stability.[4][5] | The equilibrium constant for the hydration of benzaldehyde (Khyd) can be determined experimentally, providing a measure of the stability of this compound in solution relative to the aldehyde.[6] |
| Reaction Kinetics | Transition state theory combined with quantum chemical calculations can be used to model reaction pathways and determine activation energies for formation and decomposition.[7][8] | The kinetics of benzaldehyde hydration can be monitored in real-time using techniques like stopped-flow UV-Vis spectrophotometry or in-situ NMR to determine rate constants. |
Table 2: Quantitative Data on Benzaldehyde Hydration
| Parameter | Computational Value | Experimental Value | Method |
| Hydration Equilibrium Constant (Khyd) | Can be calculated from the Gibbs free energy of the hydration reaction. | ~0.01 M-1 | NMR Spectroscopy |
| pKa of this compound | Estimated based on theoretical calculations of related gem-diols. | ~12.8 (inferred) | Potentiometric Titration |
Experimental Protocols: Unveiling the Transient
Direct isolation of this compound is impractical. Therefore, experimental studies rely on in-situ generation and characterization.
In-situ Generation and NMR Monitoring of this compound
This protocol describes the in-situ generation of this compound through the hydration of benzaldehyde and its monitoring using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
Materials:
-
Benzaldehyde
-
Deuterated water (D2O)
-
NMR tube
-
NMR spectrometer
Procedure:
-
A solution of benzaldehyde in a deuterated solvent (e.g., acetone-d6) is prepared to a known concentration.
-
The solution is transferred to an NMR tube.
-
An initial 1H NMR spectrum of the benzaldehyde solution is acquired.
-
A precise amount of D2O is added to the NMR tube.
-
The tube is shaken to ensure mixing.
-
A series of 1H NMR spectra are acquired at regular time intervals to monitor the appearance of new signals corresponding to this compound and the decrease in the intensity of the benzaldehyde signals.
-
The temperature of the NMR probe is controlled to study the effect of temperature on the equilibrium.
-
The equilibrium constant (Khyd) is calculated from the integrated intensities of the signals for benzaldehyde and this compound at equilibrium.
Kinetic Analysis of Benzaldehyde Autoxidation
The autoxidation of benzaldehyde, where this compound is a likely intermediate, can be studied to understand its reactivity.[11][12][13][14][15]
Materials:
-
Benzaldehyde
-
Solvent (e.g., acetic acid)
-
Oxygen source
-
Gas burette or oxygen sensor
-
Reaction vessel with stirring
Procedure:
-
A solution of benzaldehyde in the chosen solvent is prepared in the reaction vessel.
-
The system is flushed with oxygen, and a constant oxygen pressure is maintained.
-
The reaction is initiated, often by gentle heating or exposure to light.
-
The consumption of oxygen over time is monitored using a gas burette or an oxygen sensor.
-
Aliquots of the reaction mixture can be taken at different time points and analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products, such as benzoic acid and benzyl (B1604629) alcohol.
-
The rate of the reaction is determined from the rate of oxygen uptake.
Mandatory Visualization: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key processes related to the study of this compound.
Conclusion
Both computational and experimental studies are indispensable for a comprehensive understanding of the transient species this compound. Computational methods, particularly DFT, provide a powerful lens to probe its intrinsic properties and reaction mechanisms at a molecular level, which are often inaccessible through direct experimentation.[7] Conversely, experimental techniques like in-situ NMR and kinetic studies offer real-world data on its behavior in solution, providing crucial validation for theoretical models.[9] For drug development professionals and researchers, a synergistic approach that integrates both computational predictions and experimental observations will be the most effective strategy to unravel the role of this compound in complex chemical and biological systems. This dual approach allows for the validation of theoretical models with experimental data and the interpretation of experimental results with the aid of computational insights.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimating thermodynamic properties of organic compounds using a solvation model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. srd.nist.gov [srd.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Spectroscopic Evidence for the Formation of Phenylmethanediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic evidence for the formation of phenylmethanediol, the gem-diol hydrated form of benzaldehyde (B42025). Due to its transient nature, direct observation and characterization of this compound are challenging. This document summarizes the available spectroscopic data and compares its stability and formation with related compounds, offering insights for researchers in drug development and organic chemistry.
Spectroscopic Characterization of this compound
The formation of this compound from benzaldehyde in an aqueous solution is an equilibrium process. While the equilibrium favors the aldehyde form, the presence of the gem-diol can be inferred and characterized using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the hydration of aldehydes. Although isolating pure this compound for NMR analysis is difficult due to its instability, its presence in an aqueous solution of benzaldehyde can be detected.
¹H NMR: In an aqueous solution of benzaldehyde, the aldehyde proton of the unhydrated form is typically observed around 10 ppm. The methine proton of this compound is expected to appear further upfield. A predicted ¹H NMR spectrum of this compound shows a signal for the methine proton.
¹³C NMR: The carbonyl carbon of benzaldehyde exhibits a resonance at approximately 192.4 ppm. Upon hydration to form this compound, this signal is expected to shift significantly upfield to the range of 85-95 ppm, characteristic of a hydrated carbonyl carbon (gem-diol). For instance, the gem-diol carbon in a related imidazole-2-carboxaldehyde hydrate (B1144303) has been observed in this region.[1][2]
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy can provide evidence for the formation of this compound by monitoring changes in the vibrational modes of the carbonyl group.
FTIR: The strong C=O stretching vibration of benzaldehyde is typically observed around 1703 cm⁻¹. Upon hydration, this peak would decrease in intensity, and new peaks corresponding to the O-H and C-O stretching of the gem-diol would appear. The O-H stretching of the diol would be expected in the broad region of 3200-3600 cm⁻¹, while the C-O stretching would appear in the 1000-1200 cm⁻¹ region.
Raman: Similar to FTIR, Raman spectroscopy can be used to observe the disappearance of the C=O band and the appearance of bands associated with the gem-diol.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to monitor the hydration of benzaldehyde. The n → π* transition of the carbonyl group in benzaldehyde gives rise to a weak absorption band in the near-UV region. Upon hydration to this compound, this absorption band would disappear due to the saturation of the carbonyl group.
Comparison of Stability: this compound vs. Alternatives
The stability of a gem-diol is highly dependent on the electronic nature of the substituents on the carbonyl carbon.
| Compound | Hydration Equilibrium Constant (Khyd) | Stability of Hydrate | Spectroscopic Observations |
| This compound | 0.01 | Low | Minor population in aqueous solution, difficult to observe directly. |
| Formaldehyde | 2280 | High | Predominantly exists as methanediol (B1200039) in aqueous solution. |
| Acetaldehyde | 1.06 | Moderate | Significant portion exists as 1,1-ethanediol (B1196304) in aqueous solution. |
| Chloral (B1216628) | 2.8 x 10⁴ | Very High | Exists almost entirely as chloral hydrate due to the electron-withdrawing trichloromethyl group. |
| Substituted Benzaldehydes | Varies | Generally low, but influenced by substituents. Electron-withdrawing groups increase Khyd. | The hydration is generally minor for most benzaldehydes.[3] A positive ρ value of 2.35 for hemiacetal formation from substituted benzaldehydes suggests that electron-withdrawing groups favor the formation of the tetrahedral intermediate. |
Table 1: Comparison of Hydration Equilibrium Constants and Stability of Aldehyde Hydrates.
Experimental Protocols
The following are detailed methodologies for key experiments to study the formation of this compound.
In Situ NMR Spectroscopy for Determination of Hydration Equilibrium
Objective: To determine the equilibrium constant for the hydration of benzaldehyde by quantifying the relative concentrations of the aldehyde and its hydrate in an aqueous solution.
Materials:
-
Benzaldehyde
-
Deuterated water (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a saturated solution of benzaldehyde in D₂O by adding an excess of benzaldehyde to D₂O in a vial.
-
Shake the mixture vigorously to ensure saturation.
-
Allow the undissolved benzaldehyde to settle.
-
Carefully transfer the supernatant to an NMR tube.
-
Acquire a ¹H NMR spectrum of the solution.
-
Integrate the signals corresponding to the aldehyde proton of benzaldehyde (around 10 ppm) and the methine proton of this compound (predicted upfield).
-
The equilibrium constant (Khyd) can be calculated as the ratio of the integral of the this compound proton to the integral of the benzaldehyde proton.
-
For ¹³C NMR, acquire a spectrum and compare the integrals of the carbonyl carbon of benzaldehyde (~192 ppm) and the gem-diol carbon of this compound (~90 ppm).
Note: Due to the low concentration of the hydrate, long acquisition times or the use of a high-field NMR spectrometer may be necessary to obtain a sufficient signal-to-noise ratio for the this compound signals.
FTIR Spectroscopy of Benzaldehyde Hydration
Objective: To observe the changes in the vibrational spectrum of benzaldehyde upon hydration.
Materials:
-
Benzaldehyde
-
Water (H₂O)
-
Attenuated Total Reflectance (ATR)-FTIR spectrometer
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Apply a thin film of pure benzaldehyde to the ATR crystal and record the spectrum. Note the strong C=O stretching band.
-
Clean the crystal and apply a drop of an aqueous solution of benzaldehyde.
-
Record the spectrum and observe the decrease in the intensity of the C=O band and the appearance of a broad O-H stretching band.
-
Difference spectroscopy can be used to subtract the spectrum of water to better visualize the bands corresponding to this compound.
Logical Relationships and Pathways
The formation of this compound is a key step in various chemical reactions. The following diagram illustrates the equilibrium and its role in subsequent reactions.
Caption: Equilibrium between benzaldehyde and this compound and its role as an intermediate in oxidation and reduction reactions.
The following diagram illustrates the general workflow for the spectroscopic investigation of this compound formation.
Caption: Experimental workflow for the spectroscopic analysis of this compound formation.
References
A Comparative Guide to the Synthetic Efficacy of Phenylmethanediol Production Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Phenylmethanediol, the hydrate (B1144303) of benzaldehyde (B42025), is a crucial building block in the synthesis of numerous pharmaceutical compounds. Its direct synthesis is often transient, as it exists in equilibrium with benzaldehyde and water. Therefore, the efficacy of producing this compound is intrinsically linked to the efficiency of the preceding benzaldehyde synthesis. This guide provides a comparative analysis of various synthetic routes to benzaldehyde, supported by experimental data to inform methodological choices in a research and development setting.
Comparative Analysis of Synthetic Routes to Benzaldehyde
The following table summarizes the key quantitative metrics for several common synthetic routes to benzaldehyde. These metrics are crucial for selecting the most appropriate method based on criteria such as yield, reaction time, and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Hydrolysis of Benzal Chloride | Benzal Chloride | Aqueous HCl or CaCO₃ | 94 - 99 | 4 - 6 hours | 100 - 200 | High yield, high purity | Use of chlorinated starting material, evolution of HCl gas |
| Etard Reaction | Toluene (B28343) | Chromyl chloride (CrO₂Cl₂) | 60 - 90 | Several hours to days | Room Temperature | Direct conversion from toluene | Use of a toxic and moisture-sensitive chromium reagent, formation of a complex intermediate |
| Rosenmund Reduction | Benzoyl Chloride | H₂, Pd/BaSO₄, Quinoline-Sulfur | 80 - 95 | Several hours | Reflux (e.g., in xylene, ~140°C) | High selectivity for the aldehyde, good yield | Catalyst poisoning is crucial to prevent over-reduction, benzoyl chloride can be reactive |
| Grignard Reaction | Bromobenzene (B47551) | Mg, Ethyl Orthoformate, Acid | 89 - 95 | ~15 hours | Reflux | High yield, versatile for substituted benzaldehydes | Requires anhydrous conditions, long reaction time for optimal yield |
| Oxidation of Benzyl (B1604629) Alcohol | Benzyl Alcohol | Ferric Nitrate (B79036), Al(NO₃)₃, or Pd/AlO(OH) | 85 - 99 | 3 - 6 hours | Reflux or Room Temperature | High yields with various catalysts, greener options available (e.g., O₂) | Potential for over-oxidation to benzoic acid |
| Sommelet Reaction | Benzyl Chloride | Hexamine, Water | 34 - 82 | 2 - 4 hours | Reflux | One-pot reaction from benzyl chloride | Moderate and variable yields, can produce amine byproducts |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.
Hydrolysis of Benzal Chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place benzal chloride and a 10 to 25-fold stoichiometric excess of 10-35% aqueous hydrochloric acid.[1]
-
Heat the mixture to a reflux temperature of 100-200°C with vigorous stirring.[1]
-
Continue the reflux for approximately 6 hours, monitoring the cessation of HCl evolution.
-
After completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and then with a sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and purify by distillation to obtain pure benzaldehyde. A yield of 94.3% with a purity of over 99.9% has been reported.[1]
Etard Reaction
Procedure:
-
Dissolve toluene in a non-polar solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) in a reaction flask equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chromyl chloride (CrO₂Cl₂) in the same solvent dropwise with constant stirring. An Etard complex will precipitate as a brown solid.[2]
-
After the addition is complete, allow the mixture to stir for several hours at room temperature.
-
Decompose the Etard complex by careful addition of a saturated aqueous solution of sodium sulfite (B76179) under reducing conditions to prevent over-oxidation to benzoic acid.[2][3]
-
Separate the organic layer, wash with water and sodium bicarbonate solution, dry, and purify by distillation. Yields are typically high but the reaction time can be lengthy.[2][3]
Rosenmund Reduction of Benzoyl Chloride
Procedure:
-
In a flask equipped for hydrogenation, dissolve benzoyl chloride in an anhydrous solvent such as xylene or toluene.
-
Add the Rosenmund catalyst, which is typically 5% palladium on barium sulfate (Pd/BaSO₄), and a catalyst poison such as quinoline-sulfur.[4]
-
Heat the mixture to reflux and bubble hydrogen gas through the solution with vigorous stirring.[4]
-
Monitor the reaction by observing the cessation of HCl evolution from the reaction mixture.
-
Once the reaction is complete, cool the mixture and filter to remove the catalyst.
-
The filtrate is then washed, dried, and distilled to yield benzaldehyde. Yields are generally high, often exceeding 80%.[4]
Grignard Synthesis from Bromobenzene
Procedure:
-
Prepare the Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel, condenser, and stirrer.
-
Once the Grignard reagent is formed, add a solution of ethyl orthoformate in anhydrous diethyl ether dropwise.[5]
-
For optimal yield, allow the reaction mixture to stand for approximately 15 hours after the addition is complete.[5]
-
Remove the ether by distillation and heat the residue on a steam bath for about 15 minutes.[5]
-
Hydrolyze the resulting acetal (B89532) by adding a dilute acid (e.g., sulfuric acid) and heating.
-
Extract the benzaldehyde with ether, wash the ether layer, dry it, and purify by distillation. A maximum yield of around 90% can be achieved under these conditions.[5]
Oxidation of Benzyl Alcohol
Procedure using Ferric Nitrate:
-
In a round-bottom flask, place benzyl alcohol and a catalytic amount of ferric nitrate [Fe(NO₃)₃·9H₂O].
-
Heat the mixture under a nitrogen atmosphere. The conversion rate and product selectivity can both be as high as 95%.[6]
-
Alternatively, the reaction can be carried out in air, yielding approximately 85% benzaldehyde.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by distillation.
Procedure using Palladium on Aluminum Oxy-hydroxide (Pd/AlO(OH)):
-
In a reaction vessel under ultrasonic conditions and 1 atm of O₂, place benzyl alcohol, aluminum oxy-hydroxide-supported palladium nanoparticles, and KOH.[7]
-
Monitor the reaction progress by TLC. High yields of benzaldehyde derivatives can be obtained within 3 hours.[7]
-
The product is then isolated and purified. Yields of up to 99% have been reported for the oxidation of benzyl alcohol to benzaldehyde.[7]
Sommelet Reaction
Procedure:
-
In a flask equipped with a reflux condenser, add benzyl chloride to a solution of hexamine in aqueous alcohol.
-
Reflux the mixture for approximately 2 hours.
-
After reflux, add hydrochloric acid to the reaction mixture and continue to reflux for another 15-20 minutes to hydrolyze the intermediate.
-
Cool the mixture and separate the benzaldehyde layer. The aqueous layer can be steam-distilled to recover more product.
-
Combine the organic fractions, wash, dry, and purify by distillation. Yields can be up to 82.3%.[8]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow and relationship between the different synthetic routes to benzaldehyde.
Caption: Synthetic pathways to Benzaldehyde from various precursors.
Caption: General experimental workflow for benzaldehyde synthesis.
References
- 1. US4229379A - Process for the preparation of benzaldehyde - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. Étard reaction - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Phenyl-MgBr + Orthoformate -> Benzaldehyde , Hive Methods Discourse [chemistry.mdma.ch]
- 6. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 7. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to the Biological Activity of Phenylmethanediol Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of phenylmethanediol is notably scarce in publicly available scientific literature. This compound is primarily recognized as a transient intermediate in chemical reactions. Consequently, this guide provides a comparative analysis of the biological activities of its structurally similar analogs: benzyl alcohol, benzaldehyde (B42025), and hydroquinone . The data presented for these analogs offers insights into the potential, yet unconfirmed, activities of this compound.
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, the biological activities of this compound's key analogs are summarized below, focusing on their antioxidant, antimicrobial, and cytotoxic properties.
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals; a lower IC50 indicates greater antioxidant activity.
| Compound | Antioxidant Activity (DPPH Assay) | Reference(s) |
| Benzyl Alcohol | Data not readily available in the form of a specific IC50 value. | |
| Benzaldehyde | Exhibits notable antioxidant activity. One study reported a maximum of 52.9% inhibition of DPPH radicals at a concentration of 8 mM. | [1] |
| Hydroquinone | Demonstrates potent antioxidant activity with a reported IC50 value of approximately 31.96 µM. This is comparable to the well-known antioxidant, ascorbic acid (Vitamin C). | [2] |
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC Value | Reference(s) |
| Benzyl Alcohol | Escherichia coli | 2000 µg/mL | |
| Pseudomonas aeruginosa | 2000 µg/mL | ||
| Staphylococcus aureus | 25 µg/mL | ||
| Candida albicans | 2500 µg/mL | ||
| Aspergillus niger | 5000 µg/mL | ||
| Benzaldehyde | Various bacterial strains | 6 mM - 10 mM | [1] |
| Various fungal strains | 8 mM - 10 mM | [1] | |
| Staphylococcus aureus | ≥ 1024 µg/mL | ||
| Hydroquinone | Staphylococcus aureus | 100 or 200 µg/mL | |
| Pseudomonas aeruginosa | 2500 µg/mL | ||
| Escherichia coli | 650 µg/mL |
Cytotoxic Activity
The cytotoxic potential is assessed by the half-maximal inhibitory concentration (IC50) against various cell lines, indicating the concentration of the compound that reduces the viability of a cell population by 50%.
| Compound | Cell Line | IC50 Value | Reference(s) |
| Benzyl Alcohol | Human Retinal Pigment Epithelial (RPE) cells | Toxic at 9.0 mg/mL within 5 minutes. | |
| Benzaldehyde | BxPC-3 (Pancreatic cancer) | Lower than non-cancer cell lines. | |
| A549 (Lung cancer) | Lower than non-cancer cell lines. | ||
| 2,3-Dihydroxybenzaldehyde against HL-60 (Leukemia) | 0.36 µg/mL | ||
| Hydroquinone | A431 (Skin carcinoma) | 23.3 µM (at 72h) | |
| SYF (Mouse fibroblast) | 37.5 µM (at 72h) | ||
| B16F10 (Mouse melanoma) | Dose-dependent significant effect. | ||
| MDA-MB-231 (Breast cancer) | Dose-dependent significant effect. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of a compound through its ability to act as a free radical scavenger or hydrogen donor.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution has a deep violet color and a strong absorption maximum at approximately 517 nm.
-
Reaction Mixture: Various concentrations of the test compound (and a standard antioxidant like ascorbic acid) are added to the DPPH solution. A blank sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorption of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of the antimicrobial potency of a compound. The broth microdilution method is a commonly used technique.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: The test compound is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also maintained.
-
Addition of MTT Reagent: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the viable cells to metabolize the MTT.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of Cell Viability and IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from a dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.
Signaling Pathways and Mechanisms of Action
The biological activities of these analogs are underpinned by their interactions with specific cellular signaling pathways.
Hydroquinone: Inhibition of Tyrosinase in Melanogenesis
Hydroquinone is a well-known inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis. This mechanism is central to its use as a skin-lightening agent. It acts as a competitive inhibitor for the tyrosinase enzyme, thereby reducing the production of melanin.
Caption: Hydroquinone inhibits the enzyme tyrosinase, a critical step in the synthesis of melanin.
Benzaldehyde: Modulation of Cellular Signaling
Recent studies suggest that benzaldehyde can influence complex signaling pathways. For instance, it has been shown to induce autophagy in mouse brain astrocytes through the Sonic Hedgehog (Shh) signaling pathway. It has also been found to target the interaction of 14-3-3ζ with phosphorylated histone H3, which can suppress treatment resistance in cancer cells.
Caption: Benzaldehyde can modulate cellular processes like autophagy and treatment resistance.
Benzyl Alcohol: Impact on MAPK/ERK Pathway
Benzyl alcohol has been observed to affect intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can lead to an increase in the activity of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway that is involved in cell proliferation, differentiation, and survival.
Caption: Benzyl alcohol can activate the MAPK/ERK signaling pathway, influencing cellular responses.
References
Unraveling the Formation of Phenylmethanediol: A Comparative Guide Based on Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms involved in the formation of phenylmethanediol, a critical intermediate in various chemical transformations. By leveraging isotopic labeling studies, we delve into the mechanistic details of its formation from two primary precursors: the hydration of benzaldehyde (B42025) and the oxidation of toluene (B28343). This document presents supporting experimental data, detailed protocols, and visual representations of the involved pathways to offer a clear and objective analysis for researchers in the field.
This compound Formation: A Tale of Two Precursors
This compound, a geminal diol, exists in equilibrium with benzaldehyde and water. Its formation is a key step in numerous reactions, including the synthesis of various organic compounds and metabolic pathways. Understanding the precise mechanism of its formation is crucial for controlling reaction outcomes and designing novel synthetic strategies. Isotopic labeling, a powerful technique for tracing the path of atoms through a reaction, provides definitive evidence to elucidate these mechanisms.
From Benzaldehyde: The Hydration Pathway
The most direct route to this compound is the nucleophilic addition of water to the carbonyl group of benzaldehyde. This hydration reaction is reversible and can be catalyzed by either acid or base.
Isotopic Labeling Evidence: Unmasking the Nucleophilic Attack
The mechanism of benzaldehyde hydration has been unequivocally confirmed using ¹⁸O-labeled water (H₂¹⁸O). When benzaldehyde is dissolved in H₂¹⁸O, the isotopic label is incorporated into the carbonyl group of the aldehyde upon reversal of the hydration. This observation strongly supports a mechanism involving the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate (this compound), which can then eliminate a water molecule to regenerate the aldehyde. If the reaction proceeded via a different mechanism, such as one involving the exchange of the entire hydroxyl group, the ¹⁸O label would not be incorporated into the benzaldehyde.
Table 1: Comparison of Acid- and Base-Catalyzed Hydration of Benzaldehyde
| Feature | Acid-Catalyzed Hydration | Base-Catalyzed Hydration |
| Catalyst | H₃O⁺ | OH⁻ |
| Mechanism | 1. Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. 2. Nucleophilic attack by water on the activated carbonyl carbon. 3. Deprotonation to form this compound. | 1. Nucleophilic attack by the more potent hydroxide (B78521) ion on the carbonyl carbon. 2. Protonation of the resulting alkoxide by water to form this compound. |
| Rate-Determining Step | Nucleophilic attack of water on the protonated carbonyl. | Nucleophilic attack of hydroxide on the carbonyl. |
| Equilibrium Constant (Khyd) | The equilibrium for benzaldehyde hydration is reported with a pKhyd of approximately 2, indicating that the equilibrium lies towards the aldehyde form in aqueous solution.[1] | The equilibrium position is the same, but the rate of reaching equilibrium is faster.[2][3][4] |
Signaling Pathway Diagrams
Caption: Acid-catalyzed hydration of benzaldehyde.
Caption: Base-catalyzed hydration of benzaldehyde.
From Toluene: The Oxidation Pathway
An indirect but significant route to this compound is the oxidation of toluene. This process involves a series of steps, with this compound being a transient intermediate.
The generally accepted mechanism involves the initial oxidation of the methyl group of toluene to form benzyl (B1604629) alcohol. Subsequent oxidation of benzyl alcohol yields benzaldehyde, which then undergoes hydration in an aqueous environment to form this compound.
Isotopic Labeling Evidence: Probing the C-H Bond Cleavage
Deuterium (B1214612) labeling studies have been instrumental in understanding the initial step of toluene oxidation. The kinetic isotope effect (KIE), which is the ratio of the rate of reaction of the non-deuterated compound to the deuterated compound (kH/kD), provides insight into the rate-determining step.
For the oxidation of toluene, a primary kinetic isotope effect is observed when the methyl hydrogens are replaced with deuterium (C₆H₅CD₃). This indicates that the cleavage of a C-H bond in the methyl group is involved in the rate-determining step of the reaction.
Table 2: Isotopic Labeling Evidence for the Toluene Oxidation Pathway
| Labeled Substrate | Isotope | Observed Effect | Mechanistic Implication | Reference |
| Toluene-d₃ (C₆H₅CD₃) | Deuterium | Primary Kinetic Isotope Effect (kH/kD > 1) | C-H bond cleavage of the methyl group is the rate-determining step in the initial oxidation. | [5] |
| ¹⁸O₂ | Oxygen-18 | Incorporation of ¹⁸O into the oxidized products. | In catalytic systems, this helps distinguish between the involvement of lattice oxygen from the catalyst and gaseous oxygen. |
Competing Reactions: The oxidation of toluene can also lead to other products, such as cresols, through hydroxylation of the aromatic ring. The ratio of benzyl alcohol to cresol (B1669610) formation can be influenced by the reaction conditions and the catalyst used. Further oxidation of benzaldehyde can lead to benzoic acid, which is often the major product in complete oxidation reactions.
Signaling Pathway Diagram
Caption: Toluene oxidation pathways.
Experimental Protocols
¹⁸O-Labeling Study of Benzaldehyde Hydration
Objective: To confirm the mechanism of benzaldehyde hydration by tracing the incorporation of ¹⁸O from labeled water into the benzaldehyde carbonyl group.
Materials:
-
Benzaldehyde
-
¹⁸O-enriched water (H₂¹⁸O)
-
An appropriate solvent (e.g., acetonitrile (B52724) or dioxane) to ensure miscibility if needed.
-
Acid or base catalyst (e.g., HCl or NaOH)
-
Mass spectrometer (e.g., GC-MS or LC-MS)
Procedure:
-
Prepare a solution of benzaldehyde in ¹⁸O-enriched water. A co-solvent may be used if necessary.
-
Add a catalytic amount of acid or base to initiate the hydration reaction.
-
Allow the reaction to proceed for a set period to reach equilibrium.
-
Quench the reaction by neutralizing the catalyst.
-
Extract the benzaldehyde from the aqueous solution using a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄).
-
Analyze the recovered benzaldehyde by mass spectrometry to determine the extent of ¹⁸O incorporation.
Expected Results: The mass spectrum of the recovered benzaldehyde will show a molecular ion peak at m/z corresponding to the unlabeled benzaldehyde (C₇H₆¹⁶O) and a peak at m/z + 2 corresponding to the ¹⁸O-labeled benzaldehyde (C₇H₆¹⁸O). The relative intensities of these peaks can be used to quantify the extent of oxygen exchange.
Experimental Workflow Diagram
Caption: Workflow for ¹⁸O-labeling of benzaldehyde.
Conclusion
Isotopic labeling studies provide unequivocal evidence for the mechanisms of this compound formation. In the case of benzaldehyde hydration, ¹⁸O labeling confirms a nucleophilic addition mechanism, which can be catalyzed by both acids and bases. For the formation from toluene, deuterium labeling supports a mechanism initiated by the rate-determining cleavage of a C-H bond in the methyl group, leading to benzyl alcohol and subsequently benzaldehyde, which then hydrates. Understanding these distinct pathways and the factors that influence them is paramount for controlling chemical reactions and developing efficient synthetic methodologies in research and industrial settings.
References
A Researcher's Guide to Investigating the Cross-Reactivity of Phenylmethanediol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cross-Reactivity
Cross-reactivity is the phenomenon where a substance, other than the intended analyte, binds to the detection antibody or receptor in an assay, potentially leading to a false-positive result or inaccurate quantification.[1][2] In drug development and toxicology screening, understanding the cross-reactivity of a compound and its metabolites is crucial for ensuring the specificity and reliability of analytical methods.[1] Cross-reactivity is often observed between compounds that share structural similarities with the target molecule.[1]
This guide will focus on a hypothetical scenario of testing Phenylmethanediol and its structurally related analogs in a competitive immunoassay format, a common method for such investigations.
Potential Cross-Reactants for this compound
A critical first step is to identify potential cross-reactants based on structural similarity. For this compound, logical candidates for a comparative study would include:
-
Benzaldehyde (B42025): The parent aldehyde of this compound.
-
Benzyl alcohol: The corresponding alcohol.
-
Benzoic acid: The corresponding carboxylic acid.
-
Mandelic acid: An alpha-hydroxy carboxylic acid structurally related to this compound.
-
Substituted benzaldehydes: Analogs with substitutions on the phenyl ring (e.g., 4-hydroxybenzaldehyde).
Quantitative Cross-Reactivity Data
The primary goal of a cross-reactivity study is to quantify the extent of interference from each potential cross-reactant. This is typically expressed as a percentage of cross-reactivity relative to the target analyte. The following table is a template for presenting such data.
Table 1: Comparative Cross-Reactivity of this compound and Structural Analogs
| Compound Tested | Concentration at 50% Inhibition (IC50) | % Cross-Reactivity |
| This compound (Reference) | [Insert experimental IC50] | 100% |
| Benzaldehyde | [Insert experimental IC50] | [Calculate using formula] |
| Benzyl alcohol | [Insert experimental IC50] | [Calculate using formula] |
| Benzoic acid | [Insert experimental IC50] | [Calculate using formula] |
| Mandelic acid | [Insert experimental IC50] | [Calculate using formula] |
| 4-Hydroxybenzaldehyde | [Insert experimental IC50] | [Calculate using formula] |
Calculation of % Cross-Reactivity: % Cross-Reactivity = (IC50 of Reference Compound / IC50 of Test Compound) x 100
Experimental Protocols
A detailed and standardized protocol is essential for reproducible results. The following is a generalized protocol for determining cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
4.1. Principle of Competitive ELISA
In a competitive ELISA, the test compound (potential cross-reactant) competes with a labeled version of the target analyte for binding to a limited number of specific antibody-binding sites. A higher concentration of a cross-reactive substance in a sample will result in less labeled analyte binding to the antibody, leading to a weaker signal.
4.2. Materials
-
Microtiter plates coated with anti-target analyte antibody
-
This compound standard
-
Test compounds (e.g., Benzaldehyde, Benzyl alcohol)
-
Enzyme-conjugated target analyte
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer
-
Precision pipettes and multichannel pipettes
-
Microplate reader
4.3. Procedure
-
Preparation of Standards and Test Compounds:
-
Prepare a stock solution of the this compound standard and each test compound in an appropriate solvent.
-
Create a series of dilutions for each compound in the assay buffer to generate a dose-response curve. A typical range might be from 1 ng/mL to 10,000 ng/mL.
-
-
Assay Procedure:
-
Add a fixed volume of the standard or test compound dilutions to the antibody-coated microtiter plate wells.
-
Add a fixed volume of the enzyme-conjugated target analyte to each well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a set time (e.g., 15-30 minutes) at room temperature, protected from light, to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the this compound standard and each test compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the reference standard and each test compound from their respective dose-response curves.
-
Calculate the % cross-reactivity for each test compound using the formula provided in the data table section.
-
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for assessing cross-reactivity.
References
Phenylmethanediol: A Stability Benchmark in the World of Geminal Diols
For researchers, scientists, and professionals in drug development, understanding the stability of key chemical intermediates is paramount. Phenylmethanediol, the hydrate (B1144303) of benzaldehyde, serves as a crucial case study in the nuanced world of geminal diols. While most geminal diols are transient, their stability is a critical determinant in reaction pathways and biological activity. This guide provides a comparative analysis of this compound's stability against other geminal diols, supported by experimental data and detailed methodologies.
Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, exist in a delicate equilibrium with their corresponding carbonyl compounds. This equilibrium is influenced by a variety of factors, including electronic effects, steric hindrance, and ring strain. This compound, anecdotally known to be highly unstable, finds its place at the less stable end of this spectrum.
Comparative Stability of Geminal Diols
The stability of a geminal diol is quantified by the equilibrium constant (Khyd) for its formation from the corresponding carbonyl compound and water. A higher Khyd value indicates a greater preference for the geminal diol form at equilibrium.
| Carbonyl Precursor | Geminal Diol | Khyd | Factors Influencing Stability |
| Formaldehyde | Methanediol | 1.3 x 10³ | Minimal steric hindrance, allowing for favorable hydration.[1][2] |
| Acetaldehyde | 1,1-Ethanediol | 1.06 | Alkyl group provides slight steric hindrance and weak electron donation, disfavoring hydration compared to formaldehyde. |
| Acetone | 2,2-Propanediol | 2 x 10⁻³ | Two alkyl groups provide significant steric hindrance and electron-donating effects, strongly favoring the ketone form.[1] |
| Chloral | Chloral Hydrate | 2.8 x 10⁴ | Strong electron-withdrawing effect of the trichloromethyl group destabilizes the carbonyl group, favoring the hydrate.[1][2] |
| Hexafluoroacetone | Hexafluoroacetone Hydrate | 1.2 x 10⁶ | Intense electron-withdrawing effect of two trifluoromethyl groups makes the carbonyl carbon highly electrophilic and stabilizes the diol.[1] |
| Cyclopropanone | 1,1-Cyclopropanediol | 36 | Relief of significant ring strain in the three-membered ring upon conversion from sp² to sp³ hybridization at the carbonyl carbon. |
| Benzaldehyde | This compound | ~10⁻² | The phenyl group provides steric hindrance and resonance stabilization to the aldehyde, disfavoring hydration. The hydration is considered minor.[3] |
Experimental Determination of Geminal Diol Stability
The equilibrium constants for geminal diol formation are typically determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A known concentration of the carbonyl compound is dissolved in a deuterated solvent (e.g., D₂O) to avoid interference from the solvent's proton signals.
-
Data Acquisition: ¹H NMR spectra are recorded at a constant temperature. The spectra will show distinct signals for the aldehydic/ketonic protons and the corresponding protons of the geminal diol.
-
Data Analysis: The equilibrium constant (Khyd) is calculated by integrating the signals corresponding to the geminal diol and the carbonyl compound. The ratio of the integrals is directly proportional to the ratio of the concentrations of the two species at equilibrium.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A solution of the carbonyl compound in a non-aqueous solvent (e.g., dioxane) is prepared.
-
Data Acquisition: The UV-Vis spectrum of the non-aqueous solution is recorded to determine the molar absorptivity of the pure carbonyl compound at its λmax. Subsequently, a solution of the carbonyl compound in water is prepared, and its UV-Vis spectrum is recorded over time until equilibrium is reached.
-
Data Analysis: The concentration of the carbonyl compound at equilibrium is determined using the Beer-Lambert law. The concentration of the geminal diol is then calculated by subtracting the equilibrium carbonyl concentration from the initial total concentration. Khyd is then calculated from the equilibrium concentrations of the geminal diol, the carbonyl compound, and water.
Visualizing the Concepts
To better illustrate the principles and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining geminal diol stability.
Caption: Factors influencing geminal diol stability.
Role in Biological Systems
While geminal diols are often depicted as transient intermediates in metabolic pathways, their direct role in signaling is not well-established. Their fleeting existence makes them challenging to study in complex biological milieu. However, the stability of geminal diol intermediates can significantly impact the kinetics and thermodynamics of enzymatic reactions. For instance, the formation of a stable geminal diol at an enzyme's active site could act as a form of inhibition. The principles governing geminal diol stability are therefore of great interest in the design of enzyme inhibitors and other therapeutic agents.
References
Differentiating Phenylmethanediol Pathways: A Mechanistic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acid- and base-catalyzed pathways for the formation of phenylmethanediol, the hydrate (B1144303) of benzaldehyde (B42025). Understanding the kinetics and mechanisms of this reversible reaction is crucial for controlling reaction outcomes and optimizing processes in organic synthesis and drug development. This document summarizes key experimental data, details relevant analytical protocols, and presents visual representations of the reaction pathways to facilitate a deeper understanding of the factors governing this compound formation.
Introduction to this compound Formation
This compound is a geminal diol formed by the nucleophilic addition of water to the carbonyl group of benzaldehyde. This hydration reaction is reversible and can be significantly accelerated by the presence of acid or base catalysts.[1][2] The position of the equilibrium between benzaldehyde and this compound is influenced by both steric and electronic factors.[1] Aromatic aldehydes, like benzaldehyde, are stabilized by resonance, which results in only minor hydration at equilibrium.[3]
The general mechanism of aldehyde hydration proceeds via two distinct pathways depending on the pH of the solution: acid-catalyzed and base-catalyzed hydration.[1][2]
Comparative Analysis of Reaction Pathways
The formation of this compound can be mechanistically distinguished based on the catalytic conditions employed. The key difference lies in the sequence of protonation and nucleophilic attack.
Acid-Catalyzed Pathway
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The subsequent deprotonation of the resulting intermediate yields this compound.[1][4]
The overall acid-catalyzed mechanism can be summarized as follows:
-
Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the now more electrophilic carbonyl carbon.
-
Deprotonation: A water molecule acts as a base to remove a proton from the oxonium ion, yielding this compound and regenerating the acid catalyst.
Base-Catalyzed Pathway
In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (a stronger nucleophile than water) on the carbonyl carbon of benzaldehyde. This is followed by the protonation of the resulting alkoxide intermediate by a water molecule to form this compound.[1][5]
The base-catalyzed mechanism involves the following steps:
-
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon.
-
Protonation: The resulting alkoxide intermediate is protonated by a water molecule, yielding this compound and regenerating the hydroxide catalyst.
Quantitative Data Summary
While the hydration of many aliphatic aldehydes has been extensively studied, quantitative kinetic data directly comparing the acid- and base-catalyzed formation of this compound is less common in the literature. This is partly due to the equilibrium lying significantly towards benzaldehyde, making the detection of the hydrate challenging.[3][6] One study on the hydration of phthalaldehyde noted that no hydration could be detected for benzaldehyde under their experimental conditions.[6]
However, the principles of general acid and base catalysis allow for a qualitative comparison. The rate of both acid- and base-catalyzed hydration is dependent on the concentration of the catalyst (H⁺ or OH⁻, respectively).[1]
| Parameter | Acid-Catalyzed Pathway | Base-Catalyzed Pathway | Reference |
| Rate Determining Step | Typically the nucleophilic attack of water | Typically the nucleophilic attack of hydroxide | [1] |
| Effect of pH | Rate increases with decreasing pH | Rate increases with increasing pH | [1] |
| Key Intermediate | Protonated benzaldehyde | Alkoxide intermediate | [2] |
Experimental Protocols
To differentiate between the this compound pathways, kinetic studies can be performed by monitoring the reaction progress under varying pH conditions. The two primary spectroscopic techniques suitable for such studies are UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis Spectroscopy for Kinetic Monitoring
Principle: Benzaldehyde exhibits a characteristic UV absorbance that differs from its hydrate, this compound. By monitoring the change in absorbance at a specific wavelength over time, the rate of the hydration reaction can be determined.
Detailed Methodology:
-
Wavelength Selection:
-
Record the UV-Vis spectrum of a known concentration of benzaldehyde in a non-aqueous solvent (e.g., acetonitrile) to determine its maximum absorbance wavelength (λ_max).
-
Record the spectrum of benzaldehyde in an aqueous solution where the hydrate is expected to form. The change in the spectrum will indicate the formation of this compound. Choose a wavelength where the change in absorbance is significant.
-
-
Kinetic Run:
-
Prepare a series of buffered aqueous solutions with varying pH values (e.g., pH 2, 4, 7, 10, 12).
-
Equilibrate the buffered solution to a constant temperature in a cuvette inside the UV-Vis spectrophotometer.
-
Initiate the reaction by injecting a small, known amount of a concentrated stock solution of benzaldehyde in a non-aqueous solvent into the cuvette.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Assuming pseudo-first-order kinetics (if water is in large excess), the natural logarithm of the change in absorbance versus time should yield a straight line. The slope of this line is the pseudo-first-order rate constant (k_obs).
-
By plotting k_obs versus the concentration of H⁺ or OH⁻, the catalytic rate constants can be determined.
-
NMR Spectroscopy for Mechanistic Studies
Principle: ¹H NMR spectroscopy can be used to distinguish between the protons of benzaldehyde and this compound, as they will have different chemical shifts. The integration of the respective signals allows for the quantification of each species over time.
Detailed Methodology:
-
Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum of benzaldehyde in a deuterated non-aqueous solvent (e.g., CD₃CN) to identify its characteristic proton signals. The aldehyde proton of benzaldehyde typically appears around 10 ppm.[7]
-
Prepare a sample of benzaldehyde in a buffered D₂O solution at a specific pD (the equivalent of pH in D₂O).
-
-
Kinetic Monitoring:
-
Acquire a series of ¹H NMR spectra at different time intervals after preparing the sample in D₂O.
-
Monitor the decrease in the integral of the benzaldehyde proton signal and the appearance and increase in the integral of the methine proton signal of this compound.
-
-
Data Analysis:
-
Calculate the concentration of benzaldehyde and this compound at each time point from the integral values.
-
Plot the concentration of benzaldehyde versus time to determine the reaction rate and order.
-
Repeat the experiment at different pD values to investigate the effect of acid or base catalysis.
-
Visualization of Pathways and Workflows
To further clarify the mechanistic differences and experimental approaches, the following diagrams are provided.
Signaling Pathway Diagrams
Caption: Acid-Catalyzed Formation of this compound.
Caption: Base-Catalyzed Formation of this compound.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Kinetic Analysis.
Conclusion
The formation of this compound from benzaldehyde can proceed through distinct acid- and base-catalyzed pathways. While the equilibrium favors the starting aldehyde, understanding the kinetics of these pathways is essential for controlling reactions involving benzaldehyde in aqueous environments. The choice of pH is a critical factor in determining the predominant reaction mechanism and rate. The experimental protocols outlined in this guide, utilizing UV-Vis and NMR spectroscopy, provide a framework for researchers to quantitatively investigate and differentiate these mechanistic pathways. Further computational studies would be beneficial to provide a more detailed energy profile of the transition states involved in both catalytic cycles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
Proper Disposal of Phenylmethanediol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of phenylmethanediol. As this compound is the unstable hydrate (B1144303) of benzaldehyde (B42025), existing in equilibrium in aqueous solutions, the disposal procedures outlined herein are aligned with the safe handling and disposal of benzaldehyde waste. The primary and recommended method for laboratory-scale disposal involves the chemical conversion of benzaldehyde to a less hazardous substance, followed by appropriate waste stream management.
It is imperative that all chemical waste is handled in accordance with institutional, local, and national regulations. This guide is intended to supplement, not replace, your institution's established Environmental Health and Safety (EHS) protocols.
Chemical Waste Profile and Hazard Assessment
Before initiating any disposal procedure, it is crucial to understand the hazards associated with this compound and its equilibrium component, benzaldehyde. Benzaldehyde is a combustible liquid and is harmful if swallowed or inhaled. It can cause serious eye irritation and skin irritation. Long-term exposure may have adverse health effects. Therefore, all handling and disposal operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
The following table summarizes key quantitative data relevant to the disposal of benzaldehyde.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₆O (Benzaldehyde) | |
| Molar Mass | 106.12 g/mol (Benzaldehyde) | [1] |
| Boiling Point | 178.1 °C (Benzaldehyde) | |
| Flash Point | 63 °C (Benzaldehyde) | |
| Solubility in Water | Slightly soluble (Benzaldehyde) | |
| Toxicity (Oral Rat LD50) | 1300 mg/kg (Benzaldehyde) | [1] |
Step-by-Step Disposal Protocol
For small quantities of this compound or benzaldehyde waste generated in a laboratory setting, a chemical neutralization protocol is recommended to convert the aldehyde to the less volatile and less toxic benzoic acid. This procedure should be performed by trained laboratory personnel.
Experimental Protocol: Oxidation of Benzaldehyde with Potassium Permanganate (B83412)
This protocol details the oxidation of benzaldehyde to benzoic acid using potassium permanganate. This method is effective for treating small quantities of aldehyde waste.[2]
Materials:
-
Benzaldehyde waste solution (containing this compound)
-
Potassium permanganate (KMnO₄)
-
Sodium hydrogen sulfite (B76179) (NaHSO₃) or Sodium bisulfite (NaHSO₃)
-
Water
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
Procedure:
-
Preparation: In a fume hood, place the benzaldehyde waste solution in a beaker or flask equipped with a stir bar.
-
Oxidation: While stirring, slowly add a solution of potassium permanganate (approximately 2% w/v in water) to the benzaldehyde solution. Add the permanganate solution portion-wise to control the exothermic reaction. Continue adding the permanganate solution until a faint purple color persists for at least 15 minutes, indicating that the oxidation is complete.
-
Quenching Excess Permanganate: After the oxidation is complete, quench the excess potassium permanganate by adding a small amount of solid sodium hydrogen sulfite or sodium bisulfite until the purple color disappears and any brown manganese dioxide precipitate dissolves. The solution should become colorless or slightly yellow.
-
Neutralization: Check the pH of the resulting solution. If necessary, neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.
-
Final Disposal: The neutralized solution, now containing primarily benzoate (B1203000) salts, can typically be disposed of down the sanitary sewer with copious amounts of water, provided it complies with local regulations.[2] Always consult your institution's EHS guidelines for final approval before drain disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
Empty Container Disposal
Empty containers that previously held this compound or benzaldehyde should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinsate must be collected and disposed of as hazardous chemical waste. Subsequent rinsates may also need to be collected depending on local regulations. After rinsing and allowing the container to dry in a fume hood, the label should be defaced or removed before the container is discarded in the appropriate solid waste stream (e.g., laboratory glass recycling).
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance within the laboratory.
References
Safeguarding Your Research: A Guide to Handling Phenylmethanediol
Essential safety protocols and disposal guidelines for laboratory professionals engaged in research and development.
Given that Phenylmethanediol is a transient intermediate, this guidance is based on the safety profile of its immediate precursor, Benzaldehyde. All personnel must adhere to these procedures to ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
All handling of this compound or its precursor, Benzaldehyde, must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Engineering controls, such as local exhaust ventilation, are the primary means of reducing exposure.[4]
Personal Protective Equipment (PPE) is mandatory for all personnel handling these substances. The required PPE includes, but is not limited to, the following:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[5][6] | Protects against splashes and vapors that can cause serious eye irritation.[1][2][7] |
| Hand Protection | Nitrile or Neoprene gloves.[6] | Prevents skin contact, which can cause irritation and potential allergic reactions.[1][4] |
| Body Protection | A chemically resistant lab coat or coveralls. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is required if ventilation is inadequate.[8] | Protects against inhalation of harmful vapors which can irritate the respiratory tract.[1][2][4] |
Hazard Identification and Risk Mitigation
Benzaldehyde is classified as a combustible liquid and is harmful if swallowed or inhaled.[1][7][9] It is also known to cause skin and serious eye irritation.[1][2][7] The following table summarizes the key hazard information based on available Safety Data Sheets for Benzaldehyde.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed.[7] |
| Acute Toxicity, Inhalation | Category 4 | Warning | Harmful if inhaled.[7] |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation.[2][7] |
| Flammable Liquids | Category 4 | Warning | Combustible liquid.[1] |
Standard Operating Procedure for Handling
The following workflow outlines the essential steps for the safe handling of this compound (via Benzaldehyde) from preparation to disposal.
Disposal Plan
All waste materials, including unused chemicals, contaminated absorbents, and personal protective equipment, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Container Management: Ensure waste containers are kept closed and are stored in a cool, well-ventilated area away from ignition sources.[1][3]
-
Disposal Procedure: Arrange for the disposal of hazardous waste through a licensed environmental management company, in accordance with all local, state, and federal regulations.[3]
By adhering to these safety protocols, researchers can minimize risks and ensure a secure environment when working with this compound and its precursors. Continuous vigilance and a commitment to safety are paramount in the laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
